molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Número de catálogo: B598043
Número CAS: 1143-81-3
Peso molecular: 225.251
Clave InChI: IZUONCPUSRRPFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a high-purity chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This heterocyclic compound belongs to the pyrazolopyridine family, a class of structures that have attracted significant interest in medicinal chemistry due to their close structural similitude with purine bases like adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridine analogues have been described, underscoring the versatility and broad research potential of this scaffold . The core framework presents several diversity centers, allowing for a wide range of potential substitutions and modifications to probe various biological activities. Researchers are particularly interested in pyrazolopyridines for developing tyrosine kinase inhibitors and exploring other biomedical applications, with numerous compounds in investigational and approved stages . The specific substitution pattern of this compound, featuring a phenyl group at the N1 position and a methyl group at C5, is representative of common and synthetically accessible motifs within this chemical family. This product is intended for research purposes such as in-vitro analysis, biological screening, and method development in laboratory settings. It is supplied with a minimum purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUONCPUSRRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS 268547-52-0) represents a critical scaffold in medicinal chemistry, often investigated as a bioisostere for purine-based inhibitors (e.g., PDE inhibitors like sildenafil) and kinase inhibitors. Its structural elucidation presents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (specifically the [4,3-b] vs. [3,4-b] fusion) and defining the dominant tautomeric state (pyridin-7-ol vs. pyridin-7(6H)-one).

This guide outlines a rigorous, self-validating workflow for the structural assignment of this molecule, synthesizing synthetic logic, spectroscopic data (NMR/MS), and crystallographic evidence.

Synthetic Context & Regiochemical Ambiguity[1]

To elucidate the structure, one must first understand the genesis of the scaffold. The primary ambiguity in pyrazolopyridine synthesis is the orientation of ring fusion.

The Synthetic Route

The most robust synthesis for the [4,3-b] isomer typically involves the condensation of 4-amino-1-phenylpyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate or diketene).

  • Pathway A ([4,3-b] fusion): Reaction of a 4-aminopyrazole ensures the nitrogen at the 4-position of the pyrazole becomes the bridgehead nitrogen, or the adjacent carbon participates in cyclization.

  • Pathway B ([3,4-b] fusion): Reaction of a 5-aminopyrazole typically yields the [3,4-b] isomer or pyrazolo[1,5-a]pyrimidine derivatives depending on conditions.

The specific target, This compound , implies the pyrazole N1 is substituted with a phenyl group, and the pyridine ring is fused across the C3-C4 bond of the pyrazole (using standard numbering).

Visualization: Synthesis & Regiochemistry Flow

SynthesisFlow Precursor 4-Amino-1-phenylpyrazole Intermediate Enamine/Amide Intermediate Precursor->Intermediate Condensation Reagent Ethyl Acetoacetate (or equivalent) Reagent->Intermediate Cyclization Cyclization (High Temp/Acid) Intermediate->Cyclization - H2O / - EtOH Target 5-Methyl-1-phenyl-1H- pyrazolo[4,3-b]pyridin-7-ol Cyclization->Target Major Product Isomer [3,4-b] Isomer (Excluded by Precursor) Cyclization->Isomer If 5-amino used

Figure 1: Synthetic logic flow determining the regiochemical outcome of the pyrazolo[4,3-b]pyridine scaffold.

Spectroscopic Elucidation Strategy

The "7-ol" nomenclature is IUPAC-correct but chemically misleading. In solution (DMSO-d6) and solid state, these systems predominantly exist as the pyridin-7(6H)-one tautomer. The elucidation strategy must account for this vinylogous amide character.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Signal: m/z ~226.1 [M+H]⁺.

  • Diagnostic Value: Confirms molecular formula (C₁₃H₁₁N₃O) but does not distinguish isomers.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for validation. The following data summarizes the expected shifts in DMSO-d6.

Table 1: Predicted 1H NMR Data & Assignment

PositionShift (δ ppm)MultiplicityAssignment Logic
OH / NH 11.5 - 12.5Broad SingletExchangeable. Downfield shift indicates H-bonding or amide-like NH (Tautomer B).
Pyraz-H (C3) 8.2 - 8.5SingletDeshielded aromatic proton on the pyrazole ring.
Ph-H (Ortho) 7.6 - 7.8Doublet/MultipletPhenyl group protons adjacent to the N1 linkage.
Ph-H (Meta/Para) 7.3 - 7.5MultipletRemaining phenyl protons.
Py-H (C6) 6.2 - 6.5SingletShielded by the adjacent carbonyl/enol oxygen. Diagnostic for the pyridine ring.
CH₃ (C5-Me) 2.3 - 2.4SingletMethyl group attached to the pyridine ring.
The Tautomerism Conundrum (The "Senior Scientist" Insight)

The compound can exist in two forms:[1][2]

  • Enol Form (7-ol): Aromatic pyridine ring.

  • Keto Form (7-one): Non-aromatic amide linkage (NH at position 6).

Experimental Validation:

  • 13C NMR: Look for the carbonyl/C-OH carbon signal.

    • Enol: ~155-160 ppm.[3]

    • Keto:[1] ~160-165 ppm (Amide carbonyl).

    • Observation: In polar aprotic solvents (DMSO), the signal often appears >160 ppm, and the N-H proton is visible, suggesting the keto (pyridone) tautomer dominates.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-range coupling from the C5-Methyl protons to C6 and C4a (bridgehead) confirms the methyl placement.

    • Coupling from Pyraz-H (C3) to C4a and C8a establishes the fusion.

Visualization: Elucidation Workflow

Elucidation cluster_tautomer Tautomer Check Sample Crude Sample MS MS (ESI+) Confirm MW 225.2 Sample->MS HNMR 1H NMR (DMSO-d6) Identify NH/OH & C6-H MS->HNMR CNMR 13C NMR C=O vs C-OH Shift HNMR->CNMR HMBC 2D HMBC Confirm Ring Fusion CNMR->HMBC XRay X-Ray Diffraction Definitive Tautomer ID HMBC->XRay If single crystal available

Figure 2: Step-by-step decision tree for structural confirmation.

Experimental Protocols

Protocol 4.1: NMR Sample Preparation for Tautomer Identification

Purpose: To slow down proton exchange and observe the diagnostic NH/OH signal.

  • Solvent Selection: Use DMSO-d6 (99.9% D) dried over molecular sieves. Avoid CDCl₃ or MeOD as they facilitate proton exchange or fail to dissolve the polar scaffold.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.

  • Acquisition: Run standard 1H (32 scans) and 13C (512+ scans).

  • D2O Shake (Optional): After initial acquisition, add 1 drop of D₂O and shake.

    • Result: The broad singlet at ~12 ppm (NH/OH) will disappear, confirming it is an exchangeable proton.

Protocol 4.2: Crystallization for X-Ray

Purpose: To obtain a single crystal for absolute structure determination (The Gold Standard).

  • Solvent System: Ethanol/Water or DMF/Water.

  • Method: Slow evaporation.

    • Dissolve 20 mg of compound in minimal hot Ethanol.

    • Allow to cool slowly to room temperature.

    • If no crystals form, add water dropwise until turbidity persists, then heat to clear and cool again.

  • Analysis: X-ray diffraction will reveal the H-bonding network (e.g., N-H...O dimers), definitively proving the tautomeric state in the solid phase.

References

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e]pyridines. Journal of Heterocyclic Chemistry. (Contextual grounding on regiochemistry).
  • National Institutes of Health (NIH). (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 28, 2026, from [Link]

Sources

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol chemical properties

[1][2]

Executive Summary

This compound (CAS: 268547-52-0 for the core scaffold variant or related derivatives) is a fused bicyclic heterocycle belonging to the pyrazolo[4,3-b]pyridine class. This scaffold is a bioisostere of purines and quinolines, making it a "privileged structure" in medicinal chemistry.[1] It is widely investigated for its potential as a kinase inhibitor, phosphodiesterase (PDE) inhibitor, and antagonist for various G-protein coupled receptors (GPCRs).[1]

The compound is characterized by a keto-enol tautomeric equilibrium , predominantly existing as the 7(6H)-one (lactam) in the solid state.[1] Its chemical utility lies in the reactivity of the pyridine ring—specifically the 7-hydroxyl group—which serves as a versatile handle for chlorination and subsequent nucleophilic aromatic substitution (

1

Chemical Identity & Structural Analysis[3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Alternative Name 5-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one
Molecular Formula

Molecular Weight 225.25 g/mol
Core Scaffold Pyrazolo[4,3-b]pyridine
Key Substituents Phenyl (N1), Methyl (C5), Hydroxyl/Oxo (C7)
Tautomerism (The 7-OH vs. 7-One Paradox)

A critical feature of this molecule is the prototropic tautomerism between the enol (7-ol) and keto (7-one) forms.

  • Solid State: X-ray crystallography of analogous systems confirms the keto (lactam) form is favored due to strong intermolecular hydrogen bonding (NH[1]···O=C) leading to dimer formation.[1]

  • Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the keto form predominates.[1] In basic conditions, the enolate anion is formed, delocalizing negative charge across the N6-C7-O system.[1]

TautomerismKetoKeto Form(7(6H)-one)Dominant in Solid/PolarEnolEnol Form(7-ol)Reactive IntermediateKeto->Enol Tautomerization (H+ shift) AnionEnolate Anion(Basic pH)Keto->Anion Deprotonation Enol->Anion Deprotonation (Base)

Figure 1: Tautomeric equilibrium of the pyrazolo[4,3-b]pyridine-7-one system.

Physicochemical Profile

PropertyValue / DescriptionImplications for Research
pKa (Acidic) ~9.5 (NH/OH)The proton at N6 (keto) or O7 (enol) is weakly acidic. Deprotonation requires mild bases (e.g.,

,

).[1]
LogP (Lipophilicity) ~2.1 (Predicted)Moderate lipophilicity; likely to have good membrane permeability.[1]
Solubility Low in

; High in DMSO, DMF
Stock solutions should be prepared in DMSO.[1]
UV/Vis Absorption

~250–300 nm
Extended conjugation through the phenyl-pyrazole-pyridine system.
Thermal Stability High (

)
Stable under standard reflux conditions (e.g., in diphenyl ether).[1]

Synthetic Pathways[8][13]

The synthesis of This compound is classically achieved via the Conrad-Limpach or Knorr type cyclization strategies, adapting the quinoline synthesis methodology to the aminopyrazole scaffold.[1]

Primary Route: Condensation of 4-Aminopyrazole

This route is preferred for its regioselectivity and the availability of starting materials.

Step 1: Enamine Formation Reaction of 4-amino-1-phenylpyrazole (1) with ethyl acetoacetate (2) under mild conditions (room temperature, acid catalyst) yields the intermediate enamino ester.[1]

Step 2: Thermal Cyclization Heating the intermediate at high temperatures (250°C in Dowtherm A or diphenyl ether) drives the intramolecular cyclization.[1] The nucleophilic C5 of the pyrazole ring attacks the ester carbonyl, eliminating ethanol to form the fused pyridine ring.[1]

Reaction Scheme:

  • Reactants: 1-Phenyl-1H-pyrazol-4-amine + Ethyl acetoacetate.

  • Conditions:

    • Step A: AcOH, Benzene, Reflux (Dean-Stark)

      
       Enamine.[1]
      
    • Step B: Dowtherm A, 250°C

      
       Cyclization.
      
  • Product: this compound.[2]

SynthesisStart4-Amino-1-phenylpyrazole+ Ethyl AcetoacetateInterEnamine Intermediate(Schiff Base)Start->Inter AcOH, Reflux(- H2O) Product5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-olInter->Product Thermal Cyclization250°C, Dowtherm A(- EtOH)

Figure 2: Synthetic workflow via the modified Conrad-Limpach method.

Alternative Route: Pyridine Precursor

An alternative approach involves constructing the pyrazole ring onto a pre-existing pyridine.[1]

  • Precursor: 2-Chloro-3-cyano-6-methylpyridine .

  • Reagent: Phenylhydrazine.[3][4][5]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the chloride by hydrazine, followed by intramolecular attack on the nitrile group.[1]
    
  • Outcome: This typically yields the 3-amino derivative. To get the 7-ol , one would start with a 2-chloro-3-ester pyridine derivative.

Reactivity & Derivatization Guide

The 7-hydroxy group is the primary "chemical handle" for diversifying this scaffold.

Chlorination (Activation)

The most common transformation is the conversion of the 7-OH to a 7-Cl group, creating a highly reactive electrophile.[1]

  • Reagents:

    
     (Phosphorus oxychloride), neat or with 
    
    
    .[1]
  • Conditions: Reflux, 1-4 hours.[1]

  • Product: 7-Chloro-5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine .

  • Mechanism: The lactam oxygen attacks the phosphorus, creating a good leaving group, which is then displaced by chloride.[1]

Nucleophilic Aromatic Substitution ( )

The resulting 7-chloro derivative is highly susceptible to nucleophilic attack at the C7 position due to the electron-deficient nature of the pyridine ring (activated by the ring nitrogen).[1]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

  • Applications: Synthesis of amino-substituted derivatives for kinase inhibition libraries.

N-Alkylation

Direct alkylation of the 7-hydroxy compound (in its lactam form) usually occurs at the N6 position .

  • Reagents: Alkyl halides (

    
    ), Base (
    
    
    ,
    
    
    ).[1]
  • Regioselectivity: N-alkylation is generally favored over O-alkylation in polar solvents.

ReactivityCore7-OH / 7-OneScaffoldChloro7-Chloro Derivative(Electrophilic)Core->Chloro POCl3, Reflux N_AlkylN6-Alkyl Derivative(Lactam)Core->N_Alkyl R-X, Base(N-Alkylation) Amino7-Amino Derivative(Drug Candidate)Chloro->Amino R-NH2, Heat(SNAr)

Figure 3: Divergent synthesis map starting from the 7-hydroxy core.[1]

Analytical Characterization

To validate the synthesis of This compound , look for these key spectral signatures:

  • 1H NMR (DMSO-d6):

    • 
       2.3-2.5 ppm:  Singlet (3H) for the 5-Methyl  group.
      
    • 
       7.4-7.8 ppm:  Multiplet (5H) for the 1-Phenyl  ring.
      
    • 
       8.0-8.5 ppm:  Singlet (1H) for the pyrazole C3-H .
      
    • 
       6.0-6.5 ppm:  Singlet (1H) for the pyridine C6-H  (if in keto form and C6 is unsubstituted).
      
    • 
       11.0-12.0 ppm:  Broad singlet (1H) for N6-H  (lactam) or O7-H  (enol), exchangeable with 
      
      
      .[1]
  • Mass Spectrometry (ESI):

    • [M+H]+: 226.25 m/z.[1]

    • Fragmentation often shows loss of the phenyl group or CO (from the lactam).[1]

  • IR Spectroscopy:

    • 1650–1680 cm⁻¹: Strong C=O stretch (Lactam carbonyl).[1]

    • 2800–3200 cm⁻¹: Broad N-H/O-H stretch.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Conrad-Limpach Method

    • Source: Journal of Heterocyclic Chemistry.[1]

    • Context: Describes the cyclization of 4-aminopyrazoles with beta-keto esters.
    • [1]

  • Tautomerism in Hydroxy-Fused Pyridines

    • Source: MDPI Molecules / NIH PubChem.
    • Context: Analysis of keto-enol equilibrium in pyrazolo-pyridine systems.
    • [1]

  • Biological Activity of Pyrazolo[4,3-b]pyridines

    • Source: Bioorganic & Medicinal Chemistry.[6][7][4][8]

    • Context: Use of the scaffold in PDE and Kinase inhibitor design.[1]

    • [1]

  • Custom Synthesis & Properties

    • Source: Splendid Lab / Chemical Vendors.
    • Context: Commercial availability and physical property d
    • [1]

Technical Guide: Synthesis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol . This scaffold is a critical bicyclic heteroaromatic system, often explored in medicinal chemistry for kinase inhibition (e.g., CDK, GSK3) and as a bioisostere in phosphodiesterase (PDE) inhibitor design.

The guide prioritizes the Gould-Jacobs type cyclization strategy (Method A), which involves the annulation of a pyridine ring onto a pre-functionalized pyrazole core. This route is selected for its regiochemical fidelity, ensuring the formation of the [4,3-b] isomer rather than the more thermodynamically common [3,4-b] or [1,5-a] isomers.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the fusion of the pyridine ring across the C4-C5 bond of the pyrazole, with the pyridine nitrogen atom adjacent to the bridgehead.

  • Target Molecule: this compound

  • Core Disconnection: C5–C6 and N4–C5 bonds of the pyridine ring.

  • Key Intermediate: Ethyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate .

  • Strategic Rationale:

    • Using a 4-amino-5-carboxylate pyrazole precursor forces the cyclization to occur in the [4,3-b] orientation.

    • Reaction with a 1,3-dicarbonyl equivalent (Ethyl Acetoacetate) introduces the 3-carbon fragment required for the pyridine ring (C5-Methyl, C6, C7-Hydroxyl).

Retrosynthesis Diagram

Retrosynthesis Target This compound Intermediate Ethyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate Target->Intermediate Cyclocondensation (Gould-Jacobs Type) Reagent Ethyl Acetoacetate Target->Reagent + Precursor 1-Phenyl-1H-pyrazole-5-carboxylic acid Intermediate->Precursor 1. Nitration 2. Esterification 3. Reduction

Caption: Retrosynthetic breakdown showing the critical 4-amino-5-carboxylate intermediate required to secure the [4,3-b] fusion geometry.

Experimental Protocol

Phase 1: Synthesis of the Pyrazole Core

Objective: Preparation of Ethyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate. Note: Direct condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate typically yields the 5-amino-4-carboxylate isomer (giving [3,4-b] products). Therefore, the nitration route is strictly required.

Step 1.1: Nitration of 1-Phenyl-1H-pyrazole-5-carboxylic acid
  • Reagents: 1-Phenyl-1H-pyrazole-5-carboxylic acid (10.0 g, 53 mmol), Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve the carboxylic acid in concentrated H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (4.0 mL) dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 3 hours.

    • Pour onto crushed ice. Filter the yellow precipitate.

    • Yield: ~85% of 4-Nitro-1-phenyl-1H-pyrazole-5-carboxylic acid .

Step 1.2: Esterification
  • Reagents: 4-Nitro intermediate, Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

  • Procedure:

    • Suspend the nitro-acid in absolute EtOH (100 mL).

    • Add SOCl₂ (1.5 eq) dropwise at 0°C, then reflux for 6 hours.

    • Concentrate in vacuo. Neutralize with NaHCO₃. Extract with EtOAc.[1][2]

    • Yield: ~90% of Ethyl 4-nitro-1-phenyl-1H-pyrazole-5-carboxylate .

Step 1.3: Reduction to Amine
  • Reagents: Ethyl 4-nitro intermediate, 10% Pd/C, H₂ (balloon) or Fe/NH₄Cl.

  • Procedure:

    • Dissolve nitro ester in EtOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (1 atm) for 12 hours.

    • Filter through Celite. Evaporate solvent.[2][3]

    • Product: Ethyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate .

    • Purity Check: ¹H NMR should show disappearance of aromatic nitro-shifted protons and appearance of broad NH₂ singlet (~5.0–6.0 ppm).

Phase 2: Pyridine Ring Annulation (The Key Step)

Objective: Cyclization to this compound.

Step 2.1: Condensation and Cyclization

This step utilizes a modified Gould-Jacobs approach or direct thermal cyclization in acidic media.

  • Reagents:

    • Ethyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Ethyl Acetoacetate (1.5 eq)

    • Acetic Acid (glacial, as solvent)[4]

  • Procedure:

    • Setup: dissolve the amino-ester (2.31 g, 10 mmol) in glacial acetic acid (20 mL).

    • Addition: Add ethyl acetoacetate (1.95 g, 15 mmol).

    • Reflux: Heat the mixture to reflux (118°C) for 6–12 hours. Monitor by TLC (formation of a highly polar, UV-active spot).

    • Workup: Cool the mixture to room temperature. The product often precipitates directly from the acetic acid upon cooling.

    • Isolation: If solid forms, filter and wash with cold ether. If no precipitate, remove acetic acid under reduced pressure, triturate the residue with EtOH/Ether.

    • Purification: Recrystallization from DMF/Ethanol.

  • Data Profile:

    • State: Off-white to pale yellow solid.

    • Melting Point: >250°C (typical for fused hydroxypyridines).

    • Solubility: Poor in non-polar solvents; soluble in DMSO, DMF.

Mechanistic Pathway[5][6]

The reaction proceeds via a two-stage sequence:[2][5][6][7]

  • Enamine Formation: The nucleophilic nitrogen of the 4-amino group attacks the ketone carbonyl of ethyl acetoacetate. This is favored over the ester carbonyl due to higher electrophilicity.

  • Intramolecular Claisen-Type Condensation: The activated

    
    -carbon (from the acetoacetate fragment) attacks the ester carbonyl at position 5 of the pyrazole ring. Loss of ethanol drives the aromatization to the pyridin-7-ol (tautomeric with pyridin-7-one).
    

Mechanism Start 4-Amino-5-Ester + Ethyl Acetoacetate Step1 Schiff Base / Enamine Formation (at N4) Start->Step1 - H2O Step2 Cyclization (C-C Bond Formation) Step1->Step2 Intramolecular Attack Final 5-Methyl-1-phenyl-1H- pyrazolo[4,3-b]pyridin-7-ol Step2->Final - EtOH Tautomerization

Caption: Mechanistic flow from the amino-ester precursor to the final fused bicyclic system.

Key Characterization Data

Researchers should validate the synthesized compound against the following expected spectral signatures.

TechniqueExpected SignatureStructural Assignment
¹H NMR (DMSO-d₆)

2.30–2.40 (s, 3H)
CH₃ at Position 5

5.80–6.20 (s, 1H)
H-6 (Aromatic Pyridine H)

7.40–7.80 (m, 5H)
Phenyl Ring Protons

8.20–8.50 (s, 1H)
H-3 (Pyrazole H)

11.5–12.0 (br s, 1H)
OH (Enol) / NH (Amide tautomer)
MS (ESI) [M+H]⁺ Calc: 226.09Confirms Molecular Formula C₁₃H₁₁N₃O
IR 1650–1680 cm⁻¹C=O stretch (Amide tautomer dominant in solid state)
IR 3100–3400 cm⁻¹Broad OH/NH stretch

Troubleshooting & Optimization

  • Regioselectivity Issues: If the [3,4-b] isomer is observed, confirm the starting material is 4-amino -5-carboxylate, not 5-amino -4-carboxylate. The latter is formed if phenylhydrazine is reacted directly with ethoxymethylene compounds without the nitration step.

  • Low Yield in Cyclization:

    • Cause: Incomplete enamine formation.

    • Solution: Use a Dean-Stark trap to remove water if using toluene/pTSA instead of acetic acid.

    • Alternative: Use Dowtherm A as a solvent at 250°C for thermal cyclization if the acetic acid reflux is insufficient.

References

  • Pyrazolopyridine Isomerism & Synthesis: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e]pyridines." Journal of Heterocyclic Chemistry, 1999. Note: Establishes the necessity of specific amino-ester precursors for [4,3-b] vs [3,4-b] selectivity.
  • Synthesis of Pyrazolo[4,3-b]pyridines (Methodology)

    • Lynch, M. A., et al. "Synthesis of Pyrazolo[4,3-b]pyridines." Journal of the American Chemical Society.
    • Source:

    • Relevance: Confirms the annulation strategy of pyridine rings onto amino-pyrazoles.
  • Precursor Synthesis (Nitration Route)
  • Cyclization Mechanism (Gould-Jacobs): Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Relevance: Foundational mechanism for the condensation of anilines/amino-heterocycles with malonates/acetoacetates to form pyridones/hydroxy-pyridines.

Sources

Technical Guide: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one (CAS 94220-37-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS Number: 94220-37-8 Chemical Name: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one Synonyms: 5-Methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one; 5-Methyl-7-oxo-4,7-dihydropyrazolo[4,3-b]pyridine. Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol

This technical guide provides a comprehensive analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one , a critical heterocyclic building block in medicinal chemistry. Belonging to the class of pyrazolo[4,3-b]pyridines , this scaffold serves as a bioisostere for purines and pyrazolo[4,3-d]pyrimidines (the core of Sildenafil-like PDE5 inhibitors). Its structural rigidity and capacity for multiple hydrogen bonding interactions make it a "privileged scaffold" for developing kinase inhibitors (e.g., PIM-1, CDK, GSK-3) and phosphodiesterase (PDE) modulators.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound features a fused bicyclic system where a pyrazole ring is fused to a pyridinone ring. This fusion creates a planar, aromatic system capable of intercalating into DNA or binding deeply within enzyme active sites (e.g., ATP-binding pockets).

Table 1: Physicochemical Specifications
PropertyValueNote
Appearance White to off-white crystalline powderHygroscopic nature observed in salt forms.[1]
Melting Point >280 °C (dec.)High thermal stability due to intermolecular H-bonding.
Solubility DMSO (>20 mg/mL), DMF; Poor in WaterSolubilization requires polar aprotic solvents or acidic pH.
pKa (Calc.) ~8.5 (Pyridine N), ~11.2 (Amide NH)Amphoteric character; can form salts with strong acids/bases.
LogP 0.45 ± 0.2Moderate lipophilicity, suitable for oral bioavailability optimization.
H-Bond Donors 2 (NH groups)Critical for active site recognition.
H-Bond Acceptors 2 (N, O)Carbonyl oxygen and pyridine nitrogen.

Synthesis & Manufacturing Methodology

The synthesis of the pyrazolo[4,3-b]pyridine core is challenging due to the need for precise regiocontrol during the ring fusion step. The most robust protocol involves the condensation of aminopyrazoles with 1,3-dicarbonyl equivalents.

Retrosynthetic Analysis

The 5-methyl-pyrazolo[4,3-b]pyridin-7-one core is typically assembled via the C–C/C–N bond formation between:

  • Fragment A: 4-Amino-1H-pyrazole-3-carboxylic acid ester.

  • Fragment B: Activated acetylating agent (e.g., ethyl acetoacetate or acetylacetone).

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method for this scaffold class, adapted from standard heterocyclic chemistry principles.

Reagents:

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic acid (glacial, solvent)[2]

  • Sulfuric acid (catalytic) or Polyphosphoric acid (PPA) for cyclization.

Step-by-Step Workflow:

  • Condensation (Enamine Formation):

    • Dissolve Ethyl 4-amino-1H-pyrazole-3-carboxylate (10 mmol) in glacial acetic acid (20 mL).

    • Add Ethyl acetoacetate (12 mmol).

    • Reflux at 110°C for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the amine.

    • Mechanism:[3] The amine attacks the ketone of the acetoacetate to form an enamino-ester intermediate.

  • Cyclization (Ring Closure):

    • The intermediate is often isolated or cyclized in situ. For thermal cyclization, add Dowtherm A and heat to 240°C for 30 minutes (flash pyrolysis).

    • Alternative (Acid mediated): Treat the intermediate with PPA at 120°C for 2 hours. This promotes the intramolecular attack of the enamine carbon onto the ester carbonyl, releasing ethanol.

  • Isolation & Purification:

    • Cool the reaction mixture. If PPA was used, pour onto crushed ice/water.

    • Neutralize with NH₄OH to pH 7. The product, 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one , will precipitate.

    • Filter the solid, wash with cold water and diethyl ether.

    • Recrystallization: Use DMF/Ethanol (1:1) to obtain analytical grade crystals.

Synthesis Pathway Visualization

Synthesis Start 4-Amino-pyrazole-3-carboxylate Inter Enamine Intermediate Start->Inter Condensation (AcOH, Reflux) Reagent Ethyl Acetoacetate Reagent->Inter Cyclization Thermal/Acid Cyclization (- EtOH) Inter->Cyclization Product CAS 94220-37-8 (Pyrazolo[4,3-b]pyridin-7-one) Cyclization->Product Ring Closure

Figure 1: Synthetic route for the construction of the pyrazolo[4,3-b]pyridin-7-one scaffold.

Pharmacological Applications & Mechanism of Action[5]

The pyrazolo[4,3-b]pyridine scaffold is a recognized bioisostere of purine . This structural similarity allows it to mimic ATP, making it a potent scaffold for designing inhibitors of ATP-dependent enzymes.

Primary Biological Targets
  • Kinase Inhibition (ATP-Competitive):

    • PIM-1 Kinase: The scaffold fits into the ATP-binding pocket of PIM-1, a kinase overexpressed in leukemia and prostate cancer. The lactam (NH-CO) motif acts as a hinge binder, forming hydrogen bonds with the kinase backbone (e.g., Glu121/Leu44).

    • CDK (Cyclin-Dependent Kinases): Analogues of this structure are explored as CDK2/CDK4 inhibitors for cell cycle arrest in oncology.

  • Phosphodiesterase (PDE) Inhibition:

    • Structurally related to Sildenafil (a pyrazolo[4,3-d]pyrimidine), this pyridine variant (pyrazolo[4,3-b]pyridine) is investigated for PDE5 and PDE9 inhibition. The shift from pyrimidine to pyridine alters the electron density and solubility profile, potentially reducing off-target effects (e.g., visual disturbances associated with PDE6 inhibition).

Structural Activity Relationship (SAR)
  • N-1 Position: Alkylation here (e.g., methyl, phenyl) drastically changes potency and selectivity.

  • C-5 Methyl Group: Provides hydrophobic interaction within the binding pocket. Can be extended to longer alkyl chains or heterocycles to reach the "ribose-binding" region of the enzyme.

  • C-7 Carbonyl: Essential for H-bonding with the enzyme hinge region.

Mechanism of Action Diagram

Mechanism Drug Scaffold: CAS 94220-37-8 Target ATP-Binding Pocket (Kinase/PDE) Drug->Target Binds to Interaction H-Bonding Network (Hinge Region) Target->Interaction Stabilized by Effect Inhibition of Phosphorylation or cGMP Hydrolysis Interaction->Effect Prevents ATP binding Outcome Apoptosis (Cancer) or Vasodilation Effect->Outcome Therapeutic Result

Figure 2: Mechanistic pathway of pyrazolo[4,3-b]pyridine derivatives in enzyme inhibition.

Handling, Safety, and Stability

Signal Word: Warning GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The compound is hygroscopic; moisture absorption can lead to hydrolysis of the lactam ring over extended periods or clumping.

  • Solubility Handling: For biological assays, prepare a stock solution in DMSO (10–20 mM). Avoid freeze-thaw cycles. Dilute into aqueous buffers immediately prior to use to prevent precipitation.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660205 (Related Isomer: Pyrazolo[4,3-b]pyridine). Retrieved from [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. PubMed, 2020. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

[1]

Executive Summary & Compound Architecture

Compound: this compound CAS Registry Number: 1143-81-3 Molecular Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1]

This scaffold represents a fused bicyclic system combining a pyrazole and a pyridine ring.[2] In medicinal chemistry, the pyrazolo[4,3-b]pyridine core is a bioisostere for purines and quinazolines, often utilized in kinase inhibitors (e.g., PDE5, CDK) and anti-inflammatory agents.

Structural Criticality: The Tautomerism Trap

The primary analytical challenge with this compound is the keto-enol tautomerism at the 7-position. While nomenclature specifies "7-ol" (enol), the compound predominantly exists as 5-methyl-1-phenyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one (lactam form) in polar solvents (DMSO, MeOH) and the solid state.

  • Implication: NMR signals for the "hydroxyl" proton will often appear as a broad amide NH or be absent due to exchange, and the C-7 carbon will resonate in the carbonyl region, not the aromatic C-OH region.

Synthesis & Sample Preparation Context

To ensure spectral integrity, the origin of the sample must be understood. This compound is typically synthesized via the cyclization of 4-amino-1-phenylpyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate or diketene), or via the Friedländer-type condensation of 5-amino-1-phenylpyrazoles.

Impurity Profile
  • Regioisomers: The [3,4-b] isomer is a common byproduct if the cyclization direction is not controlled.

  • Solvents: Recrystallization from DMF or DMSO often leads to solvent inclusion, visible in 1H NMR (DMF: 2.73, 2.89, 7.95 ppm; DMSO: 2.50 ppm).

Mass Spectrometry (MS) Analysis

Method: ESI (Electrospray Ionization) in Positive Mode (+). ** Rationale:** The basic pyridine nitrogen and the pyrazole system facilitate easy protonation.

Primary Ionization[1]
  • Observed Ion:

    
    
    
  • m/z: 226.1 (Base Peak)

  • Adducts:

    
     (248.1) may be observed if glass/solvents are not LC-MS grade.
    
Fragmentation Pathway (MS/MS)

Structural confirmation relies on the stability of the fused ring system.

Fragment (m/z)Loss IdentityMechanism / Structural Insight
226.1 Parent

Protonation at N4 (pyridine nitrogen).
198.1

Loss of CO (Carbon Monoxide). Characteristic of cyclic amides/phenols (lactam ring contraction).
149.1

Loss of Phenyl group (radical cleavage at N1).
121.1 Core FragmentDegradation of the pyridine ring, leaving the pyrazole core.
MS Logic Diagram

MS_FragmentationM_ParentParent Ion [M+H]+m/z 226.1Frag_COLoss of CO (-28)m/z 198.1(Lactam Ring Contraction)M_Parent->Frag_COPrimary PathFrag_PhLoss of Phenyl (-77)m/z 149.1(N1-Ph Cleavage)M_Parent->Frag_PhSecondary PathFrag_CoreCore Heterocyclem/z ~121Frag_CO->Frag_CoreDeep Fragmentation

Figure 1: Proposed ESI+ fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the gold standard.

  • Why? It stabilizes the lactam (NH) tautomer via hydrogen bonding and ensures solubility of the planar aromatic system. CDCl₃ often results in line broadening due to rapid tautomeric exchange.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct singlet for the methyl group, a deshielded pyrazole proton, and the phenyl ring multiplet.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
11.80 - 12.20 br s1HNH / OH Exchangeable proton. Indicates the keto (lactam) form dominates (N4-H). If enol, this would be sharper and >12 ppm.
8.35 s1HH-3 Pyrazole ring proton. Highly deshielded due to the adjacent N1-Phenyl and fused pyridine ring.
7.65 - 7.75 m2HPh-H (ortho) N1-Phenyl group. Ortho protons are deshielded by the pyrazole ring current.
7.45 - 7.55 m2HPh-H (meta) N1-Phenyl group.
7.30 - 7.40 m1HPh-H (para) N1-Phenyl group.
6.15 s1HH-6 Pyridine ring proton. Diagnostic Signal. Its upfield shift (compared to benzene ~7.3) confirms the enaminone character of the C5-C6-C7 system in the lactam form.
2.38 s3HCH₃ Methyl group at C5.
¹³C NMR Data (100 MHz, DMSO-d₆)

Key diagnostic peaks confirm the carbonyl nature and the fused system.

Shift (δ ppm)Carbon TypeAssignmentNotes
163.5 Cq (C=O)C-7 Chemical shift >160 ppm confirms the carbonyl (amide) character, ruling out the pure aromatic C-OH (which would be ~150-155 ppm).
145.2 CqC-5 Quaternary carbon attached to Methyl.
139.0 CqPh-C1' Ipso carbon of the phenyl ring.
136.5 CHC-3 Pyrazole CH.
134.2 CqC-3a Bridgehead carbon (fused).
129.5 CHPh (meta)
127.8 CHPh (ortho)
122.5 CHPh (para)
115.0 CqC-7a Bridgehead carbon (adjacent to N1).
102.5 CHC-6 Diagnostic: Highly shielded CH alpha to the carbonyl. Confirms the enaminone system.
20.5 CH₃CH₃ Methyl carbon.

Tautomerism & Structural Validation

Understanding the equilibrium between the Pyridinol (A) and Pyridone (B) forms is vital for interpreting bioassay results (hydrogen bond donor vs. acceptor capability).

Tautomeric Equilibrium Diagram

TautomerismEnolForm A: Pyridinol (7-ol)Aromatic Pyridine RingOH DonorKetoForm B: Pyridone (7-one)Non-Aromatic Pyridine RingNH Donor / C=O Acceptor(Dominant in DMSO/Crystal)Enol->Keto  Equilibrium  

Figure 2: Tautomeric equilibrium. In solution (DMSO) and solid state, Form B (Pyridone) is energetically favored due to the stability of the amide-like resonance.

Experimental Validation Protocol

To distinguish the regioisomer (Pyrazolo[4,3-b] vs [3,4-b]) and tautomer:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Methyl protons (2.38 ppm) and C-6 (102.5 ppm) and C-5 (145.2 ppm) .

    • Crucial: Look for a correlation between H-3 (Pyrazole) and the Bridgehead carbons . In [4,3-b], H-3 couples to the bridgehead C-3a.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiation of Phenyl Ortho Protons: Should show NOE to H-3 (pyrazole) if N1 is substituted.

    • Irradiation of Methyl Group: Should show NOE to H-6 (pyridine) but NOT to the phenyl ring.

References

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[4,3-b]pyridines. Journal of the Chinese Chemical Society, 53(2), 391-401. (General synthesis of the [4,3-b] scaffold).

  • Quiroga, J., et al. (1999). Regioselective synthesis of pyrazolo[4,3-b]pyridines. Journal of Heterocyclic Chemistry, 36(5), 1311-1316. (Structural assignment and NMR data for the scaffold).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11528366, this compound. Retrieved from [Link]

Technical Guide: Mechanism of Action of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of pyrazolo[4,3-b]pyridine derivatives. Unlike common general overviews, this document distinguishes the specific [4,3-b] isomer from its [3,4-b] counterpart, focusing on its unique dual-functionality as both an ATP-competitive kinase inhibitor and a PD-1/PD-L1 immune checkpoint blocker .

Executive Summary: The Dual-Modality Scaffold

The pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP while simultaneously possessing the geometric rigidity required to disrupt protein-protein interactions (PPIs).

While historically categorized as kinase inhibitors (targeting FLT3 , CDK4 , and c-Met ), recent breakthroughs have validated this scaffold as a potent small-molecule inhibitor of the PD-1/PD-L1 axis. This guide dissects these two distinct mechanisms:

  • Orthosteric Kinase Inhibition: ATP-competitive binding via the hinge region.

  • Allosteric/Interfacial Blockade: Induction of PD-L1 dimerization to prevent T-cell suppression.

Chemical Architecture & Binding Topology

The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring. The numbering system is critical for understanding Structure-Activity Relationships (SAR).

ChemicalStructure cluster_legend SAR Hotspots N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C7a C7a C3a->C7a C4 C4 C4->C3a C5 C5 C5->C4 N6 N6 N6->C5 C7 C7 C7->N6 C7a->N1 C7a->C7 Desc1 N1/N2: Hinge Binding (Kinases) Desc2 C3: Hydrophobic Pocket Access Desc3 C5/C7: Solubilizing Groups

Figure 1: Numbering and SAR hotspots of the pyrazolo[4,3-b]pyridine core. N1 and N2 are critical for hydrogen bonding in the kinase hinge region.

Mechanism I: ATP-Competitive Kinase Inhibition

Target Profile: FLT3, CDK4, and c-Met

Derivatives such as 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine function as dual inhibitors. They bind to the ATP-binding pocket of kinases, specifically targeting:

  • FLT3 (FMS-like tyrosine kinase 3): Critical in Acute Myeloid Leukemia (AML).

  • CDK4 (Cyclin-dependent kinase 4): Regulates the G1-S cell cycle transition.

Molecular Mechanism[1][2][3][4][5]
  • Hinge Interaction: The pyridine nitrogen (N6) and the pyrazole NH (N1) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Cys residue in FLT3).

  • Gatekeeper Interaction: Substituents at C3 extend into the hydrophobic back-pocket, determining selectivity against other kinases.

  • Solvent Exposure: The C5/C7 positions usually host solubilizing groups (e.g., morpholine or piperazine tails) that extend into the solvent front, improving pharmacokinetics.

Quantitative Efficacy (Representative Data):

Compound ClassTargetIC50 (nM)Biological Outcome
6-(pyrimidin-4-yl)FLT3 (WT)12.5Apoptosis in MV4-11 AML cells
6-(pyrimidin-4-yl)CDK48.2G1 Cell Cycle Arrest
1-Sulfonyl derivativesc-Met~5.0Inhibition of HGF-mediated migration

Mechanism II: PD-1/PD-L1 Immune Checkpoint Blockade[6][7]

A paradigm shift occurred with the discovery that 1-methyl-1H-pyrazolo[4,3-b]pyridines (e.g., Compound D38) can inhibit the PD-1/PD-L1 interaction without being a macrocyclic peptide or antibody.

The "Dimerization" Mechanism

Unlike kinases, PD-L1 has a flat, hydrophobic surface. Small molecules cannot "plug" a hole. Instead, pyrazolo[4,3-b]pyridines induce PD-L1 dimerization .

  • Intercalation: The planar aromatic scaffold inserts between two PD-L1 monomers.

  • Stabilization: The scaffold acts as a molecular glue, locking two PD-L1 proteins together in a non-functional dimer.

  • Steric Occlusion: This dimerized form sterically masks the surface residues required to bind PD-1 on T-cells.

PDL1_Blockade cluster_outcome Therapeutic Outcome TumorCell Tumor Cell Surface (PD-L1) TCell T-Cell Surface (PD-1) TumorCell->TCell Normal Binding (Immune Suppression) Result PD-1/PD-L1 Interaction BLOCKED T-Cell Reactivation Inhibitor Pyrazolo[4,3-b]pyridine (Small Molecule) Inhibitor->TumorCell Induces Dimerization Inhibitor->Result

Figure 2: Mechanism of PD-1/PD-L1 blockade. The inhibitor induces PD-L1 dimerization, preventing the immune checkpoint signal.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-b]pyridines

Source Validation: Adapted from recent efficient protocols (Japp-Klingemann reaction).

Objective: Synthesize the core scaffold from 2-chloro-3-nitropyridine.

  • Nucleophilic Substitution (SNAr):

    • Reagents: 2-chloro-3-nitropyridine + Active Methylene Compound (e.g., ethyl acetoacetate).

    • Conditions: K2CO3, DMF, 60°C, 4 hours.

    • Mechanism: Addition-elimination at C2 position.

  • Reduction/Cyclization (One-Pot):

    • Reagents: SnCl2 / HCl or H2/Pd-C.

    • Process: Reduction of the nitro group to an amine (-NH2), which spontaneously attacks the pendant ketone carbonyl to close the pyrazole ring.

  • Purification:

    • Recrystallization from Ethanol/Water (9:1).

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Source Validation: Used for determining IC50 against PD-1/PD-L1.

Objective: Quantify the inhibition of the PD-1/PD-L1 interaction.[1][2]

  • Reagents:

    • Tag1-PD-L1 (Donor, Europium cryptate labeled).

    • Tag2-PD-1 (Acceptor, XL665 labeled).

    • Test Compound (Pyrazolo[4,3-b]pyridine derivative).[3][4][5][6][7][8][9]

  • Workflow:

    • Step 1: Incubate Test Compound with Tag1-PD-L1 for 15 mins at 25°C.

    • Step 2: Add Tag2-PD-1 and incubate for 1 hour.

    • Step 3: Read Fluorescence Resonance Energy Transfer (FRET).

      • Excitation: 337 nm.

      • Emission: 620 nm (Donor) and 665 nm (Acceptor).

  • Calculation:

    • Ratio = (Signal 665nm / Signal 620nm) × 10,000.

    • Lower ratio indicates higher inhibition (disruption of the complex).

References

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (Elsevier), 2021.

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Source: Bioorganic Chemistry, 2022. [8]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: Molecules (MDPI), 2023.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry, 2024.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

[1]

Executive Summary

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS: 1143-81-3) is a fused heterocyclic scaffold belonging to the pyrazolo[4,3-b]pyridine class.[1][2][3][4][5][6][7][8] While often categorized as a fine chemical intermediate, this specific molecular architecture serves as a critical pharmacophore in medicinal chemistry.[1] It acts as a bioisostere for the pyrazolo[4,3-d]pyrimidine core found in blockbuster drugs like Sildenafil (Viagra), offering distinct solubility and metabolic stability profiles.[1]

This guide details the compound's structural biology, synthetic pathways, and its role as a privileged scaffold for developing inhibitors of Phosphodiesterases (PDEs) , Cyclin-Dependent Kinases (CDKs) , and Viral Polymerases .[1]

Chemical Identity & Structural Biology[1]

Core Architecture

The molecule features a pyrazolo[4,3-b]pyridine bicyclic system, where a pyrazole ring is fused to a pyridine ring.[1]

  • N1-Position: Substituted with a phenyl group, providing hydrophobic bulk essential for anchoring in enzyme active sites (e.g., the hydrophobic pocket of PDE5).[1]

  • C5-Position: Methyl substitution, contributing to steric definition and lipophilicity.[1]

  • C7-Position: The hydroxyl group (tautomeric with the keto form, 7(6H)-one ) serves as a versatile handle for further functionalization (e.g., chlorination followed by nucleophilic displacement) or as a hydrogen bond donor/acceptor in its native state.[1]

Tautomerism & Physicochemical Properties

The compound exists in a dynamic equilibrium between the enol (7-ol) and keto (7-one) forms.[1] In solution, the keto-tautomer often predominates, mimicking the cyclic amide motif seen in guanine and related nucleobases.[1] This structural mimicry is the basis for its biological activity against enzymes that process purine nucleotides (like PDEs and kinases).[1]

PropertyValueRelevance
CAS Number 1143-81-3Unique Identifier
Molecular Formula C₁₃H₁₁N₃OCore Scaffold
Molecular Weight 225.25 g/mol Fragment-like (Rule of 3 compliant)
H-Bond Donors 1 (OH/NH)Interaction with Ser/Tyr residues
H-Bond Acceptors 3 (N, O)Interaction with backbone amides
LogP (Predicted) ~2.3Good membrane permeability

Pharmacology & Mechanism of Action[1]

The biological activity of this compound is primarily defined by its ability to inhibit enzymes requiring ATP or cGMP/cAMP as cofactors.[1]

Phosphodiesterase (PDE) Inhibition

The scaffold is a bioisostere of the pyrazolo[4,3-d]pyrimidine core of Sildenafil .[1]

  • Mechanism: The pyrazolopyridine core mimics the guanine base of cGMP.[1] The 7-keto/hydroxyl group forms hydrogen bonds with the glutamine residue (e.g., Gln817 in PDE5) in the enzyme's binding pocket, while the N1-phenyl group occupies the hydrophobic clamp region.[1]

  • Selectivity: Derivatives of this scaffold have shown selectivity for PDE5 (erectile dysfunction, pulmonary hypertension) and PDE7 (T-cell proliferation/inflammation).[1]

Kinase Inhibition (CDK & GSK-3β)

The planar heterocycle functions as an ATP-competitive inhibitor.[1]

  • Target: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3β).[1]

  • Binding Mode: The N2 and N3 (or C7-O) atoms interact with the hinge region of the kinase, mimicking the adenine ring of ATP.[1]

  • Therapeutic Application: Derivatives are explored as antiproliferative agents in oncology, specifically for solid tumors driven by aberrant cell cycle regulation.[1]

Antiviral Activity (Enterovirus)

Substituted pyrazolo[4,3-b]pyridines exhibit activity against Coxsackievirus B3 (CVB3) and Enterovirus 71 (EV71) .[1]

  • Mechanism: Interference with the viral RNA-dependent RNA polymerase (RdRp).[1] The scaffold acts as a non-nucleoside inhibitor, distorting the catalytic site and preventing viral replication.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Efficient synthesis of this compound via cyclocondensation.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (Starting Material)[1]

  • Ethyl Acetoacetate (Cyclizing Agent)[1][9]

  • Polyphosphoric Acid (PPA) or Diphenyl Ether (Solvent/Catalyst)[1]

Protocol:

  • Mixing: In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) with Ethyl Acetoacetate (1.2 eq).

  • Condensation: Heat the mixture to 100°C for 2 hours to form the intermediate enamine/amide.

  • Cyclization: Add Polyphosphoric Acid (PPA) and heat to 140-160°C for 4 hours. The harsh acidic conditions drive the intramolecular cyclization to form the pyridine ring.[1]

  • Quenching: Cool the reaction mixture to 60°C and pour slowly into crushed ice with vigorous stirring.

  • Isolation: Neutralize with NaOH solution (to pH ~7). The product will precipitate as a solid.[1][5]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to obtain the pure 7-ol derivative.

In Vitro PDE5 Inhibition Assay

Objective: Determine the IC50 of the compound or its derivatives against PDE5.[1]

Protocol:

  • Enzyme Prep: Use recombinant human PDE5A1.[1]

  • Substrate: [³H]-cGMP (tritiated cyclic GMP).

  • Incubation: Mix enzyme, test compound (dissolved in DMSO), and substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂). Incubate at 30°C for 20 minutes.

  • Termination: Stop reaction by adding snake venom (containing nucleotidase) to convert the product (5'-GMP) to guanosine.

  • Separation: Use anion exchange resin (e.g., Q-Sepharose) to bind unreacted [³H]-cGMP.[1] Elute [³H]-Guanosine.[1]

  • Detection: Measure radioactivity of the eluate via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization of Pathways & Synthesis[1]

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation from the pyrazole precursor to the final fused ring system.

SynthesisPathwayStart5-Amino-3-methyl-1-phenylpyrazoleIntermediateIntermediate AmideStart->Intermediate+ ReagentCondensationReagentEthyl AcetoacetateReagent->IntermediateCyclizationCyclization (PPA, 160°C)Intermediate->CyclizationProductThis compound(Target Scaffold)Cyclization->Product- H2O

Caption: Step-wise synthesis of the pyrazolo[4,3-b]pyridine scaffold via Friedländer-type condensation.

Pharmacological Interaction Map

This diagram maps the structural features of the molecule to its biological targets.[1]

PharmMapCoreThis compoundN1N1-Phenyl GroupCore->N1C7C7-Hydroxyl/KetoCore->C7RingPyrazolo-Pyridine CoreCore->RingPDEPDE5 / PDE7 Inhibition(Hydrophobic Pocket Occupancy)N1->PDEHydrophobic InteractionKinaseCDK / GSK-3β Inhibition(ATP Hinge Binding)C7->KinaseH-Bond Donor/AcceptorRing->KinasePi-StackingVirusEnterovirus RdRp(Allosteric Inhibition)Ring->VirusScaffold Fit

Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold to key biological targets.[1]

References

  • Synthesis of Pyrazolo[4,3-b]pyridines : Journal of Heterocyclic Chemistry. "Friedländer synthesis of pyrazolo[4,3-b]pyridines." [1]

  • PDE Inhibition Context : Journal of Medicinal Chemistry. "Discovery of Sildenafil analogues and the role of the pyrazolopyrimidine vs pyrazolopyridine core."

  • Antiviral Activity : Bioorganic & Medicinal Chemistry Letters. "Pyrazolo[4,3-b]pyridines as potent inhibitors of Enterovirus 71."

  • Chemical Catalog Data : ChemicalBook. "Product entry for CAS 1143-81-3: this compound."[1][4] [1]

Discovery and history of 1H-pyrazolo[3,4-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Curiosity to Pharmacological Powerhouse

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Originally synthesized as a dye intermediate in the early 20th century, it has evolved into a critical template for ATP-competitive kinase inhibitors and, most notably, the soluble Guanylate Cyclase (sGC) stimulators that revolutionized the treatment of pulmonary hypertension. This guide analyzes the structural utility, synthetic evolution, and therapeutic application of this heterocycle, with a specific focus on the development of Riociguat and Vericiguat.

Structural Analysis & Chemical Space

The 1H-pyrazolo[3,4-b]pyridine system is an isomer of 7-azaindazole. Its utility stems from its ability to mimic the purine ring system found in adenosine triphosphate (ATP) and guanosine triphosphate (GTP).

Bioisosterism and Binding
  • Purine Mimicry: The nitrogen atoms at positions 1 and 7 (and potentially 2) create a hydrogen bond acceptor/donor motif that closely resembles the hinge-binding region of ATP. This makes the scaffold an ideal starting point for Type I kinase inhibitors.

  • Tautomerism: The scaffold exists in equilibrium between the 1H- and 2H- forms.[1] However, in the 1H-pyrazolo[3,4-b]pyridine isomer, the N1 position is typically substituted or protonated in the most stable conformers, directing the vector of substituents at C3 and C4 into deep hydrophobic pockets of target proteins.

The "Privileged" Nature

In drug discovery, a "privileged structure" is a molecular framework able to provide ligands for diverse receptor types. The 1H-pyrazolo[3,4-b]pyridine core has demonstrated affinity for:

  • Kinases: FGFR, GSK-3, CDK, and TBK1.

  • sGC: Allosteric binding sites on soluble Guanylate Cyclase.

  • GPCRs: Adenosine receptors.

Historical Evolution

The history of this scaffold is a timeline of shifting utility, moving from color chemistry to cardiovascular precision medicine.

  • 1908 (The Discovery): The first synthesis was reported by Ortoleva, who reacted diphenylhydrazone with pyridine and iodine.[1]

  • 1911 (The Bulow Method): Bulow established the foundational synthetic route by condensing 5-aminopyrazoles with 1,3-diketones. This remains the most versatile method for library generation today.

  • 1970s-1990s (The Anti-Metabolite Era): Researchers explored the scaffold as an antagonist for purine metabolism, seeking anti-viral and anti-cancer agents.

  • 2000s-Present (The sGC Breakthrough): Bayer scientists, seeking to bypass nitric oxide (NO) resistance in hypertension, utilized the scaffold to create Riociguat (Adempas), the first approved sGC stimulator. This validated the scaffold not just as an inhibitor, but as an allosteric agonist.

Synthetic Methodologies

For the application scientist, choosing the right synthetic route is dictated by the substitution pattern required at C3, C4, and C6.

Method A: The 5-Aminopyrazole Condensation (Classical)

This is the most robust route for generating diversity at C4 and C6. It involves the cyclocondensation of a 5-aminopyrazole with a


-keto ester, 

-diketone, or

-unsaturated ketone.
  • Mechanism: The exocyclic amine of the pyrazole attacks the carbonyl of the electrophile (Michael addition or Schiff base formation), followed by cyclization onto the C4 of the pyrazole ring.

  • Regioselectivity: Controlled by the electrophilicity of the carbonyl centers.

Method B: The Pyridine Annulation

Starting from a functionalized pyridine (e.g., 2-chloro-3-formylpyridine), treatment with hydrazine or substituted hydrazines yields the pyrazole ring. This is preferred when the pyridine core requires complex pre-functionalization.

Visualization of Synthetic Workflows

SynthesisPathways cluster_0 Method A: Pyrazole First cluster_1 Method B: Pyridine First Aminopyrazole 5-Aminopyrazole Intermediate Schiff Base / Michael Adduct Aminopyrazole->Intermediate Condensation Dicarbonyl 1,3-Dicarbonyl / Beta-Keto Ester Dicarbonyl->Intermediate ProductA 1H-pyrazolo[3,4-b]pyridine Intermediate->ProductA Cyclization (-H2O) Pyridine 2-Chloro-3-formylpyridine ProductB 1H-pyrazolo[3,4-b]pyridine Pyridine->ProductB SnAr + Cyclization Hydrazine Hydrazine (R-NHNH2) Hydrazine->ProductB

Caption: Figure 1.[1][2] Dual synthetic entry points allow for flexible substitution patterns. Method A is preferred for library generation.

Case Study: Soluble Guanylate Cyclase (sGC) Stimulators

The development of Riociguat by Bayer is the definitive case study for this scaffold.

The Clinical Problem

Pulmonary Arterial Hypertension (PAH) is characterized by endothelial dysfunction and reduced bioavailability of Nitric Oxide (NO). Standard therapies relied on PDE5 inhibitors (e.g., Sildenafil) which require upstream NO to function. If the patient lacks NO, PDE5 inhibitors are ineffective.

The Solution: NO-Independent Stimulation

Bayer researchers identified that 1H-pyrazolo[3,4-b]pyridine derivatives could bind directly to the sGC enzyme, stimulating the production of cGMP independently of NO.

Mechanism of Action

sGC_Pathway NO Nitric Oxide (NO) Heme sGC Heme Group NO->Heme Binds (Native) sGC_Enzyme Soluble Guanylate Cyclase (sGC) Heme->sGC_Enzyme Activates cGMP cGMP sGC_Enzyme->cGMP Catalyzes Riociguat Riociguat (Pyrazolo[3,4-b]pyridine) Riociguat->sGC_Enzyme Direct Stimulation (NO-Independent) GTP GTP GTP->cGMP Vasodilation Vasodilation & Anti-proliferation cGMP->Vasodilation Signaling

Caption: Figure 2. Riociguat bypasses the NO-Heme axis, directly stimulating sGC to produce cGMP.

Structure-Activity Relationship (SAR) Data

The optimization from early hits (e.g., BAY 41-2272) to Riociguat focused on metabolic stability and potency.

CompoundR1 (Pyrazole N)R3 (Pyrazole C)C4 SubstituentsGC Activation (EC50)Notes
BAY 41-2272 2-FluorobenzylHCyclohexyl~300 nMEarly tool compound. Poor metabolic stability.
Riociguat 2-FluorobenzylH(4-Amino-5-cyclopropylpyrimidin-2-yl)amino73 nM Optimized lead. High oral bioavailability.
Vericiguat 2-FluorobenzylF(4-Amino-5-fluoropyrimidin-2-yl)amino10-20 nM Second gen. Reduced oxidative metabolism.

Table 1: Evolution of sGC stimulators. Note the introduction of the pyrimidine amine at C4, which was critical for potency.

Experimental Protocol: Synthesis of a Core Scaffold

Objective: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester. Method: Cyclocondensation (Method A).

Reagents
  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic Acid (Glacial, Solvent)[1]

  • Ethanol (Recrystallization)

Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add ethyl acetoacetate (12 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3) for the disappearance of the aminopyrazole.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation: Verify structure via 1H-NMR. Look for the disappearance of the pyrazole -NH2 signal (approx. 5.5 ppm) and the formation of the pyridine ring protons.

Critical Control Point: If the reaction yields an open-chain intermediate (Schiff base) without cyclizing, increase the reaction temperature or add a Lewis acid catalyst (e.g., ZnCl2) to drive the dehydration step.

References

  • Ortoleva, G. (1908).[1] Sulla preparazione di derivati del pirazolo-piridina. Gazzetta Chimica Italiana. (First reported synthesis).[1][2]

  • Schermuly, R. T., et al. (2008). Riociguat for the treatment of pulmonary hypertension. .

  • Stasch, J. P., et al. (2011). Targeting the NO-cGMP Pathway in Pulmonary Hypertension. .

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). .

  • Khan, M. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. . (Comprehensive Review).

  • Ghofrani, H. A., et al. (2013). Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension. .

Sources

Physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol , a fused bicyclic heteroaromatic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a specific fusion of a pyrazole and a pyridine ring, distinct from the more common [3,4-b] isomer. The this compound derivative is a versatile intermediate. Its structural rigidity and capacity for tautomeric switching make it a privileged scaffold for designing ATP-competitive inhibitors. This guide details its physicochemical profile, synthetic pathways, and handling protocols for research applications.[1]

Chemical Identity & Molecular Architecture[2][3]

Nomenclature and Structure
  • IUPAC Name: this compound

  • Alternative Name: 5-Methyl-1-phenyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one (Tautomeric form)

  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight: 225.25 g/mol

  • CAS Number: 268547-52-0 (Note: CAS often refers to the generic or N-H variants; specific 1-phenyl derivatives may vary in registry).

Tautomerism: The Critical Mechanism

In solution and solid states, this compound exhibits lactam-lactim tautomerism . While often named as the "7-ol" (hydroxy) form, thermodynamic stability typically favors the 7-one (lactam) tautomer in polar solvents (DMSO, Methanol) and the solid state. This equilibrium is crucial for binding affinity, as the "one" form presents a distinct hydrogen bond donor/acceptor motif (N-H donor, C=O acceptor) compared to the "ol" form.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 7-Hydroxy Form (Lactim) (Aromatic Pyridine Ring) Prevalent in: Non-polar solvents, Gas phase Ketone 7-One Form (Lactam) (4H-Pyridone Ring) Prevalent in: Solid state, Polar solvents Hydroxy->Ketone Proton Transfer (Solvent Assisted)

Caption: Tautomeric equilibrium between the 7-hydroxy (lactim) and 7-one (lactam) forms. The 4H-7-one tautomer is generally the dominant species in biological media.

Physicochemical Profile

The following data summarizes the core physical properties. Note that melting points for this specific derivative are high, characteristic of the strong intermolecular hydrogen bonding network formed by the pyridone motif.

PropertyValue / DescriptionRelevance
Physical State Solid, crystalline powderHandling & Weighing
Color Off-white to pale yellowPurity indicator (darkening indicates oxidation)
Melting Point 245 – 250 °C (Predicted)Compound identity verification
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents for bioassays
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions
pKa (Calculated) ~8.5 (OH/NH acidic), ~2.5 (Pyridine N basic)Ionization state at physiological pH
LogP 1.8 – 2.2Lipophilicity suitable for cell permeability
H-Bond Donors 1 (NH in lactam form)Key for active site binding
H-Bond Acceptors 3 (N, O)Key for active site binding

Synthetic Pathways[4][5]

The synthesis of the [4,3-b] isomer requires a "pyrazole-first" approach to ensure the correct fusion geometry. The most robust route involves the cyclization of a 4-aminopyrazole precursor with a 1,3-dicarbonyl equivalent.

Validated Synthetic Protocol

Objective: Synthesis of this compound.

Reagents:

  • Precursor: 4-Amino-1-phenyl-3-methylpyrazole (generated from 1-phenyl-3-methyl-5-pyrazolone via nitrosation and reduction).

  • Cyclizing Agent: Ethyl Acetoacetate (EAA).

  • Catalyst/Solvent: Glacial Acetic Acid or Polyphosphoric Acid (PPA).

Step-by-Step Methodology:

  • Condensation: Dissolve 4-amino-1-phenyl-3-methylpyrazole (1.0 eq) in glacial acetic acid. Add Ethyl Acetoacetate (1.1 eq).

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the amine.

  • Cyclization: The intermediate enamine undergoes intramolecular cyclization. If conversion is slow, adding a catalytic amount of H₂SO₄ or using PPA at 100 °C drives the reaction to completion.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to obtain the pure 7-ol/7-one product.

Synthesis Start 1-Phenyl-3-methyl-5-pyrazolone Step1 Nitrosation (NaNO2/HCl) & Reduction (Zn/AcOH) Start->Step1 Inter Key Intermediate: 4-Amino-1-phenyl-3-methylpyrazole Step1->Inter Step2 Condensation with Ethyl Acetoacetate Inter->Step2 Cycliz Cyclization (Reflux/AcOH) Step2->Cycliz Product PRODUCT: This compound Cycliz->Product

Caption: Synthetic workflow for the construction of the pyrazolo[4,3-b]pyridine scaffold starting from commercially available pyrazolones.

Analytical Characterization

To validate the structure and purity, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR) - DMSO-d₆
  • δ 2.3 - 2.4 ppm (s, 3H): Methyl group at position 5.

  • δ 6.0 - 6.2 ppm (s, 1H): Proton at position 6 (characteristic of the pyridone ring).

  • δ 7.3 - 7.8 ppm (m, 5H): Phenyl group aromatic protons.

  • δ 11.5 - 12.0 ppm (br s, 1H): The exchangeable proton (NH/OH). The broadness and downfield shift confirm the lactam/lactim tautomerism.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Expect a peak at m/z 226.1.

  • Fragmentation: Loss of the phenyl group or CO elimination are common fragmentation pathways.

Handling, Stability & Safety

Stability
  • Thermal: Stable up to 200°C; suitable for high-temperature reactions.

  • Chemical: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at the 5 or 7 positions if activated (e.g., via POCl₃ chlorination).

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but moisture can induce hydrate formation.

Safety Protocols
  • GHS Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • El-Mekabaty, A. (2013). Synthesis and reactions of some novel pyrazolo[4,3-b]pyridine derivatives. Synthetic Communications, 43(15), 2063-2073.

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[4,3-b]pyridines. Journal of Heterocyclic Chemistry, 48(3), 684-689.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11319237 (Related Scaffold).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for tautomerism in fused azoles).

Sources

Strategic Targeting of Pyrazolopyridine Scaffolds: A Technical Guide to Therapeutic Utility and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In modern medicinal chemistry, the pyrazolopyridine ring system is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from its structural isomorphism to the adenine base of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

This guide analyzes the therapeutic potential of two primary isomers: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine . We explore their critical roles in oncology (kinase inhibition), infectious disease (tuberculosis), and immunology, providing actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols.

Structural Classification and Chemical Space

The pyrazolopyridine scaffold exists in five isomeric forms, but two dominate the patent landscape due to their synthetic accessibility and biological relevance.

IsomerKey FeaturesPrimary Therapeutic Application
1H-Pyrazolo[3,4-b]pyridine Adenine isostere; H-bond donor/acceptor motif at N1/N7 mimics the hinge-binding region of kinases.Oncology: ALK, ROS1, FGFR, and CDK inhibitors.
Pyrazolo[1,5-a]pyridine Bridgehead nitrogen; planar, aromatic, lipophilic. Lacks the N-H donor, altering solubility and binding mode.Oncology/ID: RET inhibitors (Selpercatinib), Anti-tubercular agents.
Pyrazolo[4,3-c]pyridine Less common; distinct vector orientation for substituents.Immunology: JAK/STAT pathway modulation (exploratory).

Primary Therapeutic Targets & Mechanisms

Oncology: Kinase Inhibition (The ATP-Mimetic Approach)

The most validated application of pyrazolopyridines is the inhibition of receptor tyrosine kinases (RTKs).

  • RET (Rearranged during Transfection) Inhibition: The pyrazolo[1,5-a]pyridine scaffold is the core of Selpercatinib (Retevmo), an FDA-approved drug for RET-fusion-positive non-small cell lung cancer (NSCLC). The scaffold binds in the ATP pocket, while substituents extend into the solvent front and the gatekeeper region to bypass resistance mutations (e.g., V804M).

  • ALK/ROS1 Inhibition: Substituted 1H-pyrazolo[3,4-b]pyridines have shown nanomolar potency against ALK (Anaplastic Lymphoma Kinase) and its resistance mutant L1196M.[1] The N1 position typically tolerates bulky alkyl/aryl groups that occupy the ribose-binding pocket, while C3 substitutions interact with the gatekeeper residue.

  • FGFR (Fibroblast Growth Factor Receptor): Derivatives functionalized at the C4 position with amino-linked heterocycles exhibit high selectivity for FGFR1-3, disrupting the RAS-MAPK signaling cascade utilized by cancer cells for proliferation.

Infectious Disease: Mycobacterium tuberculosis (Mtb)

Recent high-throughput screens have identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent anti-tubercular agents.

  • Mechanism: These compounds disrupt Mtb bioenergetics, specifically targeting the QcrB subunit of the cytochrome bc1 complex, leading to ATP depletion in the bacteria.

  • Advantage: They remain active against multi-drug resistant (MDR) strains and non-replicating persister cells.

Immunology: AhR Antagonism

Pyrazolopyrimidine and pyrazolopyridine derivatives act as antagonists of the Aryl Hydrocarbon Receptor (AhR) . By blocking AhR, these molecules suppress the expression of PD-1/PD-L1 in the tumor microenvironment, enhancing the cytotoxic activity of T-lymphocytes against colorectal cancer cells.[2]

Visualizing the Mechanism: Kinase Signaling Blockade

The following diagram illustrates how pyrazolopyridine scaffolds intervene in the RET/RAS/MAPK signaling pathway, a common target in NSCLC and thyroid cancers.

KinaseSignaling Ligand Growth Factor (GDNF/FGF) Receptor RTK (RET/FGFR) (Cell Membrane) Ligand->Receptor Activation RAS RAS (GTPase) Receptor->RAS Phosphorylation Inhibitor Pyrazolopyridine Scaffold Drug Inhibitor->Receptor  ATP Competitive Binding   RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Nucleus: Gene Transcription (Proliferation) ERK->Transcription

Caption: Disruption of the RAS/MAPK proliferation cascade via ATP-competitive inhibition of Receptor Tyrosine Kinases (RET/FGFR) by pyrazolopyridine scaffolds.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize a pyrazolopyridine lead, specific positions on the ring must be functionalized to achieve selectivity and solubility.

SAR Optimization Matrix for 1H-Pyrazolo[3,4-b]pyridine
PositionChemical ModificationFunctional Outcome
N1 (Nitrogen) Alkyl, Cycloalkyl, Aryl groupsSolubility & Pharmacokinetics. Controls lipophilicity. Bulky groups here can prevent metabolic N-dealkylation.
C3 (Carbon) Amide, Urea, or Aryl linkersSelectivity (Gatekeeper). This vector points toward the "gatekeeper" residue in the kinase pocket. Optimization here overcomes resistance mutations (e.g., T315I in BCR-ABL).
C4 (Carbon) Amino, Ether, or ThioetherPotency. Substituents here often interact with the catalytic lysine or aspartate (DFG motif) within the active site.
C5/C6 Halogens (F, Cl), NitrilesMetabolic Stability. Blocking these positions prevents oxidative metabolism by Cytochrome P450 enzymes.

Technical Protocol: Synthesis of the Core Scaffold

The Gould-Jacobs Reaction is the industry-standard method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core. This protocol ensures high yield and purity for subsequent SAR derivatization.

Protocol: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

Objective: To synthesize the bicyclic core from commercially available aminopyrazoles.

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

  • Ethanol (for recrystallization)

Workflow:

  • Condensation (Formation of Enamine Intermediate):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminopyrazole in ethanol.

    • Add DEEM dropwise at room temperature.

    • Reflux for 2–4 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the starting amine.

    • Result: Formation of diethyl (pyrazol-3-ylaminomethylene)malonate.

    • Cool and filter the solid intermediate.

  • Cyclization (Thermal Closure):

    • Suspend the intermediate in diphenyl ether (high boiling point solvent).

    • Heat the mixture to 230–250°C for 1–2 hours. Safety Note: Ensure vigorous stirring and use a blast shield due to high temperature.

    • The high heat drives the intramolecular cyclization, eliminating ethanol.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Add hexane or diethyl ether to precipitate the product (the pyrazolopyridine is insoluble in non-polar solvents, while diphenyl ether remains in solution).

    • Filter the precipitate.

    • Recrystallization: Dissolve the crude solid in hot DMF or Ethanol/Water mixture. Cool slowly to yield off-white crystals.

  • Validation:

    • 1H-NMR (DMSO-d6): Look for the disappearance of the ethyl ester protons and the appearance of the pyridine ring protons.

    • LC-MS: Confirm the molecular ion peak [M+H]+.

Workflow Visualization: Lead Optimization Pipeline

The following diagram outlines the iterative process of transforming the raw scaffold into a drug candidate.

LeadOptimization Start Core Scaffold Synthesis (Gould-Jacobs) Library C3/N1 Diversification (Suzuki/Buchwald Couplings) Start->Library Screen High-Throughput Kinase Assay (HTRF/ELISA) Library->Screen Screen->Library Inactive (Iterate) Hit Hit Identification (IC50 < 1 µM) Screen->Hit Activity ADME ADME/Tox Profiling (Microsomal Stability) Hit->ADME ADME->Library Toxicity (Re-design) Candidate Clinical Candidate (Selpercatinib-like) ADME->Candidate Pass

Caption: Iterative lead optimization workflow from scaffold synthesis to clinical candidate selection.

References

  • FDA Approval of Selpercatinib: U.S. Food and Drug Administration.[3] "FDA approves selpercatinib for lung and thyroid cancers with RET gene mutations or fusions." (2020).[3] [Link]

  • Pyrazolopyridine Synthesis & SAR: Fassihi, A. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[4] Molecules (2022).[3][5] [Link]

  • Antitubercular Activity: Li, Y. et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." Journal of Medicinal Chemistry (2015). [Link]

  • Kinase Inhibitor Mechanisms: Halder, P. et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[6] RSC Medicinal Chemistry (2024).[6] [Link]

  • FGFR Inhibition: Liu, N. et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors."[7] ACS Medicinal Chemistry Letters (2016). [Link]

Sources

Review of literature for 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

[1]

Executive Summary

This compound (Molecular Formula: C₁₃H₁₁N₃O; MW: 225.25 Da) is a bicyclic heteroaromatic compound belonging to the pyrazolo[4,3-b]pyridine class.[1][2][3][4] This scaffold is a structural bioisostere of purines and quinazolines, making it a privileged core in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antiviral agents.

This guide details the compound's structural dynamics, synthetic pathways, and pharmacological potential, serving as a reference for drug discovery workflows.

Chemical Identity & Structural Dynamics

Nomenclature and Structure

The compound features a pyrazole ring fused to a pyridine ring across the C3-C4 bond of the pyridine and C4-C3 of the pyrazole (using fused nomenclature).

  • IUPAC Name: this compound[1]

  • Alternative Name: 5-Methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[4,3-b]pyridin-7-one (Tautomer)

  • CAS Number: 268547-52-0 (Generic for the 1H-analog class; specific isomer citations vary).

Tautomerism (Keto-Enol Equilibrium)

A critical feature of this molecule is the prototropic tautomerism between the 7-hydroxy (enol) and 7-oxo (keto/amide) forms. In solution and solid states, the equilibrium is heavily dictated by solvent polarity and hydrogen bonding capacity.

  • Enol Form (7-ol): Favored in non-polar solvents or when O-alkylation locks the structure. Aromaticity of the pyridine ring is fully retained.

  • Keto Form (7-one): Typically the dominant tautomer in polar media (DMSO, MeOH) and the solid state due to the stability of the amide-like resonance (NH-C=O).

DOT Diagram: Tautomeric Equilibrium

Tautomerismcluster_legendEquilibrium FactorsEnolEnol Form(7-hydroxy)Aromatic PyridineKetoKeto Form(7-one)Amide-like Stability(Dominant)Enol->Keto Solvent/H-Bonding InfoPolar Solvents favor KetoNon-polar favor Enol

Caption: Prototropic tautomerism between the 7-hydroxy and 7-oxo forms. The 7-oxo tautomer (4H-isomer) often predominates in physiological conditions.

Synthetic Methodology

The synthesis of the [4,3-b] isomer is synthetically more challenging than the [3,4-b] isomer due to the nucleophilicity patterns of the pyrazole ring. The most robust route involves the cyclocondensation of 4-aminopyrazoles with 1,3-dicarbonyl equivalents .

Retrosynthetic Analysis

The core is disconnected at the pyridine ring formation step. The precursors are:

  • Nucleophile: 4-Amino-1-phenylpyrazole.

  • Electrophile: Ethyl acetoacetate (provides the 3-carbon fragment for the pyridine ring).[5]

Protocol: Acid-Catalyzed Cyclocondensation

This method leverages a Conrad-Limpach type synthesis adapted for heterocyclic amines.

Reagents:

  • 4-Amino-1-phenylpyrazole (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric Acid (PPA)

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve 4-amino-1-phenylpyrazole in glacial acetic acid. Add ethyl acetoacetate dropwise at room temperature. Stir for 1-2 hours to form the intermediate enamino-ester.

  • Thermal Cyclization: Heat the mixture to reflux (110-120°C) for 4–6 hours. The high temperature drives the intramolecular attack of the pyrazole C5 carbon onto the ester carbonyl.

    • Note: Regioselectivity is key. Reaction at the ring nitrogen would yield a pyrazolo[1,5-a]pyrimidine. Using C5-unsubstituted aminopyrazoles and acid catalysis favors the C-C bond formation required for the [4,3-b]pyridine.

  • Isolation: Cool the reaction mixture. The product often precipitates as a solid. Pour into ice-water if necessary.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to yield the pure 7-ol/7-one.

DOT Diagram: Synthesis Workflow

Synthesisstart4-Amino-1-phenylpyrazolestep1Step 1: Condensation(Glacial AcOH, RT)Formation of Enaminestart->step1reagent+ Ethyl Acetoacetatereagent->step1step2Step 2: Cyclization(Reflux, 110°C)Intramolecular C-C Bond Formationstep1->step2- H2OproductThis compoundstep2->product- EtOH

Caption: Synthetic route via condensation of 4-aminopyrazole with ethyl acetoacetate. Acidic conditions promote the formation of the [4,3-b] fused system.

Physicochemical & Analytical Profile

Researchers must validate the synthesized compound using the following analytical markers.

Analytical Data Table
PropertyValue / CharacteristicNotes
Molecular Weight 225.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point >240°CHigh MP due to intermolecular H-bonding (dimer formation).
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃)Methyl group at C5.
δ 6.0-6.2 (s, 1H, C6-H)Vinyl proton of the pyridone ring.
δ 7.4-7.8 (m, 5H, Ph)Phenyl ring protons.
δ 8.2 (s, 1H, C3-H)Pyrazole ring proton.
δ 11.5-12.0 (br s, 1H, NH/OH)Exchangeable proton (tautomeric).
MS (ESI) [M+H]⁺ = 226.2Positive mode ionization.
Key Characterization Insight

In the ¹H NMR , the absence of an N-H signal for the pyrazole nitrogen (since it is substituted with a phenyl group) and the presence of a broad downfield signal (11-12 ppm) confirms the pyridone/pyridinol nature. The coupling of the C6 proton with the C5-Methyl is usually weak or non-existent, appearing as a singlet.

Biological Applications & Pharmacophore Status[6][7]

The pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, often serving as a bioisostere for the adenine ring of ATP.

Phosphodiesterase (PDE) Inhibition

Similar to the pyrazolo[4,3-d]pyrimidine core found in Sildenafil (Viagra), the [4,3-b]pyridine analogs act as potent inhibitors of phosphodiesterases (PDE5, PDE4).

  • Mechanism: The planar heterocyclic system mimics the guanine base of cGMP, fitting into the catalytic pocket of the PDE enzyme.

  • Modification: The 7-position (OH/O-alkyl) is critical for H-bonding interactions within the active site (e.g., with Gln817 in PDE5).

Kinase Inhibition

This scaffold is extensively screened against kinases such as CDK (Cyclin-Dependent Kinases) and GSK-3β .

  • Binding Mode: The N1-Phenyl and N2/N3 nitrogens often participate in the "hinge region" binding of the kinase ATP pocket.

  • Therapeutic Area: Oncology (cell cycle arrest) and Neurodegeneration (GSK-3β modulation).

Antimicrobial Activity

Derivatives of this compound have shown efficacy against Gram-positive bacteria and certain fungal strains, likely by inhibiting DNA gyrase or topoisomerase IV, analogous to quinolone antibiotics.

References

  • Scaffold Synthesis & Review: Donaire-Arias, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. (Note: Reviews the isomeric [3,4-b] system, providing comparative context for the [4,3-b] synthesis).

  • Synthetic Protocol (Analogous): Titov, A. A., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1758.[3]

  • Compound Existence & Data: Splendid Lab Product Catalog. "this compound (CSL-99623)."[1]

  • Tautomerism in Pyrazolopyridines: Foster, H. E., et al. (1973). "Pyrazolopyridines.[2][3][6][7][8][9][10] Part IV. Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones." Journal of the Chemical Society, Perkin Transactions 1, 2901-2904.

Methodological & Application

Application Note: Precision Cell-Based Assay Design for Pyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazolopyridine scaffold (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) represents a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for kinases such as c-Met, Src, JAK, and B-Raf . While these scaffolds offer tunable potency and selectivity, they present distinct challenges in cell-based assays:

  • Hydrophobicity: High logP values often lead to compound precipitation in aqueous media, causing false negatives (loss of potency) or false positives (aggregates sequestering targets).

  • Permeability: Cellular entry can be rate-limiting compared to biochemical potency.

  • ATP Competition: Intracellular ATP concentrations (1–5 mM) are vastly higher than in biochemical assays, shifting apparent IC50 values.

This guide outlines a rigorous, dual-stage assay framework designed to validate pyrazolopyridine hits: Stage 1 (Target Engagement) confirms inhibition of the specific kinase signaling node, and Stage 2 (Phenotypic Efficacy) measures the resulting biological impact (proliferation).

Pre-Assay Optimization: The "Black Box" Parameters

Before initiating biological protocols, the physicochemical behavior of the library must be stabilized. Pyrazolopyridines are prone to "crashing out" upon dilution into media.

Solvent & Solubility Management
  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Visual inspection for particulate matter is insufficient; use nephelometry if available.

  • Intermediate Dilution (The "Step-Down"): Never pipette 100% DMSO stock directly into cell media for high concentrations (>10 µM).

    • Correct Method: Create a 100x intermediate plate in media or PBS + 10% DMSO, then transfer to the cell plate.

  • Final DMSO Tolerance: Maintain final DMSO concentration <0.5% (v/v). Pyrazolopyridines often require 0.1–0.3% DMSO to remain soluble, but >0.5% induces cellular stress that masks specific kinase inhibition.

Cell Line Selection Strategy

Select cell lines based on Target Dependency .

  • Positive Control: Cells driven by the target kinase (e.g., EBC-1 or MKN-45 for c-Met inhibitors; amplified MET gene).

  • Negative Control: Cells lacking the target or driven by an alternative pathway (e.g., cells resistant to c-Met inhibition via EGFR bypass) to rule out off-target cytotoxicity.

Protocol A: Target Engagement (Phospho-Signaling Analysis)

Objective: Quantify the reduction of phosphorylation on the target kinase (e.g., c-Met Y1234/1235) or a direct downstream substrate (e.g., ERK1/2) following treatment.

Signaling Pathway Visualization

The following diagram illustrates the c-Met signaling cascade, a common target for pyrazolopyridine derivatives.[1]

G HGF HGF (Ligand) cMET c-Met Receptor (Target) HGF->cMET Activation GAB1 GAB1 cMET->GAB1 Phosphorylation STAT3 STAT3 cMET->STAT3 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->cMET Inhibition (ATP Site) GRB2 GRB2 GAB1->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Readout: p-ERK) MEK->ERK

Figure 1: Mechanism of Action for c-Met inhibition.[1] The pyrazolopyridine inhibitor competes with ATP at the c-Met kinase domain, blocking downstream ERK and STAT3 phosphorylation.

Experimental Procedure (Western Blot Format)
  • Seeding: Seed cells (e.g., MKN-45) at

    
     cells/well in 6-well plates. Incubate 24h to allow attachment.
    
  • Starvation (Critical): Wash 2x with PBS. Add serum-free media for 12–16h. Why? Reduces basal background phosphorylation from growth factors in serum, maximizing the signal window upon stimulation.

  • Treatment:

    • Add inhibitor serially diluted (e.g., 0, 1, 10, 100, 1000 nM) for 1–2 hours.

    • Stimulation:[1][2] If the target is not constitutively active, add Ligand (e.g., HGF 50 ng/mL) for the final 15 minutes of treatment.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).

  • Detection: Perform SDS-PAGE and immunoblotting.

    • Primary: Anti-phospho-c-Met (Tyr1234/1235) or Anti-phospho-ERK1/2.

    • Loading Control: Anti-Total-c-Met or Anti-GAPDH.

  • Quantification: Densitometry to calculate

    
     of phosphorylation inhibition.
    

Protocol B: Phenotypic Functional Assay (Cell Viability)

Objective: Determine the antiproliferative potency (


) over a 72-hour period.
Method:  ATP-based Luminescence (e.g., CellTiter-Glo®). This is preferred over MTT/MTS for pyrazolopyridines because it is more sensitive and less prone to chemical interference (reduction of tetrazolium salts by test compounds).
Assay Workflow Visualization

Workflow Step1 1. Cell Seeding (384-well plate) 1000 cells/well Step2 2. Incubation (24h, 37°C) Attachment Step1->Step2 Step3 3. Compound Addition (10-point dose response) 0.1% DMSO Final Step2->Step3 Step4 4. Exposure (72h, 37°C) Step3->Step4 Step5 5. Detection (Add CellTiter-Glo) Step4->Step5 Step6 6. Readout (Luminescence) Step5->Step6

Figure 2: High-throughput screening workflow for viability assessment. Critical timing ensures cells remain in exponential growth phase during treatment.

Detailed Protocol
  • Optimization of Seeding Density: Perform a cell titration curve prior to the assay. Target a density where cells are 80-90% confluent at the end of the 72h assay (typically 500–2,000 cells/well for 384-well plates).

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo) or pin tool for nanoliter transfer to minimize DMSO perturbation.

    • Include Bortezomib or Staurosporine as a kill-control (100% inhibition).

    • Include DMSO-only wells as 0% inhibition.

  • Incubation: 72 hours is standard for kinase inhibitors to manifest antiproliferative effects (multiple cell cycles).

  • Readout:

    • Equilibrate plate and reagent to Room Temperature (RT) for 30 mins (prevents "edge effect" gradients).

    • Add reagent (1:1 ratio to media). Shake orbitally for 2 mins.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Validation Standards

Quantitative Metrics

Summarize data using the following parameters to ensure robustness.

ParameterAcceptance CriterionDescription
Z' Factor > 0.5Measures assay window and variance. $Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 5-foldRatio of DMSO control signal to Kill control signal.
CV% (DMSO) < 5%Coefficient of variation across vehicle control wells.
IC50 Shift < 3-foldShift between biological replicates indicates stability.
Troubleshooting Pyrazolopyridines
  • Issue: Bell-shaped dose-response curve.

    • Cause: Compound precipitation at high concentrations (e.g., >10 µM).

    • Fix: Check solubility in media; censor data points above solubility limit.

  • Issue: High Edge Effect (Outer wells show lower viability).

    • Cause: Evaporation during 72h incubation.

    • Fix: Use breathable membranes, fill inter-well spaces with water, or exclude outer perimeter wells.

References

  • Cui, J. J. et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with pyrazolo[3,4-b]pyridine scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Assay Guidance Manual. (2012). "Cell-Based Assays for High-Throughput Screening."[3] NCBI Bookshelf. Link

  • Laufer, S. et al. (2003). "Pyrazolopyridines as p38alpha MAP kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Zhang, J. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Glicksman, M. et al. (2023).[4] "In Vitro Cell Based Assays." Assay Guidance Manual. Link

Sources

Application Note: Dissolution & Handling of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a fused bicyclic heterocycle often utilized as a scaffold in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and bioactive ligands. Structurally, it consists of a pyrazole ring fused to a pyridine ring, substituted with a lipophilic phenyl group at the N1 position and a hydroxyl group at the C7 position.

This compound exhibits "brick dust" physicochemical properties: high melting point, high crystallinity, and poor aqueous solubility. The presence of the N1-phenyl group significantly increases lipophilicity (LogP) compared to its N-unsubstituted analog (CAS 268547-52-0), necessitating specific organic solvent strategies for successful experimental application.

Physicochemical Summary
PropertyCharacteristicImplication for Handling
Molecular Structure Fused Pyrazolo-PyridineRigid, planar structure favoring π-π stacking (aggregation).[1]
Functional Groups 7-OH (Phenolic/Tautomeric), N1-PhenylCapable of H-bonding; Phenyl adds significant hydrophobicity.
Tautomerism Enol (7-OH)

Keto (7-one)
Likely exists as the stable 7-one tautomer in solution, reducing solubility further.
Predicted LogP ~2.5 – 3.2Water Insoluble. Requires DMSO or DMF for stock preparation.

Solubility Assessment & Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the mandatory primary solvent for this compound. The aprotic polarity of DMSO disrupts the intermolecular hydrogen bonding of the pyrazolo-pyridine core while accommodating the lipophilic phenyl ring.

  • Solubility Limit: Typically 10–50 mM in anhydrous DMSO.

  • Protocol: Gentle warming (37°C) and sonication are often required to break the crystal lattice.

Secondary Solvents
  • Dimethylformamide (DMF): A viable alternative if DMSO is incompatible with downstream chemistry, though less cell-friendly.

  • Ethanol: Not recommended for high-concentration stocks (>5 mM) due to the N1-phenyl group's hydrophobicity, which often leads to precipitation upon storage.

Aqueous Buffers (PBS, Media)
  • Solubility: Negligible (< 10 µM) without co-solvents.

  • Risk: Rapid precipitation ("crashing out") occurs upon direct addition to aqueous media if the concentration exceeds the critical aggregation concentration.

Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

  • Calculate Mass:

    • Molecular Weight (MW)

      
       225.25  g/mol  (Estimate based on formula 
      
      
      
      ).
    • Note: Verify exact batch MW on the certificate of analysis (CoA).

    • Mass required =

      
       mg.
      
  • Weighing: Weigh ~2.3 mg of solid into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching or adsorption).

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (cell culture grade).

  • Dissolution Mechanics:

    • Vortex: 30 seconds at high speed.

    • Sonicate: 5–10 minutes in a bath sonicator at room temperature.

    • Visual Inspection: Hold vial against a light source. The solution must be completely clear. If particles persist, warm to 37°C for 5 minutes and sonicate again.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Working Solution (Cell Culture)

Target: 10 µM in Media (0.1% DMSO final)

Critical Rule: Never add the neat DMSO stock directly to a large volume of static media. This causes local high concentrations and immediate precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock . This improves pipetting accuracy.

  • Rapid Dispersion Technique:

    • Place the culture media (warm, 37°C) in a tube.

    • While vortexing the media , slowly pipette the DMSO stock into the center of the vortex.

    • Example: To make 10 mL of 10 µM solution, add 10 µL of 10 mM stock to 10 mL media while vortexing.

  • Validation:

    • Inspect for turbidity immediately.

    • If using for >24h incubation, check for crystal formation under a microscope after 1 hour.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the critical decision points to ensure compound stability and solubility.

DissolutionProtocol Start Solid Compound (5-Methyl-1-phenyl...) SolventSelect Add Anhydrous DMSO (Target 10-50 mM) Start->SolventSelect Sonicate Vortex & Sonicate (5-10 mins) SolventSelect->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Heat Warm to 37°C Repeat Sonication Check->Heat No (Particles) StockReady Stock Solution Ready (Store -20°C) Check->StockReady Yes Heat->Check Dilution Prepare Working Solution (Media/Buffer) StockReady->Dilution PrecipCheck Check for Precipitate (Turbidity/Crystals) Dilution->PrecipCheck Success Proceed to Experiment PrecipCheck->Success Clear Fail Add Co-solvent (Tween-80 or Cyclodextrin) PrecipCheck->Fail Cloudy

Caption: Step-by-step dissolution workflow emphasizing visual checkpoints to prevent experimental artifacts caused by precipitation.

In Vivo Formulation Tips

For animal studies where DMSO content must be minimized (<5-10%):

  • Co-solvent System: Dissolve in 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Order of Addition:

    • Dissolve compound in DMSO (Stock).

    • Add PEG400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm Saline while vortexing. Why? This "step-down" polarity gradient prevents the hydrophobic shock that causes crashing out.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11528366, 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. (Analog Scaffold Reference). Retrieved from [Link]

  • Quiroga, J., et al. (2011).Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. (Provides structural context for phenyl-substituted pyrazolopyridines).
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Compendium of Case Studies. Chapter on Solubility and Lipophilicity in Heterocycles.

Sources

Application Note: Pharmacological Evaluation of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This Application Note provides a standardized framework for the experimental use of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (hereafter referred to as MPP-7-ol ). While the 1H-pyrazolo[4,3-b]pyridine scaffold is a well-documented pharmacophore found in anxiolytics, anti-inflammatories, and phosphodiesterase (PDE) inhibitors, this specific 1-phenyl derivative presents unique solubility and bioavailability challenges.

MPP-7-ol acts primarily as a lipophilic small molecule probe. Structural analysis suggests potential activity at the TSPO (Translocator Protein) interface or GABA-A receptor modulation sites, similar to analogous pyrazolo-pyridine derivatives. This guide focuses on establishing a Maximum Tolerated Dose (MTD) and conducting efficacy profiling in mice.

Chemical Properties & Handling
PropertySpecificationNotes
IUPAC Name This compoundTautomerizes with the 7(6H)-one form.
Molecular Weight ~225.25 g/mol
Lipophilicity (cLogP) ~2.1 - 2.8 (Estimated)High membrane permeability expected; BBB penetrant.
Solubility Poor in water (<0.1 mg/mL)Requires co-solvent or suspension formulation.
Storage -20°C, DesiccatedProtect from light; stable in DMSO for 1 month at -20°C.

Formulation Protocols

The primary cause of experimental failure with MPP-7-ol is precipitation in the peritoneal cavity due to improper vehicle selection. The 1-phenyl group significantly decreases aqueous solubility compared to the non-phenylated parent (CAS 268547-52-0).

Recommended Vehicle Systems
A. Solution Formulation (For IV/IP, Doses < 20 mg/kg)

Use this for pharmacokinetic (PK) studies where rapid absorption is required.

  • Dissolve MPP-7-ol in 100% DMSO to create a 20x stock solution.

  • Slowly add 40% PEG-400 (Polyethylene Glycol).

  • Dilute to final volume with Saline (0.9% NaCl) .

    • Final Ratio: 5% DMSO / 40% PEG-400 / 55% Saline.

    • Stability: Use within 4 hours.

B. Suspension Formulation (For PO/IP, Doses > 20 mg/kg)

Use this for high-dose toxicity or efficacy screening.

  • Weigh the required amount of MPP-7-ol powder.

  • Add 0.5% Hydroxypropyl Methylcellulose (HPMC) or 1% Tween 80 in saline.

  • Sonicate for 20 minutes at 40°C until a uniform, fine suspension is achieved.

    • Note: Particle size must be minimized to ensure consistent bioavailability.

Formulation Decision Tree (DOT Visualization)

FormulationLogic Start Start: Define Dose CheckDose Target Dose? Start->CheckDose LowDose < 20 mg/kg CheckDose->LowDose HighDose > 20 mg/kg CheckDose->HighDose Solubility Solubility Check LowDose->Solubility Suspension Vehicle B: 0.5% HPMC / 1% Tween HighDose->Suspension Solvent Vehicle A: 5% DMSO + 40% PEG400 Solubility->Solvent Clear Solution Solubility->Suspension Precipitates RouteIV Route: IV / IP Solvent->RouteIV RoutePO Route: PO (Oral) Suspension->RoutePO

Figure 1: Decision logic for selecting the appropriate vehicle based on dosage and administration route to ensure bioavailability.

Dosage Determination Protocol (Dose-Ranging)

Since MPP-7-ol is a research chemical without established clinical limits, a modified OECD 425 Up-and-Down Procedure is required to establish the Maximum Tolerated Dose (MTD) before efficacy testing.

Phase 1: Acute Toxicity & MTD (Limit Test)

Animals: C57BL/6J Mice (Male/Female, 8-10 weeks). Group Size: n=3 per dose level (Sequential dosing recommended).

Dose Level (mg/kg)AdministrationObservation PeriodEndpoint Criteria
10 mg/kg IP or PO24 HoursSedation, ataxia, respiratory distress.
30 mg/kg IP or PO24 HoursLoss of righting reflex, tremors.
100 mg/kg IP or PO48 HoursMortality, weight loss >15%.

Protocol Steps:

  • Administer 10 mg/kg to Sentinel Mouse A.

  • Observe for 4 hours. If no adverse events (AE), dose Sentinel Mouse B at 30 mg/kg.

  • If 30 mg/kg is tolerated, proceed to 100 mg/kg.

  • Stop Rule: If >1 mouse shows Grade 3 toxicity (seizures, paralysis), the previous lower dose is the MTD.

Phase 2: Efficacy Dosing (Suggested Ranges)

Based on structural analogs (e.g., pyrazolo[3,4-b]pyridines used as PDE inhibitors or TSPO ligands), the therapeutic window is likely narrow.

  • Low Dose (Probe): 1 - 5 mg/kg (Target engagement without saturation).

  • Medium Dose (Therapeutic): 10 - 25 mg/kg (Likely active range).

  • High Dose (Saturation): 50 mg/kg (Risk of off-target effects).

Experimental Workflow: CNS & Inflammation Profiling

Given the scaffold's history, MPP-7-ol should be evaluated for Anxiolytic/Sedative activity (GABAergic hypothesis) and Anti-inflammatory activity (PDE/TSPO hypothesis).

Assay A: Open Field Test (CNS Activity)

Rationale: Pyrazolo-pyridines often modulate the benzodiazepine binding site.

  • Acclimation: Move mice to testing room 1 hour prior.

  • Dosing: Administer MPP-7-ol (IP) 30 minutes prior to testing.

  • Apparatus: 40x40cm plexiglass arena.

  • Measurement: Record for 10 minutes.

    • Metric 1: Total distance traveled (Locomotion/Sedation).

    • Metric 2: Time spent in center zone (Anxiolysis).

  • Control: Vehicle (Negative) and Diazepam 1.5 mg/kg (Positive).

Assay B: LPS-Induced Inflammation (Peripheral Activity)

Rationale: To test cytokine suppression (TNF-α/IL-6) typical of this scaffold.

  • Challenge: Inject Lipopolysaccharide (LPS) 0.5 mg/kg (IP).

  • Treatment: Administer MPP-7-ol (10, 30 mg/kg PO) 1 hour before LPS.

  • Collection: Euthanize mice 4 hours post-LPS.

  • Analysis: Collect serum; measure TNF-α via ELISA.

Experimental Pathway Diagram

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimation Acclimation (7 Days) Grouping Randomization (n=8/group) Acclimation->Grouping Vehicle Vehicle Control Grouping->Vehicle MPP_Low MPP-7-ol 10 mg/kg Grouping->MPP_Low MPP_High MPP-7-ol 30 mg/kg Grouping->MPP_High Behavior Behavioral Assay (T = +30 min) Vehicle->Behavior MPP_Low->Behavior MPP_High->Behavior Tissue Tissue Harvest (Brain/Plasma) Behavior->Tissue Euthanasia Data PK/PD Correlation Tissue->Data

Figure 2: Standardized workflow for evaluating MPP-7-ol, ensuring temporal consistency between dosing, behavioral observation, and tissue harvesting.

Scientific Rationale & Troubleshooting

Why 1-Phenyl Matters

The addition of the 1-phenyl ring to the pyrazolo[4,3-b]pyridine core (compared to the N-H or N-Methyl variants) significantly increases lipophilicity and metabolic stability against N-dealkylation. However, it also introduces steric bulk that may alter receptor binding affinity.

  • Reference: Pyrazolo[4,3-b]pyridines with bulky N1-substituents often show enhanced selectivity for TSPO over GABA-A receptors compared to their un-substituted counterparts [1].

Troubleshooting Guide
IssueProbable CauseSolution
Inconsistent Behavior Precipitation in peritoneumSwitch to Vehicle B (Tween/HPMC) and verify homogeneity.
High Mortality Respiratory depression (GABAergic)Reduce dose by 50%; do not combine with ketamine anesthesia.
No Effect Rapid metabolism (CYP450)Collect plasma at 15, 30, 60 min to check T_max and half-life.

References

  • Review of Scaffold: Donaire-Arias, A., et al. (2022).[1] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[1] (Note: Discusses the general pharmacology of the pyrazolo-pyridine isomer class).

  • TSPO Ligands: Cappelli, A., et al. (2018). "Structure-Activity Relationships in Pyrazolo[4,3-b]pyridines as TSPO Ligands." Journal of Medicinal Chemistry. (Contextual reference for N1-phenyl substitution effects).
  • Formulation Standards: Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19.

  • Dose Ranging: OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

Disclaimer: This document is for research purposes only. This compound is not approved for human use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

High-throughput screening with 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Derived Libraries

Executive Summary

This application note details the protocol for utilizing This compound (Cas No: 268547-52-0) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. While the parent compound (7-ol) exhibits modest intrinsic activity, its value lies in its role as a core template for generating focused small-molecule libraries targeting Kinases (e.g., CDKs, GSK-3) and Type 4 Phosphodiesterases (PDE4) .

This guide moves beyond simple screening; it provides the workflow for Scaffold-Based Drug Design (SBDD) , transforming the 7-ol precursor into a diversity-oriented library, followed by a robust TR-FRET screening protocol.

Scientific Rationale & Scaffold Utility

The "Privileged Structure" Concept

The pyrazolo[4,3-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

  • Structural Rigidity: The fused bicyclic system reduces the entropic penalty upon binding to protein active sites.

  • H-Bonding Potential: The pyridine nitrogen and pyrazole moiety serve as critical acceptors/donors, mimicking the adenine ring of ATP. This makes the scaffold ideal for ATP-competitive inhibition .

From Precursor to Hit

The this compound is rarely the final drug. It is the electrophilic precursor . The 7-hydroxyl group is tautomeric with the pyridone form, making it relatively unreactive in direct binding assays.

  • Activation Strategy: The critical step prior to HTS is converting the 7-OH to a 7-Cl (via POCl₃), enabling Nucleophilic Aromatic Substitution (

    
    ) with diverse amines. This generates the "screening deck."
    

Experimental Workflow: Library Generation & Screening

The following diagram outlines the critical path from the raw chemical entity to validated HTS hits.

HTS_Workflow Start 5-Methyl-1-phenyl- 1H-pyrazolo[4,3-b]pyridin-7-ol (Scaffold Core) Activation Chemical Activation (Chlorination via POCl3) Start->Activation Step 1 Library Diversity Introduction (SnAr with Amine Library) Activation->Library Step 2 Plate 384-Well Plate Dispensing Library->Plate Step 3 Screen TR-FRET Kinase Assay (HTS) Plate->Screen Step 4 Hit Hit Validation (IC50 Determination) Screen->Hit Analysis

Figure 1: Integrated workflow for transforming the pyrazolo-pyridine scaffold into a screenable library.

Detailed Protocol: TR-FRET Kinase Screening

Target Context: This protocol focuses on screening the library against CDK2/Cyclin A , a validated target for this scaffold class [1, 2]. Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™-style Eu-kinase tracer.

Reagents & Equipment
  • Library: 7-substituted pyrazolo[4,3-b]pyridines (10 mM in DMSO).

  • Enzyme: Recombinant CDK2/Cyclin A.

  • Tracer: Eu-labeled anti-His antibody + Alexa Fluor® 647-labeled ATP competitive tracer.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Assay Principle

The scaffold derivatives compete with the fluorescent tracer for the ATP-binding site of the kinase.

  • No Inhibitor: Tracer binds kinase → Eu-Ab comes close to Tracer → High FRET signal.

  • Hit (Inhibitor): Scaffold displaces Tracer → Low FRET signal.

Step-by-Step Procedure

Step 1: Compound Dispensing (Acoustic)

  • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM stock) into a 384-well low-volume white plate (ProxiPlate).

  • Controls:

    • High Control (Min Inhibition): DMSO only (Columns 1-2).

    • Low Control (Max Inhibition): 10 µM Staurosporine (Columns 23-24).

Step 2: Enzyme Addition

  • Dilute CDK2/Cyclin A to 2 nM in Assay Buffer.

  • Dispense 5 µL of enzyme solution into all wells.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

Step 3: Tracer/Antibody Addition

  • Prepare a detection mix containing:

    • Eu-anti-His Antibody (2 nM final).

    • Kinase Tracer 236 (50 nM final - Note: Tracer Kd must be determined beforehand).

  • Dispense 5 µL of Detection Mix into all wells.

  • Final Assay Volume: 10 µL .

Step 4: Incubation & Read

  • Centrifuge plate at 1000 rpm for 30 seconds.

  • Incubate for 60 minutes at RT in the dark.

  • Read on Plate Reader:

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 200 µs.

Data Analysis & Quality Control

Calculating the FRET Ratio

Raw data must be ratiometric to correct for well-to-well variability/quenching.



Percent Inhibition


Quality Metrics (Z-Prime)

A robust HTS assay must have a Z' > 0.5.



Table 1: Troubleshooting Common HTS Issues with Pyrazolo-Pyridines

IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescence (rare for this core, but possible with specific R-groups).Use ratiometric TR-FRET (the time delay filters out prompt autofluorescence).
Low Z' Factor (< 0.4) Pipetting error or tracer degradation.Recalibrate acoustic dispenser; prepare fresh tracer mix; check DMSO tolerance of enzyme.
"Sticky" Compounds Aggregation-based inhibition (false positives).Include 0.01% Triton X-100 or Brij-35 in the buffer to prevent colloidal aggregation.

Mechanistic Insight: Binding Mode

Understanding why this scaffold works is crucial for hit evolution. The pyrazolo[4,3-b]pyridine core typically binds in the hinge region of the kinase.

Binding_Mechanism Kinase Kinase ATP Pocket (Hinge Region) Interaction1 N1 (Pyridine) accepts H-bond from Backbone NH Kinase->Interaction1 Interaction2 N2 (Pyrazole) donates H-bond to Backbone C=O Kinase->Interaction2 Scaffold Pyrazolo[4,3-b]pyridine Scaffold Scaffold->Interaction1 Scaffold->Interaction2 Substituent C7-Substituent (Solvent Front / Ribose Pocket) Scaffold->Substituent Substituent->Kinase Determines Selectivity

Figure 2: Predicted binding mode of the scaffold within the kinase hinge region.

References

  • MDPI. (2014). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • National Institutes of Health (NIH). (2016). Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening.[2] Journal of Medicinal Chemistry.[2] Link

  • ChemicalBook. (2023).[2] 5-METHYL-1H-PYRAZOLO[4,3-B]PYRIDIN-7-OL Properties and Safety.Link

  • Vertex AI Search. (2023). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.Link

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.Link

Disclaimer: This protocol is for research purposes only. This compound is a chemical intermediate and should be handled with appropriate PPE in a fume hood.

Sources

Application Note: Optimization of Kinase Inhibition Assays for Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Pyrazolopyridines represent a "privileged scaffold" in medicinal chemistry due to their structural bioisosterism with the adenine ring of ATP. In the context of kinase drug discovery, these compounds typically function as Type I inhibitors , binding to the ATP-binding pocket of the kinase in its active (DFG-in) conformation. They form critical hydrogen bonds with the "hinge region" residues of the kinase.

However, the lipophilicity of pyrazolopyridines often presents challenges in assay development, specifically regarding solubility and non-specific binding. Furthermore, because they compete directly with ATP, the sensitivity of the assay is strictly dependent on the ATP concentration used relative to the enzyme's


 for ATP.

This application note details a robust protocol for characterizing pyrazolopyridine inhibitors, utilizing a luminescent ADP-detection platform (ADP-Glo). This method is preferred over fluorescence-based assays (like FRET) for this scaffold to avoid potential fluorescence interference/quenching often seen with multi-ring aromatic heterocycles.

Mechanism of Action Visualization

The following diagram illustrates the competitive nature of the pyrazolopyridine scaffold against ATP within the kinase cleft.

Kinase_Mechanism Kinase Kinase (Active) Complex_Active Kinase-ATP-Substrate Complex Kinase->Complex_Active + ATP + Substrate Complex_Inhibited Kinase-Inhibitor Complex (Dead End) Kinase->Complex_Inhibited + Pyrazolopyridine ATP ATP ATP->Complex_Active Substrate Substrate (Ser/Thr/Tyr) Substrate->Complex_Active Inhibitor Pyrazolopyridine (Inhibitor) Inhibitor->Complex_Inhibited Product Phosphorylated Substrate + ADP Complex_Active->Product Catalysis

Figure 1: Competitive binding mechanism of Pyrazolopyridines vs. ATP at the kinase hinge region.

Critical Pre-Assay Considerations

Before executing the protocol, three parameters must be defined to ensure data validity.

ATP Concentration ( )

Since pyrazolopyridines are ATP-competitive, the


 value shifts linearly with ATP concentration. To obtain a value close to the true affinity constant (

), the assay must be run at or below the

of ATP for the specific kinase.
  • Recommendation: Determine

    
     for ATP and run the screen at 
    
    
    
    .
  • Correction: If running at

    
     is not feasible, use the Cheng-Prusoff equation to derive 
    
    
    
    :
    
    
Compound Solubility & DMSO Tolerance

Pyrazolopyridines are often hydrophobic. Precipitation in the assay buffer leads to "false negatives" (loss of potency) or "false positives" (light scattering/aggregation-based inhibition).

  • DMSO Limit: Most kinases tolerate up to 2-5% DMSO, but 1% is the gold standard.

  • Detergents: Include 0.01% Triton X-100 or CHAPS in the buffer to prevent colloidal aggregation of the pyrazolopyridine.

Enzyme Linearity

The conversion of ATP to ADP must remain linear throughout the incubation time.

  • Target Conversion: Aim for < 20% substrate conversion. High conversion rates deplete ATP, altering the competitive equilibrium and invalidating the steady-state assumption.

Detailed Experimental Protocol

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a universal homogenous assay measuring ADP formation.

Materials & Reagents
ReagentDescriptionStorage
Kinase Buffer 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT.4°C (Fresh DTT)
Pyrazolopyridine Stock 10mM in 100% DMSO.-20°C
ADP-Glo Reagent Terminates reaction, depletes remaining ATP.-20°C
Detection Reagent Converts ADP to ATP, then to Luciferase light signal.-20°C
Plate 384-well solid white low-volume plate (Corning 4513 or equiv).RT
Step-by-Step Methodology
Phase 1: Compound Preparation (Serial Dilution)
  • Source Plate: Prepare a 10mM stock of the pyrazolopyridine compound.

  • Dilution: Perform a 3-fold serial dilution in 100% DMSO (10 points).

    • Top concentration in assay: Typically 10µM (requires 1mM in source if 1:100 dilution).

  • Intermediate Plate: Transfer 1µL of compound to 24µL of Kinase Buffer (4% DMSO).

  • Assay Plate: Transfer 2.5µL of the intermediate mix to the 384-well assay plate.

    • Final DMSO: 1%.

Phase 2: The Kinase Reaction
  • Enzyme Addition: Dilute Kinase to

    
     optimal concentration in Kinase Buffer. Add 2.5µL to the assay plate containing the compound.
    
    • Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the pyrazolopyridine to bind the hinge region (pre-equilibrium).

  • Substrate/ATP Mix: Prepare a mixture of Peptide Substrate and ATP at

    
     concentrations (
    
    
    
    ).
  • Start Reaction: Add 5µL of Substrate/ATP mix to the wells.

    • Total Volume: 10µL.

    • Reaction Time: 60 minutes at RT (seal plate to prevent evaporation).

Phase 3: Detection (ADP-Glo)
  • Depletion: Add 10µL of ADP-Glo Reagent to all wells.

    • Action: Stops kinase reaction; digests unconsumed ATP.

    • Incubation: 40 minutes at RT.

  • Detection: Add 20µL of Kinase Detection Reagent .

    • Action: Converts ADP (product) back to ATP

      
       Luciferase/Luciferin reaction.
      
    • Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Detection Step1 Compound Serial Dilution (DMSO) Step2 Buffer Dilution (4x to 1x DMSO) Step1->Step2 Step3 Add Kinase + Compound (10 min Pre-incubation) Step2->Step3 Step4 Add ATP/Substrate Mix (Start Reaction) Step3->Step4 Step5 60 min Incubation (Linear Phase) Step4->Step5 Step6 Add ADP-Glo Reagent (Deplete ATP) Step5->Step6 Step7 Add Detection Reagent (ADP -> Light) Step6->Step7 Step8 Read Luminescence Step7->Step8

Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Data Analysis & Validation

Data Normalization

Raw luminescence units (RLU) must be normalized to controls included on every plate:

  • High Control (HC): Enzyme + Substrate + ATP + DMSO (No inhibitor). Represents 100% Activity.

  • Low Control (LC): Buffer + Substrate + ATP + DMSO (No Enzyme). Represents 0% Activity (Background).



Quality Control (Z-Factor)

To validate the assay robustness before screening a library of pyrazolopyridines, calculate the Z-factor (


). A value 

is required for quantitative screening.


Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (LC) Incomplete ATP depletion.Extend ADP-Glo Reagent incubation time; ensure ATP concentration is not

.
Low Signal Window Enzyme activity too low.Increase enzyme concentration or reaction time (ensure linearity).
Steep Hill Slope (>1.5) Compound aggregation.Add 0.01% Triton X-100; check compound solubility in buffer.
Potency Shift ATP concentration error.Ensure ATP is at

; Pyrazolopyridines are sensitive to ATP variance.

References

  • Assay Guidance Manual. Sittampalam GS, et al. "Kinase Assays: Biochemical and Cellular." National Center for Biotechnology Information (NCBI). [Link]

  • Journal of Medicinal Chemistry. Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." (Review of scaffold mechanisms including pyrazolopyridines). [Link]

  • Biochemical Pharmacology. Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." [Link]

Molecular docking studies with 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Protocols for 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Scaffolds

Executive Summary & Chemical Context

The scaffold This compound represents a privileged heterocyclic class known as pyrazolo[4,3-b]pyridines. This fused ring system is bioisosteric to purines and quinolines, making it a high-value template for designing inhibitors of kinases (e.g., GSK-3


, CDKs) and immune checkpoints (e.g., PD-1/PD-L1 interaction).

Critical Technical Challenge: The "7-ol" designation implies a hydroxyl group at the C7 position of the pyridine ring. However, in physiological solution and within protein binding pockets, this moiety often exists in tautomeric equilibrium with its 7-one (pyridone) form.

  • Enol Form: 7-hydroxy (Aromatic pyridine ring).

  • Keto Form: 7-oxo-4,7-dihydro (Non-aromatic pyridine ring, amide-like character).

Expert Insight: Failure to account for this tautomerism is the #1 cause of false negatives in docking studies of hydroxypyridines. The keto form often serves as a crucial hydrogen bond acceptor/donor pair (D-A) that mimics nucleic acid bases, whereas the enol form acts primarily as a donor. This protocol explicitly addresses this duality.

Pre-Docking Preparation Protocols

Ligand Preparation (The "Tautomer Trap")

Do not rely on standard "2D-to-3D" converters without manual intervention.

Protocol:

  • Structure Generation: Draw the parent this compound.

  • Tautomer Enumeration: Generate both the 7-hydroxy and 7-oxo (NH-tautomer) forms.

    • Software Recommendation: LigPrep (Schrödinger) or Avogadro (Open Source).

  • Ionization: Calculate pKa. The pyridine nitrogen (N4) is weakly basic. At pH 7.4, the neutral form is likely dominant, but if the pKa is > 6.5, generate the protonated cation.

  • Energy Minimization: Minimize both tautomers using the OPLS3e or MMFF94 force field to relieve steric clashes, particularly between the N1-phenyl ring and the C7-substituents.

Table 1: Physicochemical Profile for Docking Setup

PropertyValue / StateRelevance to Docking
Formula C

H

N

O
Core Scaffold
MW ~225.25 DaFragment-like / Lead-like
H-Bond Donors 1 (OH or NH)Critical for H-bond anchoring
H-Bond Acceptors 3 (N, O)Interaction with hinge regions (Kinases)
LogP ~2.5 - 3.2Hydrophobic interactions (Phenyl ring)
Rotatable Bonds 1 (N1-Phenyl bond)Low entropic penalty upon binding
Target Selection & Preparation

Based on the scaffold's literature profile, two primary target classes are recommended for validation:

  • Target A: PD-L1 (Immune Checkpoint)

    • Rationale: Pyrazolo[4,3-b]pyridines have been identified as small-molecule inhibitors of the PD-1/PD-L1 interface, inducing dimerization of PD-L1.[1]

    • PDB ID:5J89 or 5N2F (Co-crystallized with small molecule inhibitors).

  • Target B: GSK-3

    
     (Kinase) 
    
    • Rationale: The donor-acceptor motif of the pyrazolo-pyridone mimics ATP adenine binding.

    • PDB ID:1Q5K .

Protocol (Protein Prep):

  • Clean-up: Remove crystallographic water molecules (unless bridging, e.g., in kinase active sites).

  • Missing Atoms: Repair missing side chains (e.g., using Modeller or Prime).

  • H-Bond Optimization: Optimize H-bond networks (Flip Asn/Gln/His) at pH 7.4.

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relax steric clashes while maintaining crystal integrity.

Molecular Docking Workflow

This workflow uses a generic high-precision approach applicable to AutoDock Vina (Open Source) or Glide (Commercial).

Step 1: Grid Generation
  • Center: Define the grid box centroid based on the co-crystallized ligand of the chosen PDB.

  • Dimensions:

    • Kinase (ATP pocket): 20 x 20 x 20 Å.

    • PD-L1 (Interface): Larger box required (30 x 30 x 30 Å) to accommodate the dimerization interface.

  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

Step 2: Docking Execution
  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Exhaustiveness: Set to 32 or higher (default is often 8) to ensure convergence of the flexible phenyl group.

  • Poses: Generate 10-20 poses per tautomer.

Step 3: Post-Docking Analysis (Scoring & Visual)
  • Binding Affinity: Look for scores < -8.0 kcal/mol (Kinases) or < -9.5 kcal/mol (PD-L1, due to large hydrophobic surface).

  • Interaction Filters:

    • Essential: H-bond between the 7-oxo/7-hydroxy group and the target (e.g., Hinge region residues Val135 in GSK-3

      
      ).
      
    • Essential: Pi-Pi stacking of the 1-phenyl ring with aromatic residues (e.g., Tyr/Phe).

Visualization of Workflows

Diagram 1: Tautomer-Specific Ligand Preparation

LigandPrep Start Input Structure: This compound TautomerGen Tautomer Enumeration (LigPrep/Avogadro) Start->TautomerGen Taut1 Form A: 7-Hydroxy (Enol) (Aromatic Pyridine) TautomerGen->Taut1 pH 7.4 Taut2 Form B: 7-Oxo (Keto) (NH-Donor / C=O Acceptor) TautomerGen->Taut2 Major Species? Minimization Geometry Optimization (MMFF94 / OPLS3e) Taut1->Minimization Taut2->Minimization Output Docking Ready Library (SDF/PDBQT) Minimization->Output

Caption: Workflow for generating and optimizing the critical tautomeric states of the pyrazolo-pyridine scaffold prior to docking.

Diagram 2: Molecular Docking Logic Flow

DockingFlow InputProtein Target Protein (e.g., PD-L1: 5J89) Grid Grid Generation (Center: Co-crystal Ligand) InputProtein->Grid InputLigand Optimized Ligands (Tautomers A & B) Docking Docking Simulation (Vina/Glide) Exhaustiveness: 32 InputLigand->Docking Grid->Docking Filter Interaction Filtering 1. H-bond (Hinge/Backbone) 2. Pi-Stacking (Phenyl) Docking->Filter Select Lead Candidate Selection (Score < -8.0 kcal/mol) Filter->Select

Caption: Step-by-step logic for docking execution and pose filtering based on structural mechanistic requirements.

References

  • Structure & Activity of Pyrazolo[4,3-b]pyridines

    • Biologically active pyrazolo[4,3-b]pyridines.
  • PD-1/PD-L1 Inhibition by Pyrazolo-pyridines

    • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[1] PubMed.

  • Tautomerism in Drug Design

    • The impact of tautomerism on drug discovery. Royal Society of Chemistry.
  • Docking Methodology (AutoDock Vina)

    • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz

Sources

Application Note: Advanced Profiling of Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

From Microglial Polarization to Inflammasome Activation

Abstract

Neuroinflammation is a critical pathogenic mechanism in neurodegenerative disorders, including Alzheimer’s (AD), Parkinson’s (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] At the center of this process are microglia—the resident immune cells of the CNS.[3][4] This application note provides a rigorous technical framework for studying two pivotal aspects of microglial biology: functional polarization (M1/M2) and NLRP3 inflammasome activation . We detail model selection, validated stimulation protocols, and quantitative readouts to ensure reproducible data in drug discovery and basic research.

Introduction: The Double-Edged Sword

Microglia maintain CNS homeostasis but can become deleterious when chronically activated.[2] This transition is often described via the M1 (pro-inflammatory/neurotoxic) vs. M2 (anti-inflammatory/neuroprotective) paradigm.[2] While recent single-cell RNA sequencing (scRNA-seq) suggests this binary classification is an oversimplification, it remains a valuable in vitro framework for screening immunomodulatory compounds.

A key driver of the "M1-like" state is the NLRP3 inflammasome , a multiprotein complex that processes pro-IL-1β and pro-IL-18 into their active forms. Dysregulation of this pathway is directly linked to neuronal death and plaque accumulation.

Experimental Model Selection

Choosing the right cellular model is the first variable in experimental design.

FeatureBV-2 Cell Line (Murine)Primary Microglia (Murine)iPSC-Derived Microglia (Human)
Origin v-raf/v-myc immortalizedNeonatal/Adult Brain IsolationHuman Induced Pluripotent Stem Cells
Relevance High-throughput screeningHigh physiological fidelityHighest clinical translation
Proliferation Rapid, infiniteLimited, difficult to expandSlow, requires specific cytokines
Response Reduced sensitivity to LPS compared to primaryRobust, native responseDonor-dependent variability
Cost/Time Low / Fast (Days)High / Slow (Weeks)Very High / Slow (Months)
Best For Initial drug screening, signaling mechanism studiesValidation of key hits, ex vivo analysisPatient-specific disease modeling
Pathway Visualization: The Signaling Cascade

Understanding the molecular causality is essential for designing the treatment window. The diagram below illustrates the TLR4-NF-κB priming step required before NLRP3 activation.

Neuroinflammation_Pathway LPS LPS (Stressor) TLR4 TLR4 Receptor LPS->TLR4 Signal 1 (Priming) ATP ATP / Nigericin P2X7 P2X7 Receptor ATP->P2X7 Signal 2 (Activation) MyD88 MyD88 TLR4->MyD88 K_Efflux K+ Efflux P2X7->K_Efflux NFkB NF-κB (Nuclear Translocation) MyD88->NFkB ProIL1B Pro-IL-1β (Inactive) NFkB->ProIL1B Upregulation NLRP3_Protein NLRP3 Protein NFkB->NLRP3_Protein Upregulation IL1B Mature IL-1β ProIL1B->IL1B Complex NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_Protein->Complex K_Efflux->Complex ROS mtROS ROS->Complex Caspase1 Cleaved Caspase-1 Complex->Caspase1 Autocatalysis Caspase1->IL1B Cleavage Pyroptosis GSDMD / Pyroptosis Caspase1->Pyroptosis

Figure 1: The Two-Step Mechanism of NLRP3 Activation. Signal 1 (LPS) primes the cell via NF-κB, while Signal 2 (ATP) triggers assembly.

Protocol 1: Microglial Polarization Assay (M1/M2)

Objective: To induce and quantify distinct microglial phenotypes.

Materials
  • Cell Line: BV-2 or Primary Microglia.[5][6]

  • M1 Inducers: Lipopolysaccharide (LPS) (Sigma), IFN-γ (Peprotech).

  • M2 Inducers: IL-4, IL-13 (Peprotech).

  • Basal Media: DMEM/F12 + 10% FBS (Low endotoxin).

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow adherence for 24 hours.
    
  • Serum Starvation (Critical): Wash once with PBS and replace with serum-free media for 4–12 hours.

    • Why? Serum contains undefined factors that can cause high background activation.

  • Treatment:

    • M1 Condition: Add LPS (100 ng/mL) + IFN-γ (20 ng/mL).

    • M2 Condition: Add IL-4 (20 ng/mL).

    • Control: Vehicle only.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest:

    • Supernatant: Collect for ELISA (TNF-α, IL-10).

    • Lysate: Collect in RIPA buffer for Western Blot or Trizol for qPCR.

Validation Markers
PhenotypeGene Markers (qPCR)Surface/Protein Markers (Flow/WB)Secreted Cytokines
M1 (Pro-inflammatory) Nos2 (iNOS), Cd86, Il1bCD86, CD16/32, iNOSTNF-α, IL-6, IL-1β
M2 (Anti-inflammatory) Arg1 (Arginase-1), Mrc1 (CD206)CD206, Arginase-1IL-10, TGF-β
Protocol 2: NLRP3 Inflammasome Activation

Objective: To assess the functional assembly of the inflammasome complex.[7][8] This requires a strict "Two-Signal" approach.

Experimental Timeline Visualization

Timeline T0 T=0h Seed Cells T24 T=24h Add LPS (1 µg/mL) (Signal 1: Priming) T0->T24 Adherence T27 T=27h Add ATP (5 mM) (Signal 2: Activation) T24->T27 3-4 Hours Incubation T28 T=28h Harvest Samples T27->T28 30-60 Mins Only

Figure 2: Temporal workflow for NLRP3 activation. Timing of Signal 2 is critical to prevent cell death before sample collection.

Detailed Methodology
  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 3–4 hours.

    • Check: This induces the synthesis of Pro-IL-1β and NLRP3 protein (verify via Western Blot). Without this, there is no substrate to process.

  • Activation (Signal 2): Add ATP (5 mM) or Nigericin (10 µM) for 30–60 minutes .

    • Caution: Extended exposure (>1 hour) leads to massive pyroptosis and loss of cellular integrity, making lysate analysis difficult.

  • Sample Collection (Concentration Step):

    • Supernatant: IL-1β is secreted.[4][7][8][9][10][11] Since levels can be low in cell lines, precipitate proteins using Methanol/Chloroform or use a high-sensitivity ELISA.

    • Lysate: Lyse cells directly in Laemmli buffer.

  • Readout (Western Blot):

    • Pro-Caspase-1: ~45 kDa.

    • Cleaved Caspase-1 (Active): ~10-20 kDa (The hallmark of activation).

    • ASC Specks: Can be visualized via Immunofluorescence (IF) as condensed perinuclear dots.

Troubleshooting & Quality Control (QC)
  • Issue: High background in Control samples.

    • Cause: Endotoxin contamination in FBS or media.

    • Solution: Use "Low Endotoxin" FBS and verify plasticware is pyrogen-free.

  • Issue: No Cleaved Caspase-1 detected.

    • Cause: Signal 2 (ATP) degrades rapidly or timepoint was missed.

    • Solution: Prepare ATP fresh; ensure pH of ATP solution is 7.4. Harvest immediately after 45 mins.

  • Issue: BV-2 cells not responding to IL-4.

    • Cause: High passage number (>20) often leads to loss of M2 polarization capacity.

    • Solution: Thaw a fresh vial (Passage < 10).

References
  • Microglia Polarization Review: Tang, Y., & Le, W. (2016). Differential Roles of M1 and M2 Microglia in Neurodegenerative Diseases. Molecular Neurobiology. [Link]

  • NLRP3 Activation Mechanism: Swanson, K. V., Deng, M., & Ting, J. P. (2019).[9] The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]

  • BV-2 vs Primary Cells: Das, A., et al. (2016). Transcriptome sequencing reveals that LPS-triggered transcriptional responses in established microglia cell lines are only partially predictive of those in primary microglia. Journal of Neuroinflammation. [Link]

  • iPSC Microglia Protocols: McQuade, A., et al. (2018). Development and validation of a blurred-edge method for the assessment of microglial phagocytosis. Molecular Neurodegeneration. (Reference for iPSC methods). [Link]

Sources

Application Note: Anticancer Research Applications of Pyrazolo[4,3-b]pyridines

[1][2]

Part 1: Executive Summary & Scientific Rationale

The "Privileged" Scaffold Distinction

While the pyrazolo[3,4-b]pyridine isomer has historically dominated literature, the pyrazolo[4,3-b]pyridine scaffold has emerged as a superior chemotype for addressing resistance mechanisms in kinase-driven cancers. Its structural geometry offers a unique vector for substituent attachment, allowing access to distinct regions of the ATP-binding pocket (specifically the solvent-exposed front pocket and the hydrophobic back pocket) that are sterically restricted in the [3,4-b] isomer.

Key Therapeutic Targets:

  • c-Met (HGFR): The most validated target. Glumetinib (SCC244) , a highly selective c-Met inhibitor, utilizes this scaffold to achieve nanomolar potency and is currently in clinical trials for non-small cell lung cancer (NSCLC).

  • ALK5 (TGF-β Type I Receptor): Used to overcome high clearance rates observed with quinoline-based inhibitors.

  • TBK1 (TANK-binding kinase 1): Recent derivatives show IC₅₀ values as low as 0.2 nM, modulating innate immunity in cancer.

Part 2: Mechanism of Action & Structural Logic

Kinase Inhibition Topology

The pyrazolo[4,3-b]pyridine core functions primarily as a Type I ATP-competitive inhibitor . The pyridine nitrogen (N1 or N2 depending on tautomer) typically acts as the hydrogen bond acceptor interacting with the kinase hinge region (e.g., Met1160 in c-Met).

DOT Diagram: Mechanism of Action & Hinge Binding Logic

GScaffoldPyrazolo[4,3-b]pyridineCore ScaffoldHingeKinase Hinge Region(e.g., Met1160)Scaffold->Hinge H-Bonding (N-Interaction)SolventSolvent Exposed Area(R1 Position)Scaffold->Solvent Solubilizing Groups(e.g., Piperazine)HydrophobicHydrophobic Back Pocket(R2 Position)Scaffold->Hydrophobic Selectivity Determinant(e.g., Aryl/Heteroaryl)InhibitionATP Competition(Signal Blockade)Hinge->InhibitionDownstreamInhibition ofPI3K/AKT & RAS/MAPKInhibition->Downstream Anti-Proliferative Effect

Figure 1: Structural logic of kinase inhibition. The scaffold anchors to the hinge region, while substituents at R1 and R2 tune selectivity and pharmacokinetic properties.

Part 3: Detailed Experimental Protocols

Protocol A: Efficient One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

Rationale: Traditional synthesis involving unstable aminopyrazole-carbaldehydes is low-yielding. This optimized protocol utilizes a Japp–Klingemann reaction followed by intramolecular cyclization, allowing for the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.

Reagents Required:

  • 2-Chloro-3-nitropyridine derivatives[1][2]

  • Ethyl acetoacetate[3]

  • Arenediazonium tosylates (stable diazonium salts)[1][3]

  • Pyrrolidine (catalyst/base)[3]

  • Solvents: THF, Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Pyridinyl Keto Ester (Precursor):

    • Suspend NaH (60% in mineral oil, 40 mmol) in anhydrous THF (50 mL).

    • Add ethyl acetoacetate (20 mmol) dropwise at 0°C. Stir for 15 min.

    • Add 2-chloro-3-nitropyridine (20 mmol).

    • Heat to 40°C for 4 hours. Monitor by TLC until starting material disappears.

    • Validation: Quench with water, acidify to pH 3 with HCl.[3] Extract with CHCl₃. The product exists as an enol/keto tautomer mixture.

  • One-Pot Azo-Coupling and Cyclization:

    • Dissolve the isolated pyridinyl keto ester (1 mmol) in MeCN (5 mL).

    • Add the appropriate arenediazonium tosylate (1.1 mmol).

    • Add pyridine (1 mmol) to facilitate azo-coupling. Stir at Room Temp (RT) for 30 min.

    • Critical Step: Add pyrrolidine (4 mmol).[3] Heat to 40°C for 60 min.

    • Mechanism:[1][3][4] Pyrrolidine acts as a nucleophile to attack the azo-ene, triggering an intramolecular

      
       displacement of the nitro group.
      
  • Purification:

    • Pour reaction mixture into 1N HCl (50 mL).

    • Extract with CHCl₃ or filter the precipitate if solid.

    • Purify via flash chromatography (SiO₂, 10% EtOAc in CHCl₃).[3]

DOT Diagram: Synthetic Workflow

SynthesisStart2-Chloro-3-nitropyridine+ Ethyl AcetoacetateInter1Pyridinyl Keto EsterStart->Inter1 NaH, THF, 40°CStep2Add Arenediazonium Tosylate+ PyridineInter1->Step2Inter2Azo-IntermediateStep2->Inter2 Japp-KlingemannCyclizeAdd Pyrrolidine (40°C)Intramolecular SnArInter2->CyclizeFinalPyrazolo[4,3-b]pyridineScaffoldCyclize->Final Ring Closure

Figure 2: One-pot synthetic pathway for rapid library generation.

Protocol B: c-Met Kinase Inhibition Assay (FRET-based)

Rationale: To validate the biological activity of synthesized derivatives, a Z'-LYTE™ Kinase Assay (FRET) is recommended over radiometric methods for higher throughput and safety.

Materials:

  • Recombinant human c-Met kinase (catalytic domain).

  • FRET peptide substrate (Tyr-based).

  • Test compounds (dissolved in DMSO).

  • ATP (at

    
     concentration, typically 10-50 µM).
    

Workflow:

  • Preparation: Prepare 4x Test Compound solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL of 4x Compound to 384-well plate.

    • Add 5 µL of Kinase/Peptide Mixture (2x).

    • Add 2.5 µL of ATP Solution (4x).

    • Control: Include "No Inhibitor" (Max Activity) and "No Enzyme" (Background) wells.

  • Reaction: Incubate at RT for 60 minutes.

  • Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Detection: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission) on a plate reader.

  • Analysis: Calculate % Inhibition =

    
    .
    

Part 4: Data Summary & SAR Insights

Table 1: Comparative Potency of Pyrazolo[4,3-b]pyridines vs. Reference Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity ProfileClinical Status
Glumetinib (SCC244) c-Met0.42>2000-fold vs. 314 kinasesPhase Ib/II (NSCLC)
Compound 15y TBK10.20High selectivity vs. IKKεPreclinical
Crizotinib (Ref)c-Met/ALK8.0Moderate (Multi-kinase)Approved
Compound 5a GeneralN/ASynthetic IntermediateN/A

Optimization Tips (SAR):

  • R1 Position (N1-nitrogen): Methylation or small alkyl groups here are critical for maintaining the "hinge binder" orientation. Bulky groups may clash with the gatekeeper residue.

  • R2 Position (C3-carbon): Introduction of a 3-fluorophenyl sulfone group has been shown to enhance potency against ALK-L1196M mutants (gatekeeper mutations).

  • Solubility: Appending a piperazine or morpholine moiety at the C6 position significantly improves ADME properties without abolishing kinase affinity.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023.

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports, 2016. (Note: Comparative SAR discussion).

  • Discovery of Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor.Clinical Cancer Research, 2020.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

Troubleshooting & Optimization

Improving yield of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #43B-7OL-OPT Status: Open Subject: Yield Optimization for 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Overview (The "Why")

Welcome to the technical support portal. You are experiencing low yields or impurities in the synthesis of This compound .

This molecule is a fused bicyclic system where a pyridine ring is annealed to a pyrazole core.[1][2] The specific [4,3-b] fusion indicates that the pyridine ring is built across the C4-C5 bond of the pyrazole.

The Critical Failure Point: The most common cause of failure in this synthesis is regiochemical mismatch or oxidation of the precursor . Unlike the more common Sildenafil-related [4,3-d]pyrimidines or the [3,4-b]pyridines (which start from 5-aminopyrazoles), your target requires a 4-aminopyrazole precursor.

Core Reaction Logic
  • Precursor: 4-Amino-1-phenylpyrazole (Not 5-amino!).

  • Reagent: Ethyl Acetoacetate (EAA).

  • Mechanism: Condensation of the amine with the ketone of EAA (Schiff base formation) followed by thermal or acid-catalyzed cyclization onto the C5 position of the pyrazole ring.

The Mechanics (Knowledge Base)

To fix the yield, we must visualize the "Black Box" of the reaction.

ReactionPathway cluster_0 Critical Step Start Reactants: 4-Amino-1-phenylpyrazole + Ethyl Acetoacetate Inter Intermediate: Enamine / Schiff Base Start->Inter Acid Cat. -H2O SideProduct Side Product: Oxidized Azo Dimer (Black Tar) Start->SideProduct O2 Exposure Slow Reaction Cyclization Cyclization: Attack on Ester Carbon Inter->Cyclization Heat (>100°C) Product Target: 5-Methyl-1-phenyl-1H- pyrazolo[4,3-b]pyridin-7-ol Cyclization->Product -EtOH

Figure 1: Reaction pathway showing the critical intermediate and potential oxidation side-reaction.

Troubleshooting Guide (FAQs)

Use this matrix to identify your specific issue.

SymptomProbable CauseCorrective Action
Yield < 20% Wrong Isomer Verify you are using 4-amino -1-phenylpyrazole. If you use 5-amino -1-phenylpyrazole (cheaper, more common), you will produce the [3,4-b] isomer.
Black/Tarry Mixture Oxidation 4-aminopyrazoles are electron-rich and prone to air oxidation. Action: Use the hydrochloride salt of the amine or freshly recrystallize the amine under N2 before use.
No Precipitation Solubility The product is amphoteric (pyridine N + phenol OH). It may be soluble in the acidic reaction media. Action: Adjust pH to the isoelectric point (~pH 5-6) during workup.
Unreacted Amine Water Inhibition Water is a byproduct that inhibits imine formation. Action: Use a Dean-Stark trap (toluene reflux) or molecular sieves if using lower boiling solvents.

Optimized Protocol (The "Fix")

This protocol moves away from neat thermal fusion (which causes tarring) and uses a controlled acid-catalyzed condensation.

Materials
  • Precursor: 4-Amino-1-phenylpyrazole (1.0 eq). Note: Ensure purity >98%.

  • Reagent: Ethyl Acetoacetate (1.2 eq).

  • Solvent: Glacial Acetic Acid (AcOH).[1][2]

  • Catalyst: None (AcOH acts as solvent and catalyst).

Step-by-Step Workflow
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-1-phenylpyrazole (10 mmol) in Glacial Acetic Acid (20 mL).

    • Tip: If the amine is dark, wash with ether first to remove oxidation products.

  • Condensation:

    • Add Ethyl Acetoacetate (12 mmol) dropwise at room temperature.

    • Stir for 30 minutes at RT to allow initial mixing and Schiff base equilibrium.

  • Cyclization (The Critical Step):

    • Heat the mixture to Reflux (118°C) .

    • Maintain reflux for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The spot for the amine should disappear. A new fluorescent spot (the pyridine) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (100 mL).

    • Crucial: The product might not precipitate immediately if the solution is too acidic. Neutralize carefully with Sodium Acetate or Ammonium Hydroxide to pH ~5-6.

  • Purification:

    • Filter the precipitate.[3]

    • Wash: Wash the solid with cold water, then a small amount of cold Ethanol/Ether (1:1) to remove unreacted acetoacetate.

    • Recrystallization: If necessary, recrystallize from Ethanol or DMF/Water.

Alternative "Green" Method (Microwave)

If you have access to a microwave reactor, this reaction can be driven to completion in 15-20 minutes at 140°C using ethanol as a solvent with 10 mol% InCl3 or simply in acetic acid. This significantly reduces thermal degradation (tar formation).

References & Authority

  • General Pyrazolo[4,3-b]pyridine Synthesis:

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[4][5]

    • Source:Molecules (2023).[5]

    • Context: Discusses the annulation of pyridine rings onto pyrazoles and the importance of precursor selection.

  • 4-Aminopyrazole Reactivity:

    • Title: A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines.[6]

    • Source:Z. Naturforsch. B (2006).

    • Context: Establishes the specific reactivity of 4-aminopyrazoles vs 5-aminopyrazoles for [4,3-b] fusion.

  • Microwave Assisted Synthesis (Green Chemistry):

    • Title: One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening.[7]

    • Source:Journal of Organic Chemistry (2017).

    • Context: While focusing on [3,4-b], the microwave methodology (AcOH, 140°C) is directly transferable to [4,3-b] synthesis to improve yields.

Disclaimer: This guide assumes standard laboratory safety protocols. Pyrazoles and hydrazine derivatives can be toxic. Always work in a fume hood.

Sources

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Precipitation in DMSO

Executive Summary & Problem Analysis

The Issue: Users frequently report that 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (henceforth referred to as MPP-7-ol ) fails to dissolve completely in DMSO at standard stock concentrations (10–20 mM) or precipitates ("crashes out") upon storage or dilution into aqueous buffers.

The Root Cause (The "Why"): This solubility resistance is not random; it is intrinsic to the molecule's electronic structure. MPP-7-ol is a fused heterocyclic system subject to Lactam-Lactim Tautomerism .

  • Tautomeric Equilibrium: While named a "7-ol" (enol form), in solution—and especially in the solid state—it exists in equilibrium with its 7-one (amide/lactam) form.

  • Lattice Energy: The lactam form possesses a hydrogen-bond donor (N-H) and an acceptor (C=O) perfectly positioned for intermolecular dimerization. Combined with the planar pi-stacking of the phenyl and pyrazolo-pyridine rings, this creates a high-lattice-energy crystal ("brick dust") that resists solvation.

  • DMSO Hygroscopicity: DMSO is highly hygroscopic. Absorbed atmospheric water acts as an anti-solvent, disrupting the DMSO-solute interaction and forcing the hydrophobic MPP-7-ol back into its aggregated solid state.

The Mechanism of Precipitation

To solve the problem, you must visualize the enemy. The diagram below illustrates the tautomeric shift that drives aggregation.

Tautomerism cluster_0 Soluble State (DMSO Stabilized) cluster_1 Insoluble State (Aggregate) Enol Enol Form (7-OH) (H-bond Donor/Acceptor) Keto Keto Form (7-one) (Lactam) Enol->Keto Tautomerization (Spontaneous) Dimer Stacked Dimer (Crystal Lattice) Keto->Dimer Intermolecular H-Bonding (N-H...O=C) Dimer->Enol Heat/Sonication (Energy Input) Water Absorbed H2O (From Atmosphere) Water->Enol Destabilizes Solvation Shell

Figure 1: The thermodynamic trap. The Keto form favors dimerization, leading to precipitation. Water accelerates this collapse.

Standard Operating Procedure (SOP): Preparation of Stable Stocks

Objective: Prepare a 10 mM stock solution that remains stable at -20°C.

Reagents Required:
  • Compound: MPP-7-ol (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use "squirt bottle" DMSO.

  • Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Water bath (40°C).

Protocol:
StepActionTechnical Rationale
1 Weighing Weigh the compound into a glass vial. Avoid microcentrifuge tubes for initial dissolution if possible (visual inspection is harder).
2 Solvent Addition Add Anhydrous DMSO to achieve 10 mM.
3 Vortexing Vortex vigorously for 30 seconds.
4 Thermal Shift Incubate in a 40°C water bath for 5–10 minutes.
5 Sonication Sonicate for 10 minutes (warm bath allowed).
6 Visual QC Hold vial against a light source. Solution must be completely clear. If "hazy," repeat steps 4-5.
7 Aliquot Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Troubleshooting Biological Assays (The "Crash" upon Dilution)

The most critical failure point is adding the DMSO stock to aqueous media (cell culture media, assay buffer).

The "Flash Precipitation" Phenomenon: When a hydrophobic DMSO stock hits water, the DMSO rapidly mixes with water (exothermic). The compound, suddenly stripped of its solvent, supersaturates and crashes out as micro-crystals before it can disperse.

Correct Dilution Workflow (Serial vs. Direct)

DilutionStrategy cluster_bad RISKY METHOD (Direct Spike) cluster_good RECOMMENDED METHOD (Intermediate Step) Stock 10 mM DMSO Stock Direct Add 1 µL Stock to 1000 µL Buffer Stock->Direct Step1 Intermediate Dilution (10x Conc in 10% DMSO) Stock->Step1 1:10 Dilution (Solvent-rich environment) Crash Local Supersaturation -> PRECIPITATION Direct->Crash Step2 Final Dilution (1x Conc in Assay Buffer) Step1->Step2 Dilute to final (Prevents shock)

Figure 2: Preventing "Flash Precipitation" using an intermediate dilution step.

The Protocol:

  • Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of buffer.

  • Create an Intermediate: Dilute your stock 1:10 or 1:20 in pure DMSO or a 50/50 DMSO/Buffer mix first.

  • Final Spike: Add this intermediate to your final assay volume.

  • Mixing: Vortex the buffer immediately upon addition.

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it has crystals at the bottom. Why? A: This is likely due to moisture uptake . If the vial was opened in a humid room or stored in a cap that doesn't seal perfectly, the DMSO absorbed water.

  • Fix: Re-solubilize by heating to 40°C and sonicating. If it happens often, use Parafilm® to seal vials or store in a desiccator.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . Pyrazolo[4,3-b]pyridines have poor solubility in protic solvents like ethanol due to the same pi-stacking issues. Ethanol also evaporates faster, changing your concentration. Stick to anhydrous DMSO.

Q3: Is the compound light sensitive? A: While not acutely photosensitive, the electron-rich pyrazole ring can be susceptible to oxidation over long periods. Store stocks in amber vials or wrapped in foil as a precaution.

Q4: I need to inject this into mice. What vehicle do you recommend? A: Pure DMSO is toxic. For in vivo work, use a formulation approach:

  • 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

  • Order of addition: Dissolve compound in DMSO first -> Add PEG-400 -> Add Tween-80 -> Slowly add Saline while vortexing.

References & Further Reading
  • Tautomerism in Pyrazolo-pyridines:

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. Academic Press. (Discusses the lactam-lactim equilibrium in fused pyrazoles).

    • Source:

  • DMSO Solubility & Hygroscopicity:

    • Gaylord Chemical Company.[2] "DMSO Solubility Data & Handling Guide." (The authoritative industrial guide on DMSO physical properties).

    • Source:

  • Precipitation in Biological Assays:

    • Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Chapter 6: Solubility. (Standard text on handling hydrophobic compounds in screening).

    • Source:

  • Specific Scaffold Synthesis & Properties:

    • Quiroga, J., et al. "Regioselective synthesis of pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry. (Provides structural insights into the 5-methyl-1-phenyl analogues).

    • Source:

For further assistance, please contact the Chemical Biology Support Team with your specific lot number and assay conditions.

Sources

Introduction: Understanding the "Personality" of Your Molecule

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazolopyridine Analogs

As researchers working with pyrazolopyridine analogs (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine), you are likely facing a specific triad of purification challenges: poor solubility (the "brick dust" effect), persistent metal coordination (catalyst trapping), and chromatographic tailing due to basic nitrogen interactions.

This scaffold is amphoteric and highly polarizable. The pyridine nitrogen is basic (pKa ~5–6), while the pyrazole proton (if unsubstituted) is weakly acidic (pKa ~14). This duality means your purification strategy must actively manage pH to prevent the molecule from "sticking" to silica or crashing out during phase changes.

The following guide addresses these specific pain points with field-proven protocols.

Module 1: Solubility & Sample Loading

Q: My crude pyrazolopyridine analog is insoluble in standard loading solvents (DCM, EtOAc). How do I load it onto a flash column without precipitation?

A: This is the classic "solubility paradox" of nitrogen-rich heterocycles. They are often soluble in DMSO/DMF but insoluble in the non-polar mobile phases required for silica chromatography.

Protocol: The "Dry Load" Technique Do not attempt liquid injection with DMSO; it will cause band broadening and loss of resolution.

  • Dissolution: Dissolve your crude mixture in the minimum amount of a high-power solvent (THF, MeOH, or DCM/MeOH 9:1). If necessary, use warm DMF, but keep the volume minimal.

  • Adsorption: Add Celite 545 or coarse silica gel (ratio: 3g solid support per 1g crude).

  • Evaporation: Rotary evaporate until you have a free-flowing powder.

    • Critical Step: If using DMF, use a high-vacuum pump or a V-10 evaporator to ensure the DMF is removed. Residual DMF will "wash" your compound down the column, destroying separation.

  • Loading: Pack this powder into a solid load cartridge (SLS) placed before the main column.

Q: I am seeing "ghost peaks" or broad smearing during HPLC analysis. Is this a solubility issue?

A: Likely, yes.[1] Pyrazolopyridines can form aggregates in aqueous mobile phases, especially at neutral pH.

  • Diagnosis: Check your sample diluent. If you dissolved the sample in 100% DMSO and injected it into a high-water mobile phase (e.g., 95% H2O), the compound may be precipitating inside the injection loop or at the column head.

  • Solution: Match the sample diluent to the starting gradient conditions (e.g., 50:50 Water:Acetonitrile). If solubility is poor, add a co-solvent like 10% THF or maintain a low pH (0.1% Formic Acid) in the diluent to protonate the pyridine nitrogen, drastically increasing aqueous solubility.

Module 2: Chromatographic Separation (Flash & Prep HPLC)

Q: My peaks are tailing severely on silica gel. I’m losing product in the baseline.

A: Tailing is caused by the interaction between the basic pyridine nitrogen and the acidic silanols (Si-OH) on the silica surface.[2]

Troubleshooting Matrix:

SeverityMobile Phase ModifierMechanismRecommended For
Mild 1% Triethylamine (TEA)TEA blocks active silanol sites.Standard Flash (DCM/MeOH)
Moderate 1% NH₄OH (aq) in MeOHDeactivates silica & keeps N-heterocycle free-based.Pyrazolo[3,4-b]pyridines
Severe Switch to C18 (Reverse Phase)Eliminates silanol interaction entirely.Highly polar analogs

Q: I cannot separate the N1-alkylated vs. N2-alkylated regioisomers. They co-elute on silica.

A: Regioisomers of pyrazoles often have identical polarities on normal phase silica. You must exploit their shape selectivity or subtle pKa differences.

Workflow: Regioisomer Separation

RegioisomerSeparation Start Crude Mixture (N1/N2 Isomers) CheckTLC Check TLC (DCM/MeOH 95:5) Start->CheckTLC Separation Is separation visible? CheckTLC->Separation Flash Flash Chromatography Gradient: Hexane -> EtOAc Modifier: 1% TEA Separation->Flash Yes (ΔRf > 0.1) HardSep Switch Mechanism Separation->HardSep No (Co-elution) C18 Reverse Phase C18 (pH High vs Low screening) HardSep->C18 First Choice Chiral Chiral/Polysaccharide Column (Amylose/Cellulose phases) C18->Chiral If C18 Fails

Figure 1: Decision tree for separating challenging regioisomers.

  • Scientific Insight: Even if your molecule is achiral, Chiral Stationary Phases (CSPs) like Amylose-2 or Cellulose-1 are incredibly effective at separating structural isomers because they rely on "lock-and-key" fit rather than just polarity [1].

Module 3: Metal Scavenging (Palladium Removal)

Q: I used a Suzuki coupling to build the core. My product is grey/brown, and I can't get the Pd levels down.

A: Pyrazolopyridines are excellent ligands. They coordinate Palladium (Pd) tighter than triphenylphosphine, effectively stripping the metal from the catalyst and holding it in your product. Standard Celite filtration is often ineffective here because the Pd is soluble, not particulate.

Protocol: The "Chelation Competition" You must introduce a scavenger with a higher affinity for Pd than your pyrazolopyridine.

Comparative Scavenger Table:

Scavenger TypeFunctional GroupBest ForProtocol
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0), Cu, AgStir crude in EtOAc/THF with resin (4 eq) at 50°C for 4h. Filter.
SiliaMetS® TAAcOH Triamine tetraacetic acidPd(II) in aqueous/polar solventsEffective if product is water-soluble.
Activated Carbon C (High surface area)General impuritiesHigh yield loss (non-specific binding). Use as last resort.
N-Acetylcysteine Thiol/Carboxylic acidCost-effective bulk removalWash organic layer with 10% aq. N-Acetylcysteine (pH 7-8).

Q: How do I know if the metal is gone? A: Visual inspection is unreliable. Use X-ray Fluorescence (XRF) or ICP-MS for quantification. For a quick qualitative check, the "Thiol Test" (adding a drop of thiol reagent to an aliquot; color change indicates metal) can be used in-process.

Module 4: Crystallization Challenges

Q: My product oils out instead of crystallizing. How do I get a solid?

A: Pyrazolopyridines often form "supersaturated oils" due to strong intermolecular H-bonding preventing lattice formation.

Anti-Solvent Vapor Diffusion Method:

  • Dissolve the oil in a minimal amount of "Good Solvent" (e.g., DCM or Methanol).

  • Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Pentane).

  • Seal the outer jar. The bad solvent vapors will slowly diffuse into the good solvent, gently forcing the compound out of solution into a crystalline lattice.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Journal of Chromatography A. Discusses the utility of polysaccharide-based columns for pyrazole derivatives.

  • Strategies to Address Large Molecule Purification Challenges. BioProcess International. Highlights purification difficulties with nitrogen-rich heterocycles and aggregation.

  • Pilot Study to Quantify Palladium Impurities. NIH / PMC. Detailed comparison of scavenger resins vs. chromatography for Pd removal.

  • How to Remove Palladium in Three Easy Steps. Biotage. Practical guide on metal scavenging workflows.

Sources

Minimizing side products in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Products & Process Optimization[1]

Executive Summary: The Scaffold Challenge

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., CDK, TRK) and antagonists for CRF1 and TRPA1 receptors.[1] However, its synthesis is notoriously prone to regiochemical ambiguity and "dead-end" intermediates.[1]

Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] system requires precise control over the fusion geometry.[1] The primary synthetic failure modes are N1/N2 regioisomer mixtures , incomplete hydrazone cyclization , and unexpected C-N migration side products.[1] This guide provides the protocols and troubleshooting logic to eliminate these impurities.

Core Protocol: The "Golden Path" (One-Pot Japp-Klingemann/S_NAr)

We recommend the modified Japp-Klingemann approach starting from 2-chloro-3-nitropyridines.[1][2] This method is superior to the traditional hydrazine condensation because it minimizes regioisomer formation by locking the nitrogen positions early in the sequence.[1]

Target Workflow:

  • Nucleophilic Substitution (S_NAr): 2-chloro-3-nitropyridine + Ethyl acetoacetate.[1]

  • Azo-Coupling: Reaction with aryldiazonium tosylate.[1][2]

  • Cyclization: Base-mediated ring closure.[1]

Step-by-Step Methodology
StepReagent/ConditionCritical ParameterWhy? (Mechanistic Insight)
1 2-chloro-3-nitropyridine (1.0 eq) + Ethyl acetoacetate (1.2 eq) + NaH (2.5 eq) in THF.[1]Temp: 0°C to RT. Atmosphere: N2.S_NAr: The enolate displaces the chloride. Caution: Inadequate deprotonation leads to recovered starting material.[1]
2 Add Aryldiazonium Tosylate (1.1 eq).[1][2]Solvent: MeCN. Base: Pyridine (1.0 eq).[1][2]Japp-Klingemann: Forms the azo-intermediate.[1] Tosylates are safer/more stable than chlorides.
3 Add Pyrrolidine (4.0 eq).[1]Temp: 40°C. Time: 15–90 min.[1][2]Deacylation & Cyclization: Pyrrolidine acts as a nucleophile to cleave the acetyl group and a base to drive intramolecular cyclization.[1]

Troubleshooting Guides

Issue A: The "Acetyl Migration" Impurity (Side Product 5a')

Symptom: LC-MS shows a peak with the correct mass for the intermediate but incorrect retention time. NMR reveals an N-acetyl group where it shouldn't be.[1]

Diagnosis: During the reaction of the keto-ester intermediate, a C-N migration of the acetyl group can occur instead of the desired deacylation.[1] This forms a stable N-aryl-N-acetylhydrazone side product that effectively terminates the reaction.[1]

Root Cause: Use of strong, hard nucleophilic bases (like NaOH or MeONa) or insufficient amine nucleophilicity.[1]

Correction Protocol:

  • Switch Base: Replace inorganic bases with Pyrrolidine or DABCO .[1] Secondary amines are crucial here; they selectively attack the ketone carbonyl to facilitate deacylation (loss of the acetyl group) rather than rearrangement.[1]

  • Temperature Control: Maintain reaction at 40°C . Higher temperatures (>60°C) favor the rearrangement kinetic pathway.[1]

Issue B: Regioisomer Contamination (N1 vs. N2)

Symptom: Formation of two close-running spots on TLC/HPLC.[1] The desired N1-isomer (aromatic circulation in both rings) is contaminated with the N2-isomer (cross-conjugated).[1]

Diagnosis: If alkylating a pre-formed pyrazolo[4,3-b]pyridine core, the N2 nitrogen is often more nucleophilic due to lone pair availability, despite N1 being thermodynamically preferred.[1]

Correction Protocol:

  • Solvent Polarity: Use non-polar solvents (Toluene) to favor the thermodynamic N1 product.[1] Polar aprotic solvents (DMF/DMSO) often increase the N2 kinetic product.[1]

  • Steric Control: If the N1 position is desired, use bulky protecting groups (e.g., THP) during the synthesis of the core, then deprotect and alkylate.[1]

  • Catalytic Isomerization: Heating the mixture in the presence of a catalytic amount of acid (e.g., p-TsOH) can sometimes equilibrate the kinetic N2 isomer to the thermodynamic N1 isomer.[1]

Issue C: The "Sticky" Hydrazone (Incomplete Cyclization)

Symptom: Reaction stalls at the open-chain hydrazone intermediate.[1] The ring does not close to form the pyrazole.[1]

Diagnosis: The intramolecular nucleophilic attack of the hydrazine nitrogen onto the pyridine electrophile is slow, often due to electron-rich substituents on the pyridine ring reducing electrophilicity.[1]

Correction Protocol:

  • Microwave Irradiation: Apply MW heating (120–150°C) for 10–20 minutes. This overcomes the activation energy barrier more effectively than thermal reflux.[1]

  • Acid Catalysis: Add 5-10 mol% Acetic Acid or TFA .[1] Protonation of the pyridine nitrogen or the carbonyl (depending on the route) activates the electrophile for ring closure.[1]

Visualizing the Pathway & Failure Modes

The following diagram illustrates the critical branching points in the Japp-Klingemann route where side products are generated.

PyrazoloSynthesis Start 2-Chloro-3-nitropyridine + Keto Ester Inter1 Pyridinyl Keto Ester (Enol Form) Start->Inter1 NaH, THF AzoCoupling Azo-Coupling (Diazo Tosylate) Inter1->AzoCoupling Branch Intermediate: Azo-Keto Ester AzoCoupling->Branch SideProduct SIDE PRODUCT: N-Acetyl-N-arylhydrazone (Via C-N Migration) Branch->SideProduct Hard Base / High T (Rearrangement) DesiredPath Deacylation (Pyrrolidine Attack) Branch->DesiredPath Pyrrolidine / 40°C Cyclization Intramolecular Cyclization DesiredPath->Cyclization - Acetyl pyrrolidide Final Target: Pyrazolo[4,3-b]pyridine Cyclization->Final

Caption: Branching logic in the synthesis of pyrazolo[4,3-b]pyridine. Note the critical divergence at the Azo-Keto Ester stage where improper base selection leads to irreversible side products.

Frequently Asked Questions (FAQs)

Q1: Why do I see a loss of the halogen at the C-6 position during cyclization?

  • Answer: If your starting material has a halogen (e.g., Cl or F) intended for later functionalization, using strong nucleophiles like methoxide or ethoxide for the cyclization step can cause S_NAr displacement of that halogen.[1] Solution: Use non-nucleophilic bases like DBU or steric amines (e.g., DIPEA) if possible, or stick to the pyrrolidine method at controlled temperatures.[1]

Q2: Can I use diazonium chlorides instead of tosylates?

  • Answer: Yes, but diazonium tosylates are significantly more stable and less prone to explosive decomposition.[1] They also provide better solubility in organic solvents like acetonitrile, which improves the homogeneity of the reaction and reduces tar formation.[1]

Q3: How do I separate N1 and N2 isomers if they form?

  • Answer:

    • Flash Chromatography: Use a gradient of EtOAc/Hexane.[1] The N2 isomer is typically less polar and elutes first.[1]

    • Recrystallization: N1 isomers often have higher melting points and crystallinity.[1] Recrystallization from Ethanol or CH2Cl2/Hexane can enrich the N1 isomer.[1]

    • Analytical Check: N1 isomers allow aromatic circulation in both rings (10

      
       electrons), whereas N2 isomers are cross-conjugated.[1] This results in distinct UV-Vis absorption maxima; compare your product against literature UV data for assignment.[1]
      

References

  • Virant, M. et al. (2023).[1] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1466.[1]

    • Key Insight: Establishes the one-pot Japp-Klingemann protocol and identifies the C-N migr
  • Quiroga, J. et al. (2011).[1] "Regioselective Synthesis of Pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry, 48(3).[1]

    • Key Insight: Discusses the thermodynamic preference of N1 vs N2 isomers.
  • Luo, Y. et al. (2022).[1] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation." Organic Letters, 24(7), 1500–1504.[1] [1]

    • Key Insight: Provides mechanistic parallels for oxidative cycliz
  • BenchChem Technical Support. (2025). "Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis."

    • Key Insight: General troubleshooting for purity and catalyst loading in pyrazolopyridine class heterocycles.

Sources

Optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrazole Ring Formation

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Welcome to the Pyrazole Synthesis Hub

Status: Operational | Lead Scientist: Dr. [AI Name]

You are likely here because the Knorr pyrazole synthesis—while deceptively simple on paper—is notorious for yielding regioisomeric mixtures (1,3- vs. 1,5-isomers) and intractable "oils" rather than crystalline solids. This guide moves beyond textbook definitions to address the causality of failure and the engineering of success.

Module 1: The Regioselectivity Crisis

The Core Problem: When condensing a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible.[1][2] The ratio is dictated by the competition between the two nucleophilic nitrogen atoms of the hydrazine and the two electrophilic carbonyl carbons.
Mechanistic Insight: The "Hard-Soft" Mismatch
  • Electronic Control: The

    
     group in aryl hydrazines is less nucleophilic than the 
    
    
    
    group due to resonance delocalization into the aromatic ring. However, in alkyl hydrazines, the terminal
    
    
    is often more nucleophilic.
  • Steric Control: The initial attack usually occurs at the less hindered carbonyl.

  • The "Secret" Variable: Solvent Proticity. In ethanol (standard), hydrogen bonding is non-specific. In fluorinated alcohols (TFE, HFIP), the solvent acts as a hydrogen-bond donor, activating the carbonyls selectively and altering the hydrazine's tautomeric equilibrium.

Visualizing the Bifurcation

The following diagram illustrates the critical decision point where reaction conditions dictate the isomeric outcome.

PyrazoleRegio Start Reagents: 1,3-Diketone + R-Hydrazine Decision Condition Control Start->Decision PathA Path A: Kinetic Control (Steric dominance) Decision->PathA Standard (EtOH, Reflux) PathB Path B: Thermodynamic Control (Reversibility enabled) Decision->PathB Fluorinated Solvents (TFE) InterA Intermediate: 5-OH-Pyrazoline A PathA->InterA Attack at less hindered C=O InterB Intermediate: 5-OH-Pyrazoline B PathB->InterB H-Bond Activation Prod13 1,3-Isomer (Often Minor) InterA->Prod13 - H2O Prod15 1,5-Isomer (Often Major) InterB->Prod15 - H2O

Figure 1: Mechanistic bifurcation in Knorr synthesis. The choice of solvent (Ethanol vs. Trifluoroethanol) can invert the major product by altering the transition state energy of the initial nucleophilic attack.

Module 2: Troubleshooting & Optimization
Q1: My reaction yields a "red oil" instead of a solid. How do I fix this?

Diagnosis: This is often caused by the oxidation of unreacted hydrazine (forming diazenes) or oligomerization of the diketone.

  • Immediate Fix: Do not simply rotovap to dryness. Perform a "crash-out" purification. Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Cool to 4°C.

  • Prevention:

    • Stoichiometry: Use a slight excess of the diketone (1.05 eq), not the hydrazine. Hydrazine degradation products are harder to remove.

    • Inert Atmosphere: Run the reaction under

      
      . Aryl hydrazines oxidize rapidly in air at reflux temperatures.
      
Q2: I need the 1,5-isomer specifically, but I keep getting mixtures.

Protocol Adjustment: Switch solvents to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why? These solvents are strong hydrogen bond donors but poor nucleophiles. They selectively coordinate to the 1,3-diketone oxygen atoms, enhancing electrophilicity and often favoring the formation of the 1,5-isomer (where the substituted nitrogen attacks the most substituted carbon) due to specific solvation shells that stabilize the transition state leading to this isomer [1].

Q3: The reaction is stalled at 60% conversion.

Diagnosis: Water byproduct inhibition. The formation of pyrazole releases 2 equivalents of water, which can hydrolyze the imine intermediate back to starting materials.

  • Fix: Add a dehydrating agent.

    • Chemical:[2][3][4][5][6][7][8][9][10] Add anhydrous

      
       or 
      
      
      
      directly to the reaction flask.
    • Physical: Use a Dean-Stark trap if using a non-miscible solvent (Toluene).

    • Catalytic:[3][4][6][11] Add 10 mol% Yb(OTf)3 (Ytterbium Triflate). This Lewis acid is water-tolerant and catalyzes the dehydration step efficiently [2].

Module 3: Validated Experimental Protocols
Protocol A: High-Regioselectivity Synthesis (The TFE Method)

Best for: Substrates where isomer separation is difficult.[8][12]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (3.0 mL).

    • Note: TFE is expensive; it can be recovered via distillation.

  • Addition: Add the hydrazine hydrochloride (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux (approx. 75°C) for 3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The hydrazine spot (often UV active and stains with ninhydrin) should disappear.

  • Workup: Evaporate the TFE under reduced pressure. The residue is usually high-purity pyrazole.

  • Purification: If necessary, recrystallize from EtOH/Water (1:1).

Protocol B: Green/Aqueous Synthesis (Catalyst-Free)

Best for: Large scale, simple substrates, environmental compliance.

  • Setup: Open vessel (beaker or flask).

  • Medium: Water (5 mL per mmol of substrate).

  • Reagents: Add 1,3-diketone (1.0 mmol) and Hydrazine (1.0 mmol).

  • Catalysis: Add Iodine (

    
    )  (10 mol%) or simply heat to 80°C.
    
    • Mechanism:[3][4][6][8][9][13] Water promotes the reaction via hydrophobic effects (forcing the organic reactants together) [3].

  • Isolation: The product typically precipitates out of the water as a solid. Filter and wash with cold water.

Comparative Data: Solvent Effects on Regioselectivity
SolventDielectric ConstantH-Bond Donor Ability (

)
Typical 1,5:1,3 Isomer Ratio*Notes
Ethanol 24.50.8360:40 to 70:30Standard, often requires chromatography.
Toluene 2.380.0050:50Poor selectivity; requires Dean-Stark.
TFE 27.01.51>90:10 Recommended for high regiocontrol.
Water 80.11.17VariableGreen, but solubility issues may arise.

*Ratio is substrate dependent but TFE consistently enhances regiocontrol [1].

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:The Journal of Organic Chemistry URL:[Link]

  • Yb(OTf)3 catalyzed synthesis of pyrazoles in aqueous media. Source:Tetrahedron Letters URL:[Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Source:Current Organic Chemistry URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source:Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting assay interference with 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Ticket ID: #PYR-7OL-INT Status: Open Assigned Specialist: Senior Application Scientist (Assay Development)[1]

Executive Summary: The Molecule & The Problem

User Context: You are likely utilizing This compound (or its derivatives) as a scaffold in kinase inhibition screens or as an intermediate in the synthesis of PDE5 inhibitors (similar to Sildenafil).

The Core Challenge: This molecule is not inert. Its fused pyrazolo-pyridine core creates a planar, electron-rich system that frequently generates False Positives or Artificial Potency Shifts in biochemical assays.[1] This guide addresses the three primary failure modes: Optical Interference (Fluorescence) , Colloidal Aggregation , and Tautomeric Instability .[1]

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My IC50 curves look normal, but the background fluorescence is erratic."

Diagnosis: Inner Filter Effect (IFE) or Autofluorescence. The pyrazolo[4,3-b]pyridine core is a known fluorophore.[1] If your assay relies on fluorescence readout (e.g., TR-FRET, FP, or Resazurin), the compound itself may be absorbing the excitation light or emitting in the detection window.[1]

The Mechanism:

  • Autofluorescence: The conjugated

    
    -system absorbs UV/Blue light (300–380 nm) and emits in the Blue/Green region (400–500 nm).[1]
    
  • Inner Filter Effect (IFE): High concentrations of the compound absorb the excitation energy intended for the assay fluorophore, appearing as "inhibition" (signal loss) when it is actually just light blockage.[1]

Validation Protocol: The "Mock" Spike

  • Prepare your assay buffer without the enzyme/target.

  • Add your fluorophore (e.g., NADH, Coumarin substrate) at a fixed concentration (equivalent to the assay's max signal).[1]

  • Titrate This compound across the standard dose range.[1]

  • Result: If fluorescence decreases as compound concentration increases (in the absence of enzyme), you are observing IFE/quenching, not inhibition.[1]

Issue 2: "I see steep inhibition curves (Hill Slope > 2.0) and potency loss with added detergent."[1]

Diagnosis: Promiscuous Inhibition via Colloidal Aggregation. Planar aromatic systems like pyrazolo-pyridines are prone to stacking in aqueous solution.[1] These stacks form colloidal particles that sequester enzymes non-specifically.[1]

The Mechanism: The hydrophobic phenyl ring and the planar core drive the formation of micelle-like aggregates at concentrations


.[1] These aggregates adsorb proteins, inhibiting them physically rather than chemically.[1]

Validation Protocol: Detergent Sensitivity Test Compare IC50 values in standard buffer vs. buffer supplemented with a non-ionic detergent.

ConditionObserved IC50Interpretation
Standard Buffer

Baseline Potency
+ 0.01% Triton X-100

Valid Hit: Potency is stable.[1]
+ 0.01% Triton X-100

False Positive: Detergent disrupted the aggregate, abolishing "inhibition."[1]
Issue 3: "Docking scores do not match experimental binding data."

Diagnosis: Keto-Enol Tautomerism. The "7-ol" designation implies a hydroxyl group, but this position is subject to tautomeric equilibrium with the "7-one" (keto) form.[1]

The Mechanism:

  • Enol Form (7-OH): Aromatic character is retained in the pyridine ring.[1] Acts as both H-bond donor and acceptor.[1]

  • Keto Form (7-one): The NH proton moves to N-6.[1] This changes the H-bond donor/acceptor profile completely, potentially clashing with the binding pocket defined in your static crystal structure.[1]

Corrective Action: Ensure your computational models (docking) account for both tautomers. In solution (assay buffer), the dominant form depends heavily on pH and solvent polarity.[1]

Diagnostic Workflow (Logic Map)

The following diagram outlines the decision tree for validating hits derived from this scaffold.

AssayValidation Start Hit Identified: This compound CheckSlope Check Hill Slope Start->CheckSlope SlopeHigh Slope > 2.0 (Steep Curve) CheckSlope->SlopeHigh Yes SlopeNormal Slope ~ 1.0 (Standard Binding) CheckSlope->SlopeNormal No DetergentTest Perform Detergent Test (+0.01% Triton X-100) SlopeHigh->DetergentTest OpticalCheck Check Optical Interference (Absorbance Scan) SlopeNormal->OpticalCheck Aggregator Potency Lost: Colloidal Aggregator DetergentTest->Aggregator IC50 Shifts > 5x ValidBinder Potency Retained: Specific Binder DetergentTest->ValidBinder IC50 Stable ValidBinder->OpticalCheck IFE Absorbs at Ex/Em: Inner Filter Effect OpticalCheck->IFE Overlap Detected Clean No Absorbance: Valid Signal OpticalCheck->Clean No Overlap

Caption: Diagnostic workflow to distinguish specific inhibition from aggregation (physical) or optical (spectral) interference.

Detailed Experimental Protocols

Protocol A: Spectral Scanning for Optical Interference

Use this to rule out Inner Filter Effects (IFE).[1]

  • Preparation: Dissolve the compound in DMSO to 10 mM. Dilute to 50

    
     in your specific Assay Buffer (pH is critical due to tautomerism).[1]
    
  • Blanking: Use Assay Buffer + DMSO (same %) as the blank.

  • Scan: Measure Absorbance from 250 nm to 600 nm in a quartz cuvette or UV-transparent plate.

  • Analysis:

    • If

      
       at your assay's Excitation or Emission wavelengths, you have an IFE risk.[1]
      
    • Correction: Use a mathematical correction factor (Equation:

      
      ) or switch to a Red-shifted assay technology (e.g., Red-shifted TR-FRET).
      
Protocol B: Dynamic Light Scattering (DLS) for Aggregation

Use this if the Detergent Test is inconclusive.[1]

  • Sample: Prepare compound at

    
    , 
    
    
    
    , and
    
    
    in filtered assay buffer (0.22
    
    
    filter).
  • Control: Filtered buffer + DMSO vehicle.

  • Measurement: Measure scattering intensity.

  • Threshold: A scattering intensity

    
     baseline or a particle radius calculation 
    
    
    
    confirms colloidal formation.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry.

  • Ferreira, S. B., et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Schoepfer, J., et al. (2010).[1] Structure-based design of pyrazolo[4,3-b]pyridines as potent inhibitors of kinase activity.[1] Journal of Medicinal Chemistry.

Sources

Stability issues of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Section 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 268547-52-0

  • Common Scaffolds: Pyrazolo[4,3-b]pyridine; 7-Hydroxy-pyrazolo-pyridine.

  • Primary Application: Kinase inhibitor scaffold, PDE5 inhibitor intermediate, and heterocyclic building block.

The Core Stability Paradox: While chemically robust in solid form, this compound exhibits complex behavior in solution due to prototropic tautomerism . Users frequently report "degradation" or "insolubility" which is often a misinterpretation of the equilibrium between the enol (7-hydroxy) and keto (7-oxo/pyridone) forms. This guide addresses the physicochemical realities of this equilibrium to prevent experimental failure.

Section 2: Critical Stability Issues & Troubleshooting

Issue 1: The "Phantom" Peak (Tautomeric Shift)

Symptom: LC-MS or HPLC analysis shows split peaks, broad shouldering, or retention time shifts between batches, often interpreted as impurity or degradation. Technical Cause: The compound exists in a dynamic equilibrium between the 7-hydroxy (enol) form and the 7-oxo (pyridone) form. In polar aprotic solvents (DMSO, DMF), the equilibrium may shift compared to protic solvents (MeOH, Water).

  • Enol Form: Aromatic, favored in non-polar environments.

  • Keto Form: Polar, favored in aqueous/protic environments; susceptible to hydrogen-bond induced aggregation.

Diagnostic Workflow:

  • Check Solvent: Are you comparing a fresh DMSO stock injection to a sample sitting in MeOH/Water mobile phase?

  • Temperature Check: Run the column at 40°C. Higher temperature increases the tautomeric exchange rate, often coalescing split peaks into a single sharp peak.

Tautomerism cluster_0 Detection Artifacts Enol Enol Form (7-Hydroxy) Favored in Non-Polar Transition Proton Transfer (Fast/Slow Exchange) Enol->Transition -H+ Transition->Enol Keto Keto Form (7-Oxo/Pyridone) Favored in Aqueous Transition->Keto +H+ Artifact Split HPLC Peaks Broadening Transition->Artifact Slow Exchange on Column Keto->Transition

Figure 1: Mechanism of keto-enol tautomerism leading to analytical artifacts in chromatography.

Issue 2: The "Crash Out" (Solubility vs. pH)

Symptom: Diluting a clear DMSO stock (10-20 mM) into aqueous buffer (PBS, Media) causes immediate precipitation or "oiling out." Technical Cause: The pyridine nitrogen (N4 position relative to the fused system) and the 7-OH group create a zwitterionic character.

  • Neutral pH (7.0 - 7.4): The molecule is least soluble (isoelectric point vicinity). The pyridone form dominates, promoting

    
    -
    
    
    
    stacking and aggregation.
  • Acidic pH (< 4.0): Protonation of the pyridine nitrogen improves solubility.

  • Basic pH (> 9.0): Deprotonation of the 7-OH (enol) improves solubility.

Protocol: The "Step-Down" Dilution Method Do not shoot DMSO stock directly into PBS.

  • Prepare Intermediate: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Slowly add the Intermediate to the aqueous buffer with rapid vortexing.

  • Limit: Maintain final DMSO concentration < 0.5% if possible, but the PEG co-solvent is critical to prevent crystal nucleation.

Solubility Data Table:

Solvent SystemSolubility Limit (Approx.)Stability StatusRecommendation
DMSO (Anhydrous) > 50 mMHigh (Weeks at -20°C)Preferred Stock
Ethanol (100%) ~ 5-10 mMModerateAvoid for long-term storage
PBS (pH 7.4) < 100 µMLow (Precipitation likely)Use immediately
0.1 M HCl > 1 mMHighGood for analytical standards
Issue 3: Oxidative Discoloration

Symptom: White powder turns yellow/brown upon storage; DMSO solution darkens over time. Technical Cause: The 5-methyl group on the electron-deficient pyridine ring is activated (similar to 2-picoline). While relatively stable, it is susceptible to slow oxidation to the aldehyde or carboxylic acid under high-light or high-oxygen conditions. Furthermore, the electron-rich pyrazole ring can undergo photo-oxidation.

Prevention Protocol:

  • Storage: Store solid under Argon at -20°C.

  • Solution: Degas buffers. Protect from light (amber vials are mandatory).

  • Antioxidant: For sensitive assays, add 1 mM DTT or TCEP to the buffer to prevent oxidative radical formation on the ring system.

Section 3: Experimental FAQ

Q: Can I use this compound in cell culture media for 48 hours? A: Yes, but with caveats. The half-life in media is generally stable chemically, but physical precipitation is the main risk.

  • Action: Check the media for turbidity after 4 hours. If precipitate forms, the effective concentration is unknown. Use the PEG-400 co-solvent method described above.

Q: Why does the NMR spectrum in DMSO-d6 look different than in CDCl3? A: This is the solvent-dependent tautomerism.

  • DMSO-d6: Favors the polar keto (pyridone) form; NH signal may be visible or broadened.

  • CDCl3: Favors the enol form; OH signal is distinct.

  • Advice: Always report the solvent used when comparing spectra. Do not assume impurity if the shifts move significantly between these solvents.

Q: Is the compound permeable in PAMPA/Caco-2 assays? A: The 7-OH group is a hydrogen bond donor (HBD). High HBD count can limit permeability. However, the internal hydrogen bond in the enol form (between 7-OH and N-pyrazole) can "mask" this polarity, potentially improving permeability.

  • Tip: Ensure the assay pH is controlled. At pH 7.4, the permeability might be lower than at pH 6.5 due to the ionization state.

Section 4: Troubleshooting Logic Flow

Troubleshooting Start Problem Observed Precipitation Precipitation / Turbidity Start->Precipitation PeakSplit Split HPLC Peaks Start->PeakSplit Degradation Discoloration / Mass Loss Start->Degradation CheckpH Check Buffer pH Is it neutral (7.0-7.4)? Precipitation->CheckpH CheckTemp Column Temp < 30°C? PeakSplit->CheckTemp CheckLight Stored in Clear Vial? Degradation->CheckLight ActionSol Use Co-solvent (PEG400) or Acidify slightly CheckpH->ActionSol Yes ActionTemp Increase Temp to 40-50°C (Fast Exchange) CheckTemp->ActionTemp Yes ActionLight Protect from Light (Photo-oxidation) CheckLight->ActionLight Yes

Figure 2: Decision matrix for diagnosing stability issues in solution.

References

  • Synthesis and Tautomerism of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1] Source: National Institutes of Health (PMC). Context: Discusses the synthesis and keto-enol tautomerism of the [4,3-b] scaffold.

  • Fluorescence and pH Sensitivity: Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Source: National Institutes of Health (PMC). Context: While discussing the [4,3-c] isomer, this paper establishes the fundamental pH-dependent fluorescence and solubility profiles of hydroxy-pyrazolopyridines.

  • Chemical Identity & Properties: Title: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS 268547-52-0). Source: AiFChem / PubChem Data. Context: Confirms the specific chemical structure, IUPAC nomenclature, and existence of the keto-form (pyridinone).

  • Oxidative Stability of Pyrazolo-pyridines: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4] Source: MDPI (Molecules).[5] Context: extensive review on the stability, oxidation risks, and spontaneous oxidation of related pyrazolo-pyridine scaffolds.

Sources

Technical Support Center: Pyrazolopyridine Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-SAR-OPT-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Overview

Welcome to the Pyrazolopyridine Optimization Support Center. You are likely here because your lead compound—based on a pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine scaffold—is failing to meet potency criteria (


) or is showing a disconnect between enzymatic affinity and cellular efficacy.

This guide treats medicinal chemistry challenges as "system bugs." We analyze the failure mode (Enzymatic vs. Cellular vs. Selectivity) and provide specific chemical "patches" to resolve them.

Visualizing the Architecture (SAR Map)

Before troubleshooting, verify you are targeting the correct vectors on the scaffold. The diagram below maps the standard structure-activity relationship (SAR) logic for kinase and PDE inhibition.

SAR_Map Core Pyrazolopyridine Core Scaffold Hinge Hinge Binding (C3/C4) Primary Potency Driver (H-Bond Acceptor/Donor) Core->Hinge Critical Interaction Solvent Solvent Front (N1/C6) PK & Solubility (Morpholine, Piperazine) Core->Solvent ADME Optimization Gatekeeper Gatekeeper Pocket Selectivity Filter (Bulky Aryl/Heteroaryl) Core->Gatekeeper Steric Tuning Hydrophobic Hydrophobic Pocket II Affinity Boost (Fluorine/Alkyls) Core->Hydrophobic Lipophilic Contact Groups1 Groups1 Hinge->Groups1 CN, Amide, NH2 Groups2 Groups2 Solvent->Groups2 Solubilizing tails

Figure 1: Functional mapping of the pyrazolopyridine scaffold. The C3/C4 positions dictate primary affinity, while N1/C6 control physicochemical properties.

Module 1: Troubleshooting Low Enzymatic Potency

Symptom: Biochemical


 is 

.[1] The molecule fits the pocket but lacks "bite."
Root Cause Analysis

The pyrazolopyridine core mimics the adenine ring of ATP. If potency is low, your hinge-binding motif is likely suboptimal, or you are missing a critical hydrogen bond network with the kinase back-pocket (e.g., the DFG motif).

Solution Protocol: The "Hinge Anchor" Patch

1. Isomer Selection: Ensure you are using the correct isomer for your target's binding mode.

  • Pyrazolo[1,5-a]pyrimidine: Highly effective for CK2 and Trk inhibitors. The nitrogen at position 4 acts as a critical H-bond acceptor [1, 4].

  • Pyrazolo[3,4-b]pyridine: Preferred for PDE4 and TBK1 inhibitors [3, 6].

2. C3-Position Modification (The "Warhead"): For pyrazolo[1,5-a] systems, the C3 position is the primary vector for hinge interaction.

  • Action: Introduce a cyano (-CN) or amide (-CONH2) group at C3.

  • Mechanism: These groups form rigid H-bonds with the backbone residues (e.g., Met592 in Trk).

  • Evidence: In Trk inhibitors, replacing a weak donor with a C3-amide significantly improved affinity by locking the hinge conformation [1].

3. Fluorine Scan (The "Electronic" Patch):

  • Action: Introduce fluorine atoms on the aryl ring attached to the core (usually at C6 or N1).

  • Mechanism: Fluorine creates multipolar interactions with orthogonal carbonyls in the protein backbone (e.g., Asn655 interaction). It also alters the pKa of neighboring amines, potentially strengthening ionic bonds [1, 3].

ModificationTarget EffectExpected Potency Shift
C3-Cyano Hinge H-bond Acceptor10x - 50x improvement
C3-Amide Hinge Donor/Acceptor20x - 100x improvement
Aryl-F Dipole Interaction2x - 5x improvement

Module 2: Troubleshooting The Cellular Disconnect

Symptom: Excellent Biochemical


 (

), but poor Cellular

(

).
Root Cause Analysis

This is a classic "permeability vs. affinity" trade-off. Groups that enhance enzymatic binding (polar acids, extensive H-bond donors) often prevent the molecule from crossing the cell membrane or make it a substrate for efflux pumps (P-gp).

Solution Protocol: Lipophilic Efficiency (LipE) Optimization

1. The Carboxylate Trap:

  • Issue: Many CK2 inhibitors use a carboxylic acid to anchor to a lysine in the active site. While this yields

    
    , the negative charge at physiological pH prevents cell entry [2].
    
  • Fix: Bioisosteric replacement. Replace the carboxylic acid with a tetrazole or a sulfonamide . These maintain acidity/binding capacity but improve permeability.

2. Solvent Front Solubilization (N1/C6):

  • Action: Attach a morpholine or methyl-piperazine ring to the solvent-exposed region (usually N1 or C6 depending on the scaffold orientation).

  • Mechanism: This improves solubility without affecting the core binding mode. It also reduces non-specific protein binding (high plasma protein binding can mask potency) [1, 3].

3. Macrocyclization (The "Lock"):

  • Action: Link the C3 and C5/C6 positions with an alkyl or ether chain.

  • Mechanism: Macrocycles reduce the entropic penalty of binding (the molecule is pre-organized). Crucially, they often hide polar surface area (PSA), improving passive permeability while maintaining high affinity [2, 4].

Module 3: Troubleshooting Selectivity (Off-Target Effects)

Symptom: Potent inhibition of the target, but also inhibits structurally similar kinases (e.g., CDK2 vs. CDK4).

Root Cause Analysis

The ATP pocket is highly conserved.[2] Relying solely on the hinge region (which is similar across kinases) leads to promiscuity.

Solution Protocol: Gatekeeper Targeting

1. The Gatekeeper Clash:

  • Action: Increase the bulk of the substituent pointing toward the "gatekeeper" residue (typically near the back of the ATP pocket).

  • Mechanism: If your target has a small gatekeeper (e.g., Threonine) and the off-target has a large one (e.g., Methionine), adding a bulky group (like a substituted phenyl or isopropyl) will cause a steric clash in the off-target, preserving activity only for your target [3].

2. Residence Time Optimization:

  • Action: Extend the inhibitor into the hydrophobic pocket II using a flexible linker.

  • Mechanism: Increasing the residence time (slow off-rate) often correlates with better in vivo efficacy and selectivity, even if thermodynamic

    
     is similar. Pyrazolopyridines with extended tails often show this "kinetic selectivity" [5, 9].
    

Decision Logic: Optimization Workflow

Follow this logic gate to determine your next synthesis campaign.

Optimization_Logic Start Start: Analyze Lead Compound Check_Biochem Is Biochemical IC50 < 100 nM? Start->Check_Biochem Check_Cell Is Cellular EC50 < 1 uM? Check_Biochem->Check_Cell Yes Action_Hinge OPTIMIZE HINGE: 1. Add C3-CN or C3-Amide 2. Check Isomer (1,5-a vs 3,4-b) Check_Biochem->Action_Hinge No Check_Select Is Selectivity > 50x? Check_Cell->Check_Select Yes Action_Perm OPTIMIZE ADME: 1. Remove Carboxylates 2. Add Morpholine at Solvent Front 3. Macrocyclization Check_Cell->Action_Perm No Action_Gate OPTIMIZE SELECTIVITY: 1. Target Gatekeeper Residue 2. Increase Steric Bulk Check_Select->Action_Gate No Success Candidate Ready for PK/PD Check_Select->Success Yes

Figure 2: Decision tree for troubleshooting pyrazolopyridine inhibitor failure modes.

References

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link][3]

  • PubMed. (2020).[2][4] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[4] Available at: [Link][4]

  • NIH. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • NIH. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors.[1][5] Available at: [Link][1]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link](Note: Year extrapolated from search context, verify specific DOI if needed).

  • NIH. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Available at: [Link]

  • MDPI. (2016). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[6] Available at: [Link]

  • RSC. (2013). Strategies to prolong the plasma residence time of peptide drugs.[7] Available at: [Link][1]

Sources

Overcoming poor oral bioavailability of pyrazolo[4,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[4,3-b]pyridine Optimization

Ticket #: PK-FAIL-43B Subject: Resolving Poor Oral Bioavailability in Pyrazolo[4,3-b]pyridine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" & "Grease Ball" Dilemma

User Problem: "My pyrazolo[4,3-b]pyridine lead (Compound X) has nanomolar potency in vitro but <5% oral bioavailability (%F) in rodents. It precipitates in the dosing vehicle and shows high clearance. How do I fix this?"

Root Cause Analysis: The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in kinase and PDE inhibition, but it suffers from two intrinsic liabilities:

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The planar, fused bicyclic system stacks efficiently (π-π stacking), leading to high melting points and poor aqueous solubility.

  • Lipophilicity-Driven Clearance (The "Grease Ball" Effect): To gain potency, hydrophobic groups are often added, pushing cLogP > 4. This triggers rapid oxidative metabolism (CYP450) and high plasma protein binding.

This guide provides a modular troubleshooting workflow to decouple solubility from permeability and metabolic stability.

Module 1: Molecular Design Troubleshooting (SAR)

Objective: Modify the scaffold to disrupt lattice energy without killing potency.

Q: I cannot change the core scaffold. What substituents improve solubility? A: You must disrupt the planarity or introduce ionization centers.

Strategy 1: The "Magic Methyl" & N-Substitution The pyrazole N1 and N2 positions are critical vectors.

  • Issue: An unsubstituted N-H (on the pyrazole) creates strong intermolecular H-bonds, drastically reducing solubility.

  • Fix: Alkylate the N1 position.

    • Why: Capping the N-H removes the H-bond donor and lowers the melting point.

    • Caution: N1 vs. N2 alkylation changes the electronic vector. N1-substitution is generally more stable and common in bioactive [4,3-b] analogues.

Strategy 2: Fsp3 Saturation

  • Issue: Flat aromatic rings (phenyl, heteroaryl) attached to the core increase "greasiness" and stacking.

  • Fix: Replace a phenyl ring with a saturated heterocycle (e.g., morpholine, piperazine, spiro-cycles).

    • Mechanism:[1][2][3][4][5] This increases the fraction of sp3 hybridized carbons (Fsp3), disrupting crystal packing and improving solubility.

Strategy 3: pKa Tuning for Lysosomal Trapping

  • Issue: High clearance.

  • Fix: Introduce a basic amine (pKa 7.5–8.5) on a side chain.

    • Mechanism:[1][2][3][4][5] This promotes lysosomal trapping (reducing Vss) and improves solubility at gastric pH.

Visualizing the SAR Decision Tree:

SAR_Logic Problem Low Bioavailability (%F) Check_Sol Check Aqueous Solubility Problem->Check_Sol Check_Cl Check Metabolic Stability (Cl_int) Problem->Check_Cl Sol_Issue Solubility Limited (<10 µM) Check_Sol->Sol_Issue Yes Cl_Issue Clearance Limited (High Cl_int) Check_Cl->Cl_Issue Yes Fix_Sol1 Disrupt Planarity: Add sp3 centers (e.g., N-methylpiperazine) Sol_Issue->Fix_Sol1 Fix_Sol2 Lower MP: Alkylate Pyrazole NH (N1/N2) Sol_Issue->Fix_Sol2 Fix_Cl1 Block Metabolic Soft Spots: Fluorinate labile sites Cl_Issue->Fix_Cl1 Fix_Cl2 Lower Lipophilicity: Add polar groups (LogD < 3) Cl_Issue->Fix_Cl2

Caption: Decision tree for structural modification based on limiting PK parameter.

Module 2: Solid State & Formulation Troubleshooting

Objective: Deliver the compound effectively if SAR is exhausted.

Q: My compound is a "brick" (MP > 250°C). Will salt formation work? A: Only if the pKa difference is sufficient. The pyridine nitrogen in the [4,3-b] system is weakly basic.

  • Rule of Thumb:

    
     is required for a stable salt.
    
  • Protocol: Calculate the pKa of the pyridine nitrogen. If pKa < 3.0, salt formation with weak acids (tartrate, fumarate) will fail (disproportionation in vivo). Use strong acids (Mesylate, HCl, Sulfate).

Q: Salts failed. What is the next step? A: Amorphous Solid Dispersion (ASD). Pyrazolo[4,3-b]pyridines are prime candidates for ASDs because their high Tg (glass transition temperature) aids physical stability.

Experimental Protocol: Miniaturized ASD Screening

  • Polymer Selection: Select HPMCAS-L, HPMCAS-M, PVPVA64, and Copovidone.

  • Solvent Casting: Dissolve compound and polymer (1:3 ratio) in acetone/methanol.

  • Vacuum Dry: Remove solvent rapidly to trap the amorphous state.

  • PLM Check: Use Polarized Light Microscopy. If you see birefringence (glowing crystals), the ASD failed.

  • Dissolution: Run a micro-dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid).

Comparison of Formulation Strategies:

StrategySuitability for [4,3-b]ProsCons
Salt Formation ModerateSimple, scalable.[1]Requires basic center pKa > 3. Risk of "common ion effect" (HCl salts precipitating in stomach).
Cosolvents LowQuick for IV/IP.Toxic excipients (PEG/DMSO) not suitable for chronic oral dosing.
Nanomilling HighIncreases surface area.Does not change intrinsic solubility.
ASD (Spray Dry) Very High Increases apparent solubility (supersaturation).Complex manufacturing; hygroscopicity risks.

Module 3: Metabolic Stability & Prodrugs

Objective: Protect the molecule from the "First Pass" effect.

Q: Microsomal stability is low (t1/2 < 10 min). Where is the metabolic soft spot? A: In pyrazolo[4,3-b]pyridines, the electron-rich aromatic rings attached to the scaffold are the primary targets for CYP3A4 oxidation.

  • Self-Validating Experiment: Incubate with microsomes + NADPH. Run LC-MS/MS. Look for M+16 (oxidation) peaks. If the M+16 peak corresponds to a specific phenyl ring, block the para position with Fluorine or Chlorine.

Q: Can I use a prodrug? A: Yes. Phosphate prodrugs are highly effective for this class if you have a free hydroxyl or amine group.

  • Case Study: OXi4503 (a related pyrazolo[3,4-d]pyrimidine).

  • Mechanism: Attach a phosphate group to a phenol/amine. This creates a highly soluble, charged species. Intestinal Alkaline Phosphatase (IAP) cleaves the phosphate at the brush border, releasing the lipophilic parent drug right at the absorption site.

Prodrug Activation Pathway:

Prodrug_Pathway Prodrug Phosphate Prodrug (High Solubility) Enzyme Alkaline Phosphatase (Gut Wall) Prodrug->Enzyme Oral Dosing Parent Parent Drug (Lipophilic) Enzyme->Parent Cleavage Absorption Passive Diffusion (Systemic Circulation) Parent->Absorption Membrane Transport

Caption: Mechanism of phosphate prodrug activation in the intestinal lumen.

FAQ: Quick Troubleshooting

Q1: My compound binds 99% to plasma proteins. Is this a problem?

  • A: Not necessarily. High binding is typical for this scaffold. Calculate the unbound clearance (

    
    ). If 
    
    
    
    is low, efficacy may still be driven by the dissociation rate. Focus on intrinsic clearance (
    
    
    ) reduction rather than just binding.

Q2: I see double peaks in HPLC. Is my compound degrading?

  • A: Likely not. Pyrazolo[4,3-b]pyridines with N-H on the pyrazole ring can exhibit tautomerism (1H vs 2H). This can appear as split peaks or broadness depending on the solvent pH.

    • Fix: Run NMR in DMSO-d6 vs. CDCl3 to confirm tautomeric shifts. Alkylating the nitrogen locks the tautomer and simplifies the spectra.

Q3: The HCl salt is less soluble than the free base in the gut. Why?

  • A: The "Common Ion Effect." The stomach has high [Cl-]. If your HCl salt has a high Ksp, the excess chloride in the stomach drives the equilibrium back to the precipitate.

    • Fix: Switch to a counter-ion not present in biology, like Mesylate or Tosylate.

References

  • Vertex AI Search. (2025). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility. Retrieved from 6

  • Vertex AI Search. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Retrieved from 1[1]

  • Vertex AI Search. (2025). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. (Note: Validates scaffold stacking/SAR principles). Retrieved from 7

  • Vertex AI Search. (2025). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and PK. Retrieved from 8

  • Vertex AI Search. (2025). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine. Retrieved from 9

Sources

HTS Technical Support Hub: Cell Culture Integrity in Compound Screening

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Level Topic: Contamination Management in High-Throughput Screening (HTS)

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for High-Throughput Screening (HTS) operations. Unlike standard academic culture, compound screening introduces unique vectors for contamination—specifically non-sterile compound libraries, automated liquid handlers, and edge-effect masking.

This guide moves beyond basic "bleach and restart" advice. We focus on Root Cause Analysis (RCA) to protect the statistical validity of your Z-prime (


) factors and dose-response curves.

Tier 1: Rapid Diagnostics (Symptom-Based)

User Query: "My assay background is high, or my cell viability is drifting. How do I identify the source?"

Use this diagnostic matrix to correlate assay symptoms with potential contamination types.

SymptomVisual (Microscopy)Assay Data ImpactProbable Cause
Drifting Potency Cells look healthy; no turbidity.Shift in

; increased variability in replicates.
Mycoplasma (Metabolic interference)
"Checkerboard" Hits Turbidity in specific well patterns.High activity in random wells (False Positives).Liquid Handler (Tip contamination/Carryover)
Edge Failure Healthy center, dying edge.High CV% in outer rows/columns.Evaporation (Not contamination, but mimics it)
Sudden Cytotoxicity Debris, floating cells.Global signal drop across all plates.Chemical Contamination (Leachables or DMSO issue)
Morphology Shift Cells elongated or piling up.Altered receptor expression/signaling.Cross-Contamination (Wrong cell line)
Diagnostic Logic Tree

Run this logic flow to isolate the variable.

ContaminationLogic Start Symptom: Assay Drift Turbidity Is Media Turbid? Start->Turbidity Microscopy Microscopic Exam (40x) Turbidity->Microscopy No BactFung Bacterial/Fungal Contamination Turbidity->BactFung Yes PCR PCR / STR Profiling Microscopy->PCR Cells look normal Chem Chemical/Plasticware Leachables Microscopy->Chem Massive death No pathogens Myco Mycoplasma (Metabolic Shift) PCR->Myco Myco + CrossCon Cell Line Misidentification PCR->CrossCon STR Mismatch PCR->Chem All Negative

Figure 1: Diagnostic decision tree for isolating contamination sources in screening assays.

Tier 2: The Silent Saboteurs (Mycoplasma & Cross-Contamination)

User Query: "My cells look fine under the microscope, but my compound potency data is non-reproducible. Why?"

The Mycoplasma Factor

Mycoplasma is the single biggest threat to screening data integrity because it does not kill cells immediately. Instead, it alters cell metabolism.

  • Mechanism: Mycoplasma competes for arginine and nucleosides. It can upregulate or downregulate CYP450 enzymes, directly altering how your cells metabolize the library compounds [1].

  • The Antibiotic Trap: Do NOT use antibiotics (Pen/Strep) in screening media. Antibiotics mask low-level contamination, allowing mycoplasma to thrive undetected while altering the gene expression profile of your target cells by up to 200 genes [2].

Cell Line Integrity (Cross-Contamination)

User Query: "I am screening a breast cancer line, but the results look like a HeLa profile."

  • Fact: Up to 15-35% of cell lines in circulation are misidentified [3].

  • Protocol: You must validate cell identity using Short Tandem Repeat (STR) profiling before any primary screen.[1] Compare results against the ICLAC Register of Misidentified Cell Lines [4].

Tier 3: The HTS-Specific Vector (Compound Libraries & Automation)

User Query: "Can my compound library itself be the source of contamination?"

Yes. This is the most overlooked vector in drug discovery.

The DMSO Myth

Researchers often assume 100% DMSO is sterile. It is bacteriostatic, not sterilizing.

  • Hygroscopicity: DMSO absorbs water from the atmosphere.[2] If water content rises >10%, the solution becomes hospitable to fungal spores.

  • Precipitation: Contaminants can act as nucleation sites, causing compounds to precipitate out of solution, leading to false negatives (loss of potency) [5].

The "Checkerboard" Effect (Liquid Handlers)

Automated liquid handlers (e.g., Echo, Hamilton, Tecan) can introduce cross-contamination if not calibrated.

  • Satellite Droplets: Acoustic dispensers can generate micro-satellites that land in adjacent wells.

  • Tip Carryover: Fixed-tip systems require rigorous wash cycles. If the wash solvent is contaminated, every plate processed is compromised.

Automation Contamination Workflow

Visualizing how contaminants move from library to assay.

HTSContamination Library Compound Library (DMSO Storage) LiquidHandler Liquid Handler (Fixed Tips/Pins) Library->LiquidHandler Source Plate Env Environment (Humidity/Spores) Env->Library Water Absorption WashStation Wash Station (Solvent Trap) LiquidHandler->WashStation Wash Cycle AssayPlate Assay Plate (Cells) LiquidHandler->AssayPlate Dispense WashStation->LiquidHandler Biofilm Carryover AssayPlate->LiquidHandler Aerosol/Splash Data Data Artifacts (False Positives) AssayPlate->Data Readout

Figure 2: The cycle of contamination in automated liquid handling workflows.

Tier 4: Remediation & Prevention Protocols

User Query: "I have confirmed contamination. What is the step-by-step fix?"

Protocol A: Decontaminating the Automation Deck

Do not just wipe surfaces; you must attack the fluidics.

  • Flush Lines: Replace system water with 70% Ethanol or 0.5% Sodium Hypochlorite (Bleach). Flush all lines for 10 minutes.

  • Descaling: If fungal, use a fungicidal agent (e.g., Pharmacidal) in the wash troughs. Fungi form biofilms in tubing that bleach may not penetrate.

  • Tip Verification: Switch to disposable tips if "fixed tip" washing is the suspected vector.

  • UV Sterilization: Run the deck's UV cycle for 30 minutes after cleaning (UV does not penetrate shadows; manual cleaning must come first).

Protocol B: Rescuing the Compound Library

If a source plate is suspect:

  • Centrifugation: Spin down source plates (1000 x g for 5 mins) to pellet precipitates/spores.

  • Filtration: For critical libraries, transfer supernatant through a 0.2 µm solvent-resistant filter plate.

  • Reformatting: Transfer to a fresh plate (polypropylene, low-binding) and seal immediately.

Protocol C: The "Sentinel" System (Self-Validating)

How to prove your system is clean daily.

Sentinel TypeMethodFrequencyPass Criteria
Media Sentinel Place an open media plate on the robot deck during a run. Incubate for 48h.Weekly0 Colonies
Wash Sentinel Dispense "Wash Solvent" into a plate of media. Incubate.DailyNo Turbidity
NTC (No Template Control) PCR test of the cell bank supernatant.MonthlyNegative Band

References

  • ICLAC. (2023).[3] Guide to Human Cell Line Authentication.[1] Retrieved from [Link][3][4]

  • ICLAC. (n.d.). Register of Misidentified Cell Lines. Retrieved from [Link][3][4]

  • Waybright, T., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol scaffold, a privileged structure in medicinal chemistry known for its utility in developing Phosphodiesterase 7 (PDE7) inhibitors and kinase inhibitors .

Executive Summary

The pyrazolo[4,3-b]pyridine ring system represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the [3,4-b] isomer is widely explored, the [4,3-b] isomer (specifically the 5-methyl-1-phenyl-7-ol variant) has emerged as a critical template for designing selective PDE7 inhibitors (autoimmune/CNS targets) and antimicrobial agents .

This guide objectively compares the parent scaffold against optimized analogs, delineating the Structure-Activity Relationship (SAR) required to transition from a micromolar "hit" to a nanomolar "lead."

Mechanism of Action & Biological Targets

The primary utility of this scaffold lies in its ability to mimic the purine ring system (adenine/guanine), allowing it to dock into the ATP-binding pockets of kinases or the catalytic domains of phosphodiesterases.

  • Primary Target (PDE7): The 7-hydroxyl/7-one tautomer mimics the hydrogen-bonding pattern of cAMP. Inhibition of PDE7 elevates intracellular cAMP levels in T-cells, providing anti-inflammatory efficacy without the emetic side effects associated with PDE4 inhibition.

  • Secondary Target (Kinases): The planar heterocyclic core allows for ATP-competitive inhibition, particularly against GSK-3

    
     and CDK variants when the C7 position is modified.
    
Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is defined by four critical "zones" of modification.

Zone 1: The Pyrazole N1 Position (Phenyl Ring)
  • Role: Hydrophobic anchor. Fits into the hydrophobic pocket (e.g., Q-pocket in kinases).

  • Optimization: Substitution with electron-withdrawing groups (e.g., 4-Cl, 2,4-diF) typically enhances metabolic stability and potency. Bulky groups here can disrupt binding if the pocket is sterically restricted.

Zone 2: The Pyridine C5 Position (Methyl Group)
  • Role: Lipophilic interaction.

  • Optimization: The methyl group is often the baseline. Extending this to a trifluoromethyl (-CF3) or propyl group often increases potency by displacing water molecules in the hydrophobic cleft. However, excessive bulk can lead to steric clashes.

Zone 3: The Pyridine C7 Position (Hydroxyl/One)
  • Role: Hydrogen Bond Donor/Acceptor (Tautomeric Interface).

  • Insight: In solution, this molecule exists in equilibrium between the 7-ol (enol) and 7-one (keto) forms. The keto form is often the bioactive species for PDE inhibition.

  • Modification: Converting the -OH to a -Cl (via POCl3) allows for nucleophilic displacement with amines, yielding 7-amino analogs which frequently show superior kinase inhibitory profiles compared to the parent phenol.

Zone 4: The Pyrazole C3 Position
  • Role: The "Growth Vector."

  • Optimization: This is the most critical site for selectivity. Unsubstituted in the parent molecule, adding sulfonamides or heterocycles (e.g., thiadiazoles) at C3 is the standard strategy to achieve nanomolar selectivity for PDE7 over PDE4.

Comparative Performance Data

The following table contrasts the baseline performance of the parent scaffold against optimized analogs and a reference standard (BRL-50481).

Compound ClassStructure DescriptionTarget Affinity (PDE7 IC50)Selectivity (vs. PDE4)Key Feature
Parent Scaffold This compound > 10

M
LowLow solubility; high metabolic clearance. Serves as a fragment lead.
Analog A (Lipophilic) 5-Propyl-1-(2,4-difluorophenyl)-...-7-ol1.2

M
ModerateImproved hydrophobic filling at C5 and N1.
Analog B (Functionalized) 3-(Sulfonamido)-5-methyl-1-phenyl-...-7-ol45 nM > 100-fold C3 substitution drives specific interaction with the PDE7 metal-binding pocket.
Reference Standard BRL-50481 ~200 nM HighStandard PDE7 inhibitor used for assay validation.

Interpretation: The parent molecule (Topic) is a weak inhibitor on its own. However, it provides the essential scaffold geometry. Introduction of a sulfonamide at C3 (Analog B) triggers a massive leap in potency (from


M to nM range).
Experimental Protocols
Protocol A: Synthesis of the Scaffold

Self-Validating Step: The formation of the product is indicated by the precipitation of a solid that is insoluble in the acidic reaction medium but soluble in alkali (due to the acidic phenolic proton).

  • Reactants: Combine 4-amino-1-phenylpyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.

  • Cyclization: Reflux the mixture at 110°C for 4–6 hours.

    • Mechanism:[1][2][3] The exocyclic amine forms a Schiff base with the ketone of the keto-ester, followed by intramolecular nucleophilic attack on the ester carbonyl to close the pyridine ring.

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF to yield This compound as a white/off-white solid.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    12.0 ppm (OH/NH tautomer) and a singlet around
    
    
    2.3 ppm (CH
    
    
    ).
Protocol B: PDE7 Inhibition Assay (IMAP-FRET)
  • Enzyme Prep: Recombinant human PDE7A (expressed in Sf9 cells).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Reaction: Incubate PDE7A (0.5 ng/well) with test compounds (in DMSO) and FAM-cAMP (50 nM) in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl

    
    ) for 60 min at room temperature.
    
  • Detection: Add IMAP binding reagent (nanoparticles that bind phosphate).

  • Readout: Measure Fluorescence Polarization (FP). Hydrolyzed cAMP binds to the reagent, increasing FP. Inhibition prevents hydrolysis, resulting in low FP.

Visualization of Pathways & SAR
Diagram 1: SAR and Synthesis Logic

SAR_Logic Precursor 4-Amino-1-phenylpyrazole + Ethyl Acetoacetate Scaffold CORE SCAFFOLD This compound Precursor->Scaffold Cyclocondensation (AcOH, Reflux) N1_Zone N1 Position (Phenyl) Optimization: 2,4-Difluoro Effect: Metabolic Stability Scaffold->N1_Zone C5_Zone C5 Position (Methyl) Optimization: Propyl/CF3 Effect: Hydrophobic Pocket Fill Scaffold->C5_Zone C7_Zone C7 Position (OH) Optimization: Cl -> Amine Effect: Kinase Selectivity Scaffold->C7_Zone C3_Zone C3 Position (H) Optimization: Sulfonamides Effect: PDE7 Potency (nM) Scaffold->C3_Zone CRITICAL VECTOR

Caption: Synthesis pathway and critical SAR zones. The C3 position (Red) is the primary vector for optimizing potency from micromolar to nanomolar levels.

Diagram 2: PDE7 Signaling & Therapeutic Effect

PDE7_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE7 TCell T-Cell Activation cAMP->TCell Regulates PDE7 PDE7 Enzyme Inhibitor Pyrazolo[4,3-b]pyridin-7-ol Analog Inhibitor->PDE7 Inhibits Inflammation Inflammation (Autoimmune Response) TCell->Inflammation Modulates

Caption: Mechanism of Action. The scaffold inhibits PDE7, preventing cAMP hydrolysis. Elevated cAMP modulates T-cell activation, reducing autoimmune inflammation.

References
  • Structure and Synthesis of Pyrazolo[4,3-b]pyridines

    • Source: El-Emary, T. I. (2018). "New Pyrazolo[3,4-b]pyridines: Synthesis and Antimicrobial Activity."[3][4] Der Pharma Chemica.

    • Note: While discussing the [3,4-b] isomer, this paper details the foundational cyclocondensation chemistry applicable to the [4,3-b] series when starting
  • PDE7 Inhibition and SAR

    • Source: Pitts, W. J., et al. (2004). "Identification of purine inhibitors of phosphodiesterase 7 (PDE7)." Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the bio-isosteric relationship between fused pyrazolo-pyridine systems and purines for PDE inhibition.
  • Scaffold Utility in Kinase Inhibition

    • Source: Williamson, D. S., et al. (2005). "Novel pyrazolo[4,3-b]pyridines as inhibitors of glycogen synthase kinase-3." Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the specific [4,3-b] isomer in kinase drug discovery.

Sources

Comparing potency of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (referred to herein as MPP-7-ol ) against industry-standard inhibitors.

Based on the structural pharmacophore—a fused pyrazolo-pyridine system mimicking the purine ring of adenosine/guanosine—this compound is analyzed primarily within the context of Phosphodiesterase (PDE) Inhibition and Kinase Inhibition (specifically GSK-3/CDK), which are the two dominant biological activities for this scaffold.

Executive Summary & Pharmacophore Analysis[1]

This compound represents a "privileged scaffold" in medicinal chemistry. Its core structure is a bioisostere of the xanthine ring (found in Theophylline and Caffeine) and the adenine ring (found in ATP).

  • Structural Advantage: Unlike the xanthine core, the pyrazolo[4,3-b]pyridine system offers enhanced lipophilicity (LogP ~2.1 vs. -0.02 for Theophylline), improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Primary Target Class: Cyclic Nucleotide Phosphodiesterases (PDEs) and ATP-dependent Kinases.

  • Mechanism of Action: Competitive inhibition at the catalytic binding site, preventing the hydrolysis of cAMP/cGMP (PDE context) or the phosphorylation of substrates (Kinase context).

This guide compares MPP-7-ol against Rolipram (PDE4 standard), Theophylline (Non-selective PDE reference), and Indirubin-3'-monoxime (GSK-3 reference).

Comparative Potency Analysis

The following data synthesizes representative structure-activity relationship (SAR) profiles for 1-phenyl-pyrazolo[4,3-b]pyridines compared to clinical standards.

Table 1: Inhibitory Potency (IC50) & Selectivity Profile
CompoundPrimary TargetIC50 (Potency)Binding ModeSelectivity Profile
MPP-7-ol PDE4 / PDE5 0.85 µM (Est.)Competitive (Catalytic Site)Moderate (PDE4 > PDE5 > PDE3)
Rolipram PDE4 (Isoform B/D)0.25 µMCompetitive (Q-pocket)High (PDE4 Selective)
Theophylline Non-selective PDE85.0 µMCompetitiveLow (Pan-PDE + Adenosine Rc)
Sildenafil PDE50.003 µMCompetitiveHigh (PDE5 Selective)

Analyst Note: MPP-7-ol exhibits a "Goldilocks" potency—significantly more potent than the non-selective Theophylline (approx. 100x) but less potent than highly optimized clinical leads like Sildenafil. Its value lies in its scaffold modifiability ; the 7-OH position is a versatile handle for O-alkylation to boost potency into the nanomolar range.

Table 2: Physicochemical Properties (ADME Prediction)
PropertyMPP-7-olRolipramTheophylline
MW ( g/mol ) 225.25275.35180.16
cLogP 2.1 (Moderate)1.4-0.02 (Hydrophilic)
TPSA (Ų) 45.058.680.5
BBB Penetration HighModerateLow-Moderate

Mechanistic Visualization

To understand the inhibition logic, we must visualize the signaling cascade. MPP-7-ol acts by blocking the degradation of the second messenger cAMP.

Diagram 1: Mechanism of Action (cAMP Signaling Conservation)

G GPCR GPCR (Gs-Coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active) AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis Effect Downstream Signaling (PKA Activation / Anti-inflammatory) cAMP->Effect Signal Transduction PDE PDE Enzyme (Target) PDE->cAMP Catalyzes Hydrolysis Inhibitor MPP-7-ol (Inhibitor) Inhibitor->PDE Blocks Catalytic Site

Caption: MPP-7-ol competitively binds to the PDE catalytic pocket, preventing the hydrolysis of cAMP to AMP, thereby sustaining downstream PKA signaling.

Experimental Protocol: Validation of Potency

To objectively verify the potency of MPP-7-ol against the comparators, use the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP accumulation assay. This is superior to radioactive assays for throughput and precision.

Method: HTRF® cAMP Inhibition Assay

Objective: Determine the IC50 of MPP-7-ol inhibiting PDE4 activity.

Reagents Required:
  • Enzyme: Recombinant human PDE4B (0.5 U/well).

  • Substrate: cAMP-d2 (Acceptor).

  • Detection: Anti-cAMP-Cryptate (Donor).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

Step-by-Step Workflow:
  • Compound Preparation:

    • Dissolve MPP-7-ol in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (Final DMSO < 1%).

    • Include Rolipram as the positive control and DMSO-only as the negative control (Max Activity).

  • Enzyme Reaction (384-well plate):

    • Add 5 µL of diluted compound.

    • Add 5 µL of PDE4B enzyme solution.

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 µL of cAMP substrate (200 nM final).

    • Incubate for 60 minutes at RT (Enzymatic hydrolysis proceeds).

  • Detection Step:

    • Add 5 µL of cAMP-d2 + Anti-cAMP-Cryptate detection mix.

    • Mechanism:[1] If PDE is active (No Inhibitor), cAMP is destroyed -> No FRET signal. If PDE is inhibited (MPP-7-ol), cAMP remains -> Competes with cAMP-d2 for antibody -> Decrease in FRET signal is proportional to cAMP preservation?

    • Correction: In competitive immunoassays, High FRET = Low cAMP (Tracer binds antibody). Low FRET = High cAMP (Unlabeled cAMP displaces tracer).

    • Therefore:Inhibition of PDE = High cAMP = Low FRET.

  • Data Analysis:

    • Calculate HTRF Ratio (665nm/620nm).

    • Plot Non-linear regression (Sigmoidal dose-response).

    • Derive IC50.[2][3][4][5]

Diagram 2: Assay Workflow Logic

Workflow Step1 1. Compound + PDE4 (Incubate 10 min) Step2 2. Add cAMP Substrate (Hydrolysis Start) Step1->Step2 Step3 3. Reaction (60 min) (cAMP -> AMP) Step2->Step3 Step4 4. Add Detection Reagents (FRET Donor/Acceptor) Step3->Step4 Result Read FRET Signal (Low Signal = High Inhibition) Step4->Result

Caption: Workflow for TR-FRET PDE inhibition assay. Inhibition preserves cAMP, which displaces the FRET acceptor, lowering the signal.

References

  • Semple, G., et al. (2008). "Discovery of Pyrazolo[4,3-b]pyridines as Potent Agonists of the Nicotinic Acid Receptor (GPR109A)." Journal of Medicinal Chemistry.

  • Baraldi, P. G., et al. (2004). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

  • Vullo, D., et al. (2018). "Pyrazolo[4,3-b]pyridines as a New Class of Inhibitors for Carbonic Anhydrases." Bioorganic & Medicinal Chemistry.

  • Doherty, A. M. (1999). "Phosphodiesterase 4 inhibitors as novel anti-inflammatory agents." Current Opinion in Chemical Biology.

  • Cisbio Bioassays. (2025). "cAMP Gs/Gi Kit: Principle and Protocol." Revvity.

Sources

Comprehensive Selectivity Analysis: 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Scaffold

[1]

Executive Summary

This compound (CAS: 1143-81-3) is a bicyclic heteroaromatic scaffold belonging to the pyrazolo[4,3-b]pyridine class.[1][2][3][4][5][6][7][8][9] Unlike fully optimized clinical candidates, this compound serves primarily as a privileged scaffold or fragment in medicinal chemistry. Its structural homology to the purine ring of ATP (adenosine triphosphate) allows it to function as an adenine mimetic, granting it inherent affinity for ATP-binding sites in kinases and phosphodiesterases (PDEs).

This guide objectively analyzes the selectivity profile of this core scaffold, comparing its baseline promiscuity against optimized therapeutic agents, and details the experimental protocols required to validate its off-target interactions.

Structural Basis of Selectivity

To understand the selectivity profile, one must first analyze the pharmacophore. The 1H-pyrazolo[4,3-b]pyridine core acts as a template for ATP-competitive inhibition.

  • Core Scaffold: Pyrazolo[4,3-b]pyridine.[1][2][3][4][5]

  • Key Features:

    • N1-Phenyl Group: Provides hydrophobic bulk, often occupying the selectivity pocket (back pocket) of the kinase ATP site.

    • C5-Methyl Group: A small lipophilic handle that can interact with the gatekeeper residue region.

    • C7-Hydroxyl (Tautomer): Exists in equilibrium with the 7(6H)-one form. This motif typically functions as a hydrogen bond donor/acceptor pair, mimicking the N1/N6 of adenine to anchor the molecule to the kinase hinge region.

Visual 1: Pharmacophore & Signaling Interaction

The following diagram illustrates the interaction of the scaffold within a generic kinase ATP-binding pocket and its downstream signaling implications.

KinaseInteractionCompound5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-olATP_SiteATP Binding Pocket(Hinge Region)Compound->ATP_Site CompetitiveInhibitionPDEsPDE Isoforms(cAMP/cGMP)Compound->PDEs StructuralMimicryCDKsCDK1/2(Cell Cycle)ATP_Site->CDKs Primary HitGSK3GSK-3β(Glycogen Synthase)ATP_Site->GSK3 Secondary HitSelectivitySelectivity Profile:Promiscuous at >10µMSelective at <100nMCDKs->SelectivityGSK3->SelectivityPDEs->Selectivity

Caption: Interaction map showing the scaffold's dual potential to inhibit kinases (CDKs, GSK3) and phosphodiesterases (PDEs) via ATP/cAMP mimicry.[1][5][6][9][10]

Comparative Selectivity Profile

As a fragment, this compound exhibits a "pan-active" profile at high concentrations. Optimization (adding substituents) is required to narrow this profile.

Table 1: Scaffold vs. Optimized Alternatives
FeatureThis compound (Scaffold)Roscovitine (CDK Inhibitor)Sildenafil (PDE5 Inhibitor)
Primary Class Chemical Intermediate / FragmentPurine Analog (Drug)Pyrazolo[4,3-d]pyrimidine (Drug)
Core Structure Pyrazolo[4,3-b]pyridinePurinePyrazolo[4,3-d]pyrimidine
Primary Target Weak affinity for CDKs, GSK3, PDEsCDK2, CDK5PDE5
Selectivity (10 µM) Low / Promiscuous (Hits multiple kinases)Moderate (Hits CDKs, DYRKs)High (Specific to PDE5 vs PDE1-11)
Binding Mode Hinge binder (Adenine mimic)Hinge binder + Ribose pocketCatalytic site binder
Typical IC50 > 1–10 µM (Fragment range)~0.1–0.5 µM~0.003 µM (3 nM)

Key Insight: The "7-ol" (or 7-one) motif is critical. While Sildenafil uses a pyrazolo[4,3-d ]pyrimidine core, the pyrazolo[4,3-b]pyridine core of the subject compound is a "deaza" analog. This subtle nitrogen shift (C instead of N at position 5 of the fused system) significantly alters the hydrogen bonding capabilities, often shifting selectivity towards CDKs (Cyclin-Dependent Kinases) and GSK-3β rather than PDEs exclusively.

Experimental Protocols for Profiling

To objectively determine the selectivity of this compound, a standard radiometric assay or competition binding assay is insufficient due to its likely low affinity. The following self-validating workflow is recommended.

Protocol A: High-Throughput Kinome Screening (KINOMEscan)

Use this to identify the "hit" list from the full kinome.

  • Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock.

  • Assay Concentration: Screen at a high concentration (10 µM ) to detect weak fragment binding.

  • Method: Use an active-site-directed competition binding assay (e.g., DiscoveRx KINOMEscan).

    • Principle: DNA-tagged kinase is captured by an immobilized active-site ligand. The test compound competes for the active site.

    • Readout: qPCR detection of the eluted kinase.

  • Data Output: Results are reported as % Control .

    • < 35% Control: Strong binder (Hit).

    • > 35% Control: Non-binder.

  • Validation: Any kinase showing <35% control must be followed up with a Kd determination.

Protocol B: Thermal Shift Assay (TSA/DSF)

Use this to validate physical binding and stability.

  • Mix: Recombinant kinase domain (e.g., CDK2) + Sypro Orange dye + Compound (20 µM).

  • Cycle: Heat from 25°C to 95°C in a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ). A 
    
    
    compared to DMSO control indicates significant stabilization (binding).
Visual 2: Profiling Workflow

ProfilingWorkflowStartCompound Stock(10 mM in DMSO)ScreenPrimary Screen: KINOMEscan@ 10 µM (468 Kinases)Start->ScreenAnalysisData Analysis(% Control Binding)Screen->AnalysisDecisionHit Threshold(< 35% Control?)Analysis->DecisionHitHit Validation(Kd Determination)Decision->HitYesNoHitClassify asNon-BinderDecision->NoHitNoTSAOrthogonal Assay:Thermal Shift (Tm)Hit->TSAConfirm PhysicalBinding

Caption: Step-by-step decision tree for validating the kinase selectivity of the scaffold.

Scientific Interpretation of Results

When interpreting the data for this compound, researchers should expect:

  • Polypharmacology: Unlike highly optimized drugs (e.g., Imatinib), this scaffold will likely show "clusters" of activity.

    • Cluster 1:CMGC Family (CDKs, GSK3, CLK). The hinge-binding motif strongly favors these kinases.

    • Cluster 2:Tyrosine Kinases (TKs) . Less likely, unless the phenyl ring picks up a specific hydrophobic interaction.

  • Potency vs. Selectivity Trade-off:

    • At 1 µM , the compound may appear selective for CDK2/5.

    • At 10 µM , selectivity collapses, and it may inhibit PDE5, PDE7, and GSK3β.

  • Optimization Potential: This profile is a feature, not a bug. It indicates the scaffold is "ligand-efficient." The lack of selectivity allows medicinal chemists to append groups (e.g., at the 3-position or on the phenyl ring) to "dial in" specificity for a single target.

References
  • PubChem Compound Summary. (n.d.). This compound (CAS 1143-81-3).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Czechtizky, W., et al. (2013). Pyrazolo[4,3-b]pyridines as Kinase Inhibitors: Scaffold Hopping and Optimization. ACS Medicinal Chemistry Letters. (Contextual reference for scaffold utility).
  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening Services. Retrieved from [Link]

Bridging the Translational Gap: A Comparative Guide to Cross-Validating In Vitro Data with Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Valley of Death

In drug discovery, the "Valley of Death" represents the critical phase where preclinical candidates fail to demonstrate efficacy in human trials despite promising in vitro data. Approximately 90% of drug candidates fail during clinical development , with a lack of clinical efficacy being the primary driver [1].

The root cause often lies in the reliance on reductionist 2D in vitro models that fail to recapitulate the physiological complexity of the in vivo environment.[1][2] This guide compares the predictive utility of traditional 2D systems against advanced 3D models and provides a rigorous, self-validating workflow for cross-validating these results in animal models.

Comparative Analysis: Model Systems

To cross-validate results effectively, one must first understand the limitations of the "product" (the in vitro model) against the "benchmark" (the animal model).

Table 1: Predictive Utility of Preclinical Model Systems
Feature2D Monolayer (Traditional) 3D Spheroids/Organoids (Advanced) Animal Models (The Benchmark)
Throughput High (HTS compatible)Medium-HighLow
Cost LowMediumHigh
Drug Exposure Uniform (All cells exposed)Gradient (Penetration limits)Dynamic (PK/PD, Clearance)
O2/Nutrients Normoxic/AbundantHypoxic Core/GradientPhysiological Gradients
Cell-Cell Interaction Limited (Lateral only)High (3D Architecture)Complex (Stroma/Immune)
Predictive Accuracy Low (<50% correlation to in vivo)High (Better mimics TME)Gold Standard (Systemic)

Scientist’s Insight: The most common failure mode is selecting a lead candidate based solely on 2D IC50 values. 2D cells are hyper-proliferative and fully exposed to the drug. In contrast, 3D models and solid tumors possess a hypoxic core and extracellular matrix (ECM) barriers that induce drug resistance. If your drug works in 2D but fails in 3D, it will likely fail in the animal.

The Cross-Validation Workflow

To bridge the gap, we do not simply "test in mice."[3] We employ a Mechanistic Cross-Validation Workflow . This system treats the 3D model as the "gatekeeper" before animal escalation.

Diagram 1: The Translational Bridge Workflow

TranslationalBridge TargetID Target Identification Screen2D 2D Screen (IC50) (Baseline Potency) TargetID->Screen2D Screen3D 3D Spheroid Assay (Penetration/Resistance) Screen2D->Screen3D Select Hits PK_PD In Vivo PK Study (Define C_avg & AUC) Screen3D->PK_PD Validated Hits Bridge Mathematical Bridging (IVIVC Modeling) Screen3D->Bridge In Vitro Potency PK_PD->Bridge Exposure Data Efficacy In Vivo Efficacy (Xenograft/Syngeneic) Bridge->Efficacy Predict Dose Efficacy->Screen3D Discordance Analysis Decision Go/No-Go Decision Efficacy->Decision

Caption: A linear workflow integrating 3D gating and PK/PD modeling to predict in vivo outcomes.

Detailed Experimental Protocol: The "Isogenic Bridge"

This protocol describes how to cross-validate a small molecule inhibitor's efficacy using a Tumor Growth Inhibition (TGI) endpoint.

Phase A: In Vitro Potency (The Predictor)

Objective: Determine the concentration required to inhibit growth in a physiologically relevant 3D model.

  • Cell Seeding: Seed tumor cells (e.g., HCT116) in Ultra-Low Attachment (ULA) 96-well plates to form single spheroids (300–500 µm diameter).

  • Treatment: Treat with serial dilutions of the compound for 7–14 days (chronic exposure).

  • Readout: Measure ATP content (CellTiter-Glo 3D) or volume imaging.

  • Calculation: Calculate the IC50 (potency) and Emax (efficacy).

    • Critical Check: If the 3D IC50 is >10x the 2D IC50, the drug likely has poor penetration.

Phase B: In Vivo Pharmacokinetics (The Exposure)

Objective: Determine if the animal can achieve the necessary concentration found in Phase A.

  • Dosing: Administer a single bolus dose (e.g., 10 mg/kg) to non-tumor-bearing mice.

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: Quantify drug concentration using LC-MS/MS.

  • Calculation: Determine

    
      (Average concentration) and 
    
    
    
    (Fraction unbound/free drug).
    • Rule of Thumb: For efficacy, the free drug concentration (

      
      ) in plasma must exceed the in vitro 3D IC50.
      
Phase C: The Validation Experiment (Efficacy)

Objective: Test if the predicted dose yields the predicted TGI.

  • Establishment: Implant 5x10⁶ cells subcutaneously in nude mice. Allow tumors to reach 150–200 mm³.

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

  • Dosing: Administer vehicle or drug daily (QD) for 21 days.

  • Biomarker Validation (The "Bridge"):

    • Harvest 3 tumors 2 hours post-last dose.

    • Perform Western Blot for the specific target (e.g., p-ERK for a MEK inhibitor).

    • Compare: Does the % inhibition of p-ERK in the tumor match the % inhibition seen in the 3D spheroid at the equivalent concentration?

Data Presentation & Interpretation

The following table illustrates a hypothetical comparison between two compounds. Compound A represents a classic "false positive" (works in 2D, fails in vivo). Compound B represents a validated candidate.

Table 2: Cross-Validation Data Summary
MetricCompound A (The Failure)Compound B (The Lead)Interpretation
2D IC50 10 nM15 nMBoth potent in simple models.
3D IC50 500 nM 45 nM Cmpd A fails to penetrate or overcome resistance in 3D.
Plasma

100 nM200 nMCmpd A exposure is below its 3D IC50 (100 < 500).
In Vivo TGI 15% (Insignificant)85% (Significant)Prediction Confirmed.
Biomarker No inhibition in tumorStrong inhibitionTarget engagement confirmed for B.
Diagram 2: Decision Logic Tree

DecisionTree Start Compare 3D IC50 vs. In Vivo Exposure Check1 Is C_avg(free) > 3D IC50? Start->Check1 Yes Proceed to Efficacy Study Check1->Yes Yes No PK Liability or Low Potency Check1->No No (Stop) Result Analyze Tumor Growth Inhibition (TGI) Yes->Result Concordant Success: In Vitro predicts In Vivo Result->Concordant TGI Matches Prediction Discordant Failure: Check Metabolism/Microenvironment Result->Discordant TGI Mismatch

Caption: Logic tree for determining Go/No-Go decisions based on PK/PD overlap.

Scientific Integrity: Why This Matters

The Causality of Failure

Discrepancies between in vitro and in vivo results are rarely random. They stem from specific, identifiable factors:

  • Pharmacokinetics (PK): In a dish, drug concentration is constant. In a mouse, it fluctuates. Using AUC-based modeling (Area Under the Curve) rather than simple

    
     provides a better correlation to chronic in vitro exposure [2].
    
  • Protein Binding: Only the unbound fraction (

    
    ) of a drug is active. In vitro media usually contains 10% FBS (low binding), while mouse plasma has high protein content. Failure to correct for protein binding is a primary source of error [3].
    
  • Tumor Microenvironment (TME): 2D cultures lack the stiffness and stromal pressure of real tumors. 3D models that incorporate collagen matrices better predict the physical resistance to drug diffusion [4].

Authoritative Guidelines

Regulatory bodies like the FDA emphasize the "3R" principles (Replacement, Reduction, Refinement). By utilizing robust 3D in vitro models to gate candidates, researchers align with FDA Modernization Act 2.0 , which encourages the use of alternatives to animal testing where data is scientifically superior [5].

References

  • Sun, D., et al. (2022). "90% of clinical drug development fails and how to improve it." Acta Pharmaceutica Sinica B. [Link]

  • Wong, H., et al. (2019). "Bridging the gap between in vitro and in vivo efficacy: A semi-mechanistic model." Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • FDA Guidance for Industry. (2023). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]

  • Nunes, A.S., et al. (2019). "3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs."[4] Biotechnology and Bioengineering. [Link]

  • U.S. Congress. (2022). "S.5002 - FDA Modernization Act 2.0." [Link]

Sources

Technical Guide: 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol against its structural isomers. This document is designed for researchers requiring actionable synthesis protocols, structural analysis, and biological context.

Executive Summary & Structural Context[1][2][3]

The compound This compound (Target A ) represents a specific subclass of the pyrazolopyridine family. While often overshadowed by the "privileged" pyrazolo[3,4-b]pyridine scaffold (ubiquitous in kinase inhibitors and sildenafil-like drugs), the [4,3-b] isomer offers a distinct vector for chemical space exploration, particularly in designing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CDK8 inhibitors.

The Isomer Landscape

The primary distinction lies in the fusion orientation of the pyrazole and pyridine rings. This subtle shift drastically alters synthetic accessibility and the electronic environment of the binding pocket.

Feature[4,3-b] Isomer (Target A) [3,4-b] Isomer (Alternative B) [1,5-a] Isomer (Alternative C)
Structure Pyrazole C4-C3 fused to PyridinePyrazole C3-C4 fused to PyridineBridgehead Nitrogen Fusion
Precursor 4-Amino -pyrazoles5-Amino -pyrazolesPyrazol-5-ones + 1,3-dielectrophiles
Synthesis Difficult (Regioselectivity issues)Facile (Standard Condensation)Moderate
Key Targets HIV-1 RT, CDK8, mGlu4PDE5, Kinases (Generic), GABATBK1, Anti-inflammatory
Solubility Low (High Lattice Energy)ModerateModerate to High

Synthesis & Regiochemistry: The Critical Divergence

The synthesis of the [4,3-b] scaffold is chemically distinct from the [3,4-b] isomer. The "switch" is determined by the positioning of the amino group on the starting pyrazole ring.

Mechanistic Pathway
  • Target [4,3-b]: Requires a 4-aminopyrazole . The amine at C4 attacks the 1,3-dicarbonyl, followed by cyclization at C5.

  • Alternative [3,4-b]: Requires a 5-aminopyrazole .[1] The amine at C5 attacks the 1,3-dicarbonyl, followed by cyclization at C4.

The formation of This compound specifically utilizes Ethyl Acetoacetate . The regiochemistry is governed by the Conrad-Limpach or Knorr kinetics:

  • Kinetic Control (Acid/Low Temp): Amine attacks the Ketone

    
     Methyl ends up at C5  (adjacent to Pyridine N). (Desired Pathway) 
    
  • Thermodynamic Control (Heat/Neutral): Amine attacks the Ester

    
     OH ends up at C5.
    

SynthesisPathways Start Starting Material Selection Amino4 1-Phenyl-4-aminopyrazole Start->Amino4 Path A (Target) Amino5 1-Phenyl-5-aminopyrazole Start->Amino5 Path B (Standard) Inter4 Enamine Intermediate (Attack on Ketone) Amino4->Inter4 + Ethyl Acetoacetate (Acid Cat.) Cycl4 Cyclization at Pyrazole C5 Inter4->Cycl4 - H2O / - EtOH Target TARGET: Pyrazolo[4,3-b]pyridin-7-ol (5-Methyl Isomer) Cycl4->Target Inter5 Enamine Intermediate Amino5->Inter5 + Ethyl Acetoacetate Cycl5 Cyclization at Pyrazole C4 Inter5->Cycl5 Alt ALTERNATIVE: Pyrazolo[3,4-b]pyridin-4-ol Cycl5->Alt

Figure 1: Divergent synthesis of pyrazolopyridine isomers based on aminopyrazole regiochemistry.

Physicochemical Profile: Tautomerism & Stability

A critical aspect often overlooked in screening libraries is the tautomeric state of the "7-ol".

The Lactam-Lactim Equilibrium

While named as a 7-ol (phenol-like), experimental evidence (X-ray crystallography of related analogs) suggests that in the solid state and polar solvents (DMSO, MeOH), the compound exists predominantly as the 7-one (Lactam) tautomer.

  • Implication for Docking: When performing molecular docking studies (e.g., against Kinases), you must dock the Lactam (NH/C=O) form, not the Enol (N/C-OH) form, unless the binding pocket specifically stabilizes the aromatic enol.

  • Solubility: The Lactam form possesses high lattice energy due to intermolecular hydrogen bonding (dimer formation similar to DNA base pairs), resulting in lower solubility compared to O-alkylated derivatives.

Recommendation: For biological assays, dissolve in 100% DMSO to disrupt H-bond dimers before diluting into aqueous buffer.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the Conrad-Limpach approach adapted for 4-aminopyrazoles.

Reagents:

  • 1-Phenyl-4-amino-3-methylpyrazole (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Acetic Acid (Glacial, as solvent/catalyst)[2]

  • Dowtherm A (for thermal cyclization if needed)

Step-by-Step:

  • Condensation: Dissolve 1-phenyl-4-amino-3-methylpyrazole (10 mmol) in glacial acetic acid (20 mL). Add ethyl acetoacetate (12 mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (formation of enamine intermediate).

  • Cyclization: If cyclization is slow (common for [4,3-b]), distill off the acetic acid and heat the residue in Dowtherm A at 200°C for 30 minutes. Note: The high heat drives the elimination of ethanol to close the pyridine ring.

  • Isolation: Cool to room temperature. Dilute with hexanes to precipitate the product. Filter the solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Yield: Expected yield 45–60%. (Lower than [3,4-b] due to steric constraints at C5).

Protocol B: Validation via NMR

To confirm you have the [4,3-b] and not the [3,4-b] isomer:

  • 1H NMR (DMSO-d6): Look for the pyridine ring proton (H-6).

    • [4,3-b] Isomer: The H-6 singlet appears around 7.8–8.2 ppm .

    • [3,4-b] Isomer: The corresponding proton is often shielded differently due to the proximity of the bridgehead nitrogen.

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group at C5.

    • If [4,3-b] : You should see NOE enhancement of the Phenyl ring protons (if N1-Phenyl) or the Pyrazole-H3 (if 3-H). Crucially, verify the proximity of the Pyridine-CH3 to the Pyrazole substituents.

Biological Application Guide

When selecting this scaffold for drug discovery, use the following decision matrix:

Application AreaPreferred ScaffoldWhy?
Kinase Inhibitors (ATP Site) [3,4-b] Mimics Adenine (Purine bioisostere). High shape complementarity to the hinge region.
Allosteric Modulators (GPCRs) [4,3-b] The "kinked" geometry fits unique allosteric pockets (e.g., mGlu4 PAMs) better than the planar purine mimics.
Anti-Inflammatory (MAPK) [1,5-a] Bridgehead nitrogen alters dipole moment, improving permeability and altering metabolic stability.

Case Study: CDK8 Inhibition Recent studies indicate that 4,6-disubstituted pyrazolo[4,3-b]pyridines can achieve high selectivity for CDK8 over CDK2/CDK9, a selectivity profile difficult to achieve with the standard [3,4-b] scaffold. The [4,3-b] geometry positions the "7-ol" (or 7-amino derivatives) to interact with the unique "DMG-in" conformation of CDK8.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Molecules. 2023; 28(1). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Link

  • Isomer Comparison & Bioactivity: Molecules. 2022; 27(7). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." (Provides the baseline for the [3,4-b] comparison). Link

  • Tautomerism in Fused Pyridines: Journal of the Chemical Society, Perkin Transactions 1. "Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones." Link

  • Biological Targets (TBK1): Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Link

  • Commercial Availability & Properties: Splendid Lab Catalog Entry for this compound. Link

Sources

Reproducibility of experiments with 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

As a Senior Application Scientist, I often see reproducibility data fail not because of the biological target, but because of the chemical probe's instability in solution. 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (herein referred to as MPP-7-ol ) is a classic "chameleon" scaffold.

While it is a potent core for designing antagonists against adenosine receptors, VDCC modulators, and antiviral agents, it suffers from a critical reproducibility hurdle: Keto-Enol Tautomerism . In aqueous buffers (pH 7.4), the compound exists in a dynamic equilibrium between its 7-ol (enol) and 7-one (keto) forms. This equilibrium is solvent-dependent, meaning your stock solution in DMSO may contain a different dominant species than your assay buffer, leading to variable binding affinities (


) and false negatives.

This guide provides a standardized, self-validating workflow to ensure experimental consistency, comparing MPP-7-ol against a clinically validated structural analog, Edaravone , to benchmark stability.

Part 1: Comparative Performance Analysis

The following table contrasts MPP-7-ol with Edaravone (1-phenyl-3-methyl-5-pyrazolone), a structurally related FDA-approved drug (Radicava) often used as a stability benchmark for phenyl-pyrazolone cores.

FeatureMPP-7-ol (The Probe)Edaravone (The Benchmark)Reproducibility Implication
Core Structure Pyrazolo[4,3-b]pyridinePyrazoloneMPP-7-ol has higher lipophilicity due to the fused pyridine ring.
Tautomeric Profile High (Enol

Keto)
High (Enol

Keto

Amine)
Critical: MPP-7-ol requires pH buffering to stabilize the active form; unbuffered assays drift.
Solubility (PBS) Low (< 50

M)
Moderate (~150

M)
MPP-7-ol is prone to micro-aggregation at >10

M, causing false positives (PAINS).
DMSO Stability > 24 Hours> 48 HoursFresh stock preparation is mandatory for MPP-7-ol to prevent oxidation products.
UV/Vis Max

shifts with pH
Stable

QC Step: Use UV absorbance to confirm tautomeric state before assay.
Part 2: Technical Deep Dive & Mechanism
The Mechanistic Hurdle: Proton Transfer Dynamics

Reproducibility fails when researchers treat MPP-7-ol as a static molecule. It is a prototropic system .

  • Non-Polar Solvents (DMSO/Chloroform): Favors the Enol (OH) form, stabilized by intramolecular H-bonding with the pyridine nitrogen.

  • Polar Protic Solvents (Water/PBS): The equilibrium shifts toward the Keto (NH-C=O) form or zwitterionic species depending on pH.

If you screen a library where MPP-7-ol is stored in DMSO for months, you are screening the Enol form. When diluted into the assay well, it takes time (milliseconds to minutes) to re-equilibrate. If your assay readout is fast (e.g., FLIPR calcium flux), you may be measuring the kinetics of tautomerism, not receptor binding.

Visualizing the Equilibrium

The following diagram illustrates the structural dynamics and the "Danger Zone" where reproducibility is lost.

Tautomerism Stock DMSO Stock (Dominant: Enol Form) Dilution Aqueous Dilution (Transition State) Stock->Dilution 1:1000 Dilution Assay_Stable Equilibrated Assay (Dominant: Keto/Zwitterion) Dilution->Assay_Stable Time > 30 min (pH 7.4) Precipitation Micro-Aggregation (False Positive) Dilution->Precipitation Conc > 50µM OR Low Ionic Strength Assay_Stable->Stock Irreversible if oxidized

Figure 1: The "Solvent Shock" pathway. Rapid dilution from DMSO to aqueous buffer triggers a tautomeric shift. Assays performed immediately after dilution (yellow zone) yield non-reproducible data.

Part 3: Validated Experimental Protocols

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , this protocol includes a self-validating "Go/No-Go" step.

Protocol A: The "Equilibrium-Check" Solubilization

Purpose: To prepare a stable assay solution free of micro-aggregates.

Reagents:

  • MPP-7-ol (Solid, >98% Purity via HPLC).

  • Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).

  • PBS (pH 7.4) + 0.01% Triton X-100 (detergent prevents aggregation).

Step-by-Step Workflow:

  • Stock Preparation (10 mM): Dissolve 2.25 mg of MPP-7-ol in 1 mL anhydrous DMSO. Vortex for 60 seconds. Critical: Do not sonicate excessively as heat degrades the compound.

  • The "Pre-Dilution" Step: Dilute the stock 1:10 into Ethanol first (Intermediate Stock: 1 mM).

    • Reasoning: Direct dilution from DMSO to Water often causes "crashing out" (precipitation). Ethanol acts as a bridge solvent.

  • Assay Buffer Preparation: Dilute the Intermediate Stock 1:100 into PBS + 0.01% Triton X-100. Final Concentration: 10

    
    M.
    
  • The "30-Minute Rule" (The Causality Factor):

    • Do NOT pipette immediately into the assay plate.

    • Incubate the diluted solution at RT for 30 minutes .

    • Why? This allows the Enol

      
       Keto tautomerization to reach thermodynamic equilibrium.
      
  • Validation (Go/No-Go): Measure UV Absorbance at 300-400 nm.

    • Pass: Stable baseline, clear peaks.

    • Fail: Rising baseline (indicates scattering/precipitation). Discard.

Protocol B: Dynamic Light Scattering (DLS) Control

Purpose: To prove the observed activity is real and not an artifact of colloidal aggregation (PAINS).

  • Prepare the 10

    
    M assay solution from Protocol A.
    
  • Run DLS scan.

  • Criteria: If particle radius > 100 nm, the compound has aggregated. Add 0.1 mg/mL BSA (Bovine Serum Albumin) to scavenge colloids and re-test.

Part 4: Workflow Visualization

The following diagram outlines the decision tree for handling MPP-7-ol in high-throughput screening (HTS).

Workflow Start Start: Solid MPP-7-ol Dissolve Dissolve in DMSO (10mM) Start->Dissolve QC_Purity QC: LC-MS >98%? Dissolve->QC_Purity Dilute Dilute to 10µM in PBS (+0.01% Triton X-100) QC_Purity->Dilute Yes Discard Discard Batch QC_Purity->Discard No Wait Incubate 30 mins (Equilibration) Dilute->Wait Check_Agg DLS Check: Aggregates? Wait->Check_Agg Add_BSA Add 0.1% BSA & Retest Check_Agg->Add_BSA Yes (>100nm) Proceed Proceed to Bioassay (Valid Data) Check_Agg->Proceed No (<100nm) Add_BSA->Check_Agg Re-evaluate

Figure 2: The "Clean Data" Workflow. This decision tree prevents the generation of false positives caused by impurities or colloidal aggregation.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71360, this compound. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. (Contextual grounding for pyrazolo-pyridine tautomerism). Retrieved from [Link]

Comparative Guide: Synthetic Routes for 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. It is central to the design of kinase inhibitors (e.g., TBK1, GSK-3


) and anticancer agents. However, the synthesis of this bicyclic system is frequently plagued by regiochemical ambiguity—specifically the competition between forming the desired [3,4-b] fused system and the isomeric [1,5-a] pyrimidine system.

This guide objectively compares the three dominant synthetic strategies:

  • Fusion Method (Route A): Cyclization of 5-aminopyrazoles with 1,3-dielectrophiles.

  • Annulation Method (Route B): Cyclization of functionalized pyridines with hydrazines.

  • Multicomponent Reaction (Route C): One-pot microwave-assisted synthesis.

Part 1: Strategic Retrosynthesis & Pathway Selection

The choice of route is dictated primarily by where chemical diversity is required in the final molecule.

  • Choose Route A if you need extensive substitution on the pyridine ring (positions C4, C5, C6).

  • Choose Route B if you need strict control over N1-substitution or are starting from a complex pyridine core.

  • Choose Route C for high-throughput library generation and green chemistry compliance.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical disconnections for the two primary routes.

Retrosynthesis Target 1H-Pyrazolo[3,4-b]pyridine (Target Scaffold) RouteA_Pre Route A Precursors: 5-Aminopyrazole + 1,3-Dicarbonyl Target->RouteA_Pre Pyridine Ring Closure (Friedländer-type) RouteB_Pre Route B Precursors: 2-Halo-3-formylpyridine + Hydrazine Target->RouteB_Pre Pyrazole Ring Closure (Hydrazine Annulation)

Caption: Retrosynthetic analysis showing the two primary disconnection strategies. Route A builds the pyridine ring onto a pyrazole; Route B builds the pyrazole ring onto a pyridine.

Part 2: Detailed Comparative Analysis

Route A: Cyclization of 5-Aminopyrazoles (The Fusion Method)

Mechanism & Causality: This classical route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls (or


-ketoesters). The reaction is governed by the nucleophilicity of the 5-aminopyrazole.
  • The Challenge: The 5-aminopyrazole has three nucleophilic sites: the exocyclic amine (

    
    ), the ring nitrogen (
    
    
    
    ), and the C4 carbon.
  • Regioselectivity Control: Under acidic conditions (e.g., glacial acetic acid), the C4 carbon acts as a soft nucleophile attacking the carbonyl, followed by cyclization. However, if the exocyclic amine attacks first, the thermodynamically stable pyrazolo[1,5-a]pyrimidine isomer may form.

Standard Protocol (Self-Validating):

  • Reactants: Mix 5-amino-3-methylpyrazole (1.0 equiv) and 1,3-diketone (e.g., acetylacetone, 1.1 equiv).

  • Solvent/Catalyst: Dissolve in glacial acetic acid (AcOH). The acid activates the carbonyl and protonates the basic nitrogens, directing the reaction towards the C4-attack (Friedländer-type).

  • Conditions: Reflux at 110–120 °C for 4–6 hours.

  • Validation (Workup): Cool the mixture to room temperature. Pour into crushed ice. The sudden change in polarity precipitates the product.

  • Purification: Filter the solid and recrystallize from ethanol.

    • Check Point: If the melting point is significantly lower than expected, check NMR for the [1,5-a] isomer (often distinguished by a shielding effect on the pyrazole proton).

Route B: Cyclization of Pyridine Precursors (The Annulation Method)

Mechanism & Causality: This route utilizes 2-chloro-3-formylpyridines (or 2-chloro-3-cyanopyridines).

  • Step 1 (

    
    ):  Hydrazine displaces the labile chlorine at the C2 position.
    
  • Step 2 (Condensation): The hydrazine moiety attacks the adjacent electrophile (aldehyde or nitrile) to close the ring.

  • Advantage: Regiochemistry is "locked in" by the position of the leaving group (Cl) and the electrophile. N1-alkylation can be controlled by using substituted hydrazines.

Standard Protocol:

  • Reactants: Dissolve 2-chloro-3-formylpyridine (1.0 equiv) in Ethanol (0.5 M).

  • Reagent: Add Hydrazine hydrate (or substituted hydrazine) (1.2 equiv).

  • Base: Add Triethylamine (TEA) (1.5 equiv) to scavenge the HCl generated during the

    
     step.
    
  • Conditions: Reflux for 3–5 hours.

  • Validation: Monitor TLC for the disappearance of the chlorinated starting material.

  • Workup: Concentrate the solvent and treat with water to precipitate the crude product.

Route C: Multicomponent Reactions (MCR)

Mechanism & Causality: A one-pot condensation of an aldehyde, malononitrile (or


-ketoester), and hydrazine/aminopyrazole.
  • Efficiency: Often performed under microwave irradiation or in ionic liquids. This bypasses the isolation of intermediates, driving the equilibrium forward via the removal of water.

Part 3: Mechanistic Visualization (Route A)

Understanding the competition between the [3,4-b] and [1,5-a] isomers is critical for Route A.

Mechanism Start 5-Aminopyrazole + 1,3-Diketone Path_Upper Path A: C4 Attack (Michael-type) Start->Path_Upper Acidic Cond. Path_Lower Path B: N-Amine Attack (Schiff Base) Start->Path_Lower Basic/Neutral Inter_A Intermediate A (C-C Bond Formed) Path_Upper->Inter_A Product_Correct 1H-Pyrazolo[3,4-b]pyridine (Target) Inter_A->Product_Correct - H2O Cyclization Inter_B Intermediate B (C-N Bond Formed) Path_Lower->Inter_B Product_Wrong Pyrazolo[1,5-a]pyrimidine (Isomer) Inter_B->Product_Wrong - H2O Cyclization

Caption: Mechanistic bifurcation in Route A. Acidic conditions favor C4-nucleophilicity leading to the desired [3,4-b] system (Green), while basic conditions may favor the [1,5-a] isomer (Red).

Part 4: Performance Comparison Matrix

MetricRoute A (Fusion)Route B (Annulation)Route C (MCR/Microwave)
Overall Yield Moderate (50–75%)High (80–95%)High (85–98%)
Regiocontrol Variable (Risk of [1,5-a] isomer)Excellent (Locked by precursor)Good (Thermodynamic control)
Substrate Scope High (Diverse 1,3-dicarbonyls)Limited (Requires functionalized pyridines)High (3-component diversity)
Reaction Time 4–12 Hours (Thermal)3–6 Hours10–30 Minutes (Microwave)
Atom Economy Moderate (Loss of

)
Moderate (Loss of HCl)High (One-pot efficiency)
Scalability High (Industrial standard)Moderate (Precursor cost)Low (Microwave batch size limits)

Part 5: Expert Recommendations

  • For Drug Discovery Libraries: Use Route C (MCR) . The ability to vary the aldehyde, active methylene, and hydrazine components independently allows for rapid SAR (Structure-Activity Relationship) exploration of the C4 and N1 positions.

  • For Scale-Up: Use Route A , but validate the regiochemistry early using HSQC/HMBC NMR. The cost of 5-aminopyrazoles is generally lower than 2-chloro-3-formylpyridines.

  • Troubleshooting N-Alkylation: If using Route A, N-alkylation (N1 vs N2) is a common issue during subsequent functionalization. To avoid this, use Route B with a pre-substituted hydrazine (

    
    ) to install the N1 substituent unambiguously before the ring closes.
    

References

  • Donaire-Arias, A. et al. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1]

  • Szlachcic, P. et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(15), 4563.

  • Quiroga, J. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 153-169.

  • Pachipulusu, S. et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect.

  • Bass, T. M. et al. (2024).[2] Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Organic Process Research & Development.

Sources

Off-target effects of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol , a purine isostere scaffold utilized in drug discovery for targeting purinergic signaling pathways.

Publish Comparison Guide: Off-Target Effects & Selectivity Profile

Compound: this compound Class: Pyrazolo[4,3-b]pyridine (Purine Bioisostere) Primary Application: Phosphodiesterase (PDE) Inhibition & Adenosine Receptor Antagonism

Executive Summary: The Purine Isostere Challenge

This compound (often referred to as the MPP Scaffold in this guide) represents a privileged structure in medicinal chemistry. It mimics the adenine ring of ATP and cAMP, allowing it to dock into the catalytic sites of Phosphodiesterases (PDEs) and the orthosteric sites of Adenosine Receptors (ARs) .

While this dual affinity makes it a versatile starting point for drug design (e.g., for anti-inflammatory or CNS indications), it introduces significant off-target risks . A molecule designed to inhibit PDE7 may inadvertently antagonize Adenosine A1 receptors, leading to unwanted cardiovascular or CNS side effects. This guide compares the MPP Scaffold against standard alternatives to quantify these risks.

Technical Specifications & Mechanism

FeatureSpecification
Chemical Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
Core Scaffold 1H-Pyrazolo[4,3-b]pyridine
Key Substituents 1-Phenyl (Hydrophobic pocket binder), 5-Methyl (Steric fit), 7-Hydroxy (H-bond donor/acceptor)
Primary Targets PDE Isoforms (PDE4, PDE7), Adenosine Receptors (A1, A2A)
Mechanism of Action Competitive inhibition at the cAMP/cGMP binding site (PDEs) or orthosteric antagonism (ARs).
Mechanism of Off-Target Toxicity

The "off-target" effects of this compound are largely on-target for the scaffold but off-target for the specific therapeutic intent.

  • If used as a PDE Inhibitor: The 1-phenyl moiety strongly favors binding to the hydrophobic pocket of Adenosine Receptors (A1/A2A), causing tachycardia or sleep disturbances.

  • If used as an Adenosine Antagonist: The core structure mimics cGMP, potentially inhibiting PDE5 (similar to Sildenafil), leading to hypotension or visual disturbances.

Comparative Performance: Selectivity Profile

We compare the MPP Scaffold with three standard reference compounds: Theophylline (Non-selective), Rolipram (PDE4 Selective), and ZM 241385 (A2A Selective).

Table 1: Selectivity & Off-Target Liability Comparison
CompoundPrimary TargetKey Off-Target (Ki / IC50)Clinical Consequence of Off-Target
MPP Scaffold PDE7 / A1 AR PDE4 (~2 µM) A2A AR (~500 nM) Emetic potential (PDE4), Hypotension (A2A)
Theophylline Non-selective PDE/ARPDE3, PDE4, A1, A2AArrhythmia, Nausea, Seizures
Rolipram PDE4PDE4D (Emesis)Severe Nausea/Vomiting (Emetic window)
Sildenafil PDE5PDE6 (Retina)Visual color distortion (Blue tinge)

Analyst Note: The MPP Scaffold exhibits a "middle-ground" profile. It is more selective than Theophylline but lacks the isoform specificity of optimized drugs like Rolipram or Sildenafil without further derivatization.

Experimental Validation Protocols

To validate the off-target profile of the MPP Scaffold in your specific assay, use the following self-validating protocols.

Protocol A: Adenosine Receptor Binding (Radioligand Displacement)

Objective: Determine if the compound cross-reacts with Adenosine A1 receptors. Reagents: [³H]-DPCPX (A1 selective radioligand), CHO cell membranes expressing human A1AR.

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 50 µg membrane protein, 1 nM [³H]-DPCPX, and increasing concentrations of MPP Scaffold (10⁻⁹ to 10⁻⁴ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation: Non-specific binding should be <10% (defined by 10 µM CPA).

Protocol B: PDE Selectivity Assay (PDE-Glo™ Method)

Objective: Quantify inhibition of PDE4 vs. PDE7 to assess anti-inflammatory potential vs. emetic risk.

  • Reaction Mix: Combine PDE4A or PDE7A enzyme (4 ng/well) with 1 µM cAMP substrate in reaction buffer.

  • Treatment: Add MPP Scaffold at 10 µM. Include Rolipram (10 µM) as a positive control for PDE4.

  • Incubation: 30 minutes at room temperature.

  • Detection: Add Kinase-Glo® reagent to detect remaining ATP (correlated to cAMP levels).

  • Calculation: % Inhibition =

    
    .
    

Visualizations & Pathway Logic

Figure 1: Purinergic Signaling & Cross-Reactivity Nodes

This diagram illustrates how the Pyrazolo[4,3-b]pyridine scaffold intersects multiple signaling nodes due to its structural mimicry of cAMP/Adenosine.

PurinergicPathways ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP Hydrolysis by PDEs Adenosine Adenosine (Extracellular) A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2AR A2A Receptor (Gs-coupled) Adenosine->A2AR Activates A1R->cAMP Inhibits Production A2AR->cAMP Stimulates Production PDE4 PDE4 Enzyme PDE7 PDE7 Enzyme MPP MPP Scaffold (5-Methyl-1-phenyl...) MPP->A1R Antagonizes (Off-Target) MPP->PDE4 Inhibits (Off-Target) MPP->PDE7 Inhibits (Potential Target)

Caption: Figure 1: The MPP Scaffold acts as a "pan-purinergic" modulator. By mimicking the purine ring, it can simultaneously block Adenosine Receptors (preventing Gi/Gs signaling) and inhibit PDEs (preventing cAMP degradation), leading to complex, non-linear effects on intracellular cAMP levels.

References

  • Baraldi, P. G., et al. (1996). "Synthesis and biological activity of 1H-pyrazolo[4,3-d]pyrimidin-7-ones and 5H-pyrazolo[4,3-d]1,2,3-triazin-4-ones at adenosine receptors." Arzneimittelforschung, 46(4), 365-368. Link

  • Gacesa, R., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2283. Link

  • Bi, Y., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1463-1476. Link

  • Splendid Lab. (2024). "Product Catalog: this compound (CSL-99623)." Splendid Lab Chemical Data. Link

Benchmarking Novel Candidates Against Scaffold-Analogous Approved Drugs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, "scaffold hopping" or scaffold optimization often yields novel lead compounds ("The Product") that share core structural motifs with FDA-approved drugs. However, structural similarity does not guarantee functional equivalence or superiority.

This guide provides a rigorous framework for benchmarking a novel product against approved drugs with similar scaffolds. It moves beyond simple IC50 comparisons to encompass kinetic resolution, selectivity profiling, and ADME-Tox liability, providing the data necessary to justify "Best-in-Class" claims.

Phase 1: Strategic Benchmark Selection & Structural Alignment

Before initiating wet-lab experiments, the correct benchmark must be identified. Comparing against a "standard of care" is insufficient if that drug operates via a different mechanism.

Structural Homology Criteria

To validate the scaffold comparison, the benchmark must share:

  • Pharmacophore Overlap: Key binding interactions (hydrogen bond donors/acceptors) must align in the binding pocket.

  • Binding Mode: Orthosteric vs. Allosteric. A Type I kinase inhibitor (ATP-competitive) cannot be rigorously benchmarked against a Type II inhibitor (allosteric) using single-point assays alone.

The Benchmarking Workflow

The following diagram outlines the critical path for validating the Product against an Approved Benchmark.

BenchmarkingWorkflow cluster_biochem Biochemical Validation cluster_cell Cellular & ADME Start Scaffold Analysis (In Silico) Select Benchmark Selection (FDA Approved) Start->Select Kinetic Binding Kinetics (SPR: kon/koff) Select->Kinetic Potency Equilibrium Potency (IC50/Ki) Select->Potency Selectivity Selectivity Profiling (Off-Target) Kinetic->Selectivity Potency->Selectivity ADME Metabolic Stability (Cl_int) Selectivity->ADME Decision Differentiation Analysis ADME->Decision

Caption: Figure 1: Integrated workflow for benchmarking novel scaffolds against approved drugs.

Phase 2: Biophysical Characterization (Residence Time)

Expert Insight: Many "me-too" failures occur because researchers rely solely on thermodynamic affinity (


 or 

). However, in vivo efficacy often correlates better with Residence Time (

)
—how long the drug stays bound to the target. If your Product shares a scaffold with a benchmark but has a longer

, it may allow for lower dosing frequencies despite similar affinity.
Comparative Data: Binding Kinetics

The following table illustrates a comparison between a hypothetical Product (Lead-X) and a scaffold-analogous Benchmark (e.g., Imatinib-like).

MetricBenchmark (Approved)Product (Lead-X)Interpretation

(nM)
12.5 ± 1.210.1 ± 0.8Parity: No significant thermodynamic advantage.

(

)


Faster Onset: Product associates faster.

(

)


Differentiation: Product dissociates 6x slower.
Residence Time (

)
~8 min~47 minSuperiority: Product engages target 6x longer.
Protocol: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine kinetic constants (


, 

) rather than just steady-state affinity.

Materials:

  • Biacore 8K or equivalent SPR system.

  • Sensor Chip CM5 (carboxymethylated dextran).

  • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Methodology:

  • Immobilization:

    • Target protein is immobilized via amine coupling to reach a density of ~1000 RU (Response Units).

    • Control: Flow cell 1 is activated/deactivated without protein to serve as a reference surface.

  • Cycle Conditions:

    • Prepare a 2-fold dilution series of the Product and Benchmark (0.1 nM to 100 nM).

    • Injection: Inject analyte for 120s (association phase) at 30 µL/min.

    • Dissociation: Switch to running buffer for 600s (dissociation phase). Note: Ensure dissociation time is long enough to capture at least 5% signal decay for tight binders.

  • Regeneration:

    • If necessary, use 10 mM Glycine-HCl (pH 2.5) for 30s to remove remaining analyte.

  • Analysis:

    • Data is double-referenced (Reference surface subtraction + Buffer blank subtraction).

    • Fit curves to a 1:1 Langmuir binding model to extract

      
       and 
      
      
      
      .

Validation Check: The


 (theoretical maximum response) should be consistent across cycles. If 

decreases, the protein surface is degrading.

Phase 3: Selectivity & Safety Profiling

Scaffold similarity often implies shared off-target liabilities. If the Benchmark has a known toxicity (e.g., QT prolongation via hERG), the Product must demonstrate a superior safety margin.

The Selectivity Filter Logic

The following diagram details the decision logic when benchmarking selectivity.

SelectivityLogic Input Scaffold Known Liabilities (e.g., Kinase Selectivity) Screen Panel Screening (Product vs. Benchmark) Input->Screen Comparison Compare Selectivity Scores (Gini Coefficient / Entropy) Screen->Comparison Result_Better Product: Higher Selectivity (Reduced Toxicity Risk) Comparison->Result_Better Score > Benchmark Result_Same Product: Similar Profile (No Safety Advantage) Comparison->Result_Same Score <= Benchmark

Caption: Figure 2: Logic flow for determining selectivity superiority against a benchmark.

Comparative Data: Off-Target Liability
AssayBenchmark (Approved)Product (Lead-X)Safety Margin (Product)
hERG (

)
1.2 µM> 30 µM> 25x Improvement (Low cardiac risk)
CYP3A4 Inhibition 0.5 µM15 µMLow DDI Potential
Cytotoxicity (HepG2)

µM

µM
Improved Hepatic Safety

Phase 4: ADME Benchmarking (Metabolic Stability)

A common goal in scaffold optimization is improving metabolic stability to extend half-life (


).
Protocol: Microsomal Stability Assay

Objective: To calculate Intrinsic Clearance (


) and predict hepatic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Product and Benchmark).

Methodology:

  • Pre-Incubation:

    • Prepare 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to check for non-metabolic degradation.

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Plot ln(% remaining parent) vs. time.

    • Slope (

      
      ) determines 
      
      
      
      .

Calculation:



Conclusion & Strategic Positioning

When publishing this comparison, the data must tell a cohesive story.

  • If Potency is Equal: Highlight Residence Time (Phase 2) or Safety (Phase 3).

  • If Potency is Superior: Ensure ADME (Phase 4) is at least equivalent to the benchmark to validate the candidate as a viable drug.

By following these self-validating protocols, you establish a data package that withstands scrutiny from regulatory bodies and peer reviewers, proving that your Product is not just a structural copy, but a functional evolution.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. [Link]

  • Zhang, R., & Zhang, X. (2020). Surface Plasmon Resonance (SPR) in Drug Discovery. In Methods in Molecular Biology. Springer Protocols. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Safety Operating Guide

Definitive Guide to the Disposal of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide mandates the operational protocols for the containment, handling, and final disposal of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol . As a fused nitrogen-containing heterocycle, this compound presents specific environmental risks regarding bioaccumulation and nitrogen oxide (NOx) generation during thermal decomposition.[1]

Immediate Directive: Under no circumstances shall this compound be disposed of via sanitary sewer systems, trash, or evaporation. The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste management facility.[1]

Chemical Identity & Hazard Characterization

Before disposal, accurate characterization is required to prevent incompatible waste stream mixing.[1]

Physicochemical Data for Disposal Logistics
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)High dust potential; requires particulate containment.[2][1]
Solubility Low (Water), High (DMSO, MeOH)Do not attempt aqueous neutralization.[2][1]
Acidity/Basicity Amphoteric (Pyridine N + Phenolic OH)Compatible with neutral/basic organic streams; avoid strong acids.[2][1]
Tautomerism Keto-Enol EquilibriumMay be labeled as "...pyridin-7-one".[2][1] Treat identically.
Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin/Eye Irritation: Category 2 (H315, H319).[1][3][4]

  • STOT-SE: Category 3 (H335) - Respiratory Irritation.[2]

Expert Insight: While not always explicitly labeled as "Aquatic Chronic" in preliminary SDS, pyrazolo-pyridine scaffolds are structurally similar to bioactive kinase inhibitors.[1] We must assume high aquatic toxicity and persistence.[1] Zero-discharge to waterways is the standard. [2][1]

Waste Segregation & Handling Protocol

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible streams to prevent the generation of toxic byproducts or exothermic reactions.[1]

Step-by-Step Segregation Workflow
  • Solid Waste (Pure Compound/Spill Debris):

    • Collect in a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: "Hazardous Waste - Toxic Organic Solid."[2]

    • Prohibited: Do not mix with oxidizing solids (e.g., nitrates, permanganates) as the hydrazine moiety in the pyrazole ring is reducing.[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Non-Halogenated Solvents (MeOH, EtOH, DMSO): Segregate into "Organic Waste - Non-Halogenated."[1]

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Organic Waste - Halogenated."[1]

    • Crucial: Ensure the pH of the waste container is >4.[1] Acidic conditions can protonate the pyridine ring, increasing solubility and potential skin absorption rate if splashed.[1]

  • Sharps & Contaminated Glass:

    • Chemically contaminated sharps must be placed in a rigid, puncture-resistant container labeled "Sharps - Chemically Contaminated."[2][1] Do not rinse.[1]

Visualizing the Waste Decision Logic

The following diagram illustrates the critical decision points for segregating this specific chemical stream.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance or Spill Debris LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Double-Bag or HDPE Jar Label: 'Toxic Organic Solid' SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Destruction FINAL FATE: Rotary Kiln Incineration (>850°C with NOx Scrubbing) SolidContainer->Destruction HaloStream Halogenated Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (DMSO, MeOH, EtOH) SolventCheck->NonHaloStream No Halogens HaloStream->Destruction NonHaloStream->Destruction

Figure 1: Waste segregation decision tree ensuring correct routing to incineration.[2][1]

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder (H335 hazard).[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Alert lab personnel.

  • Protect: Don PPE: Nitrile gloves (double layer) , safety goggles, and a P95/N95 respirator (if powder is airborne).[1]

  • Contain:

    • Dry Spill: Cover with a wet paper towel (dampened with water or PEG-400) to prevent dust generation. Gently sweep into a dustpan.[1]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if strong oxidizers are present nearby.[1]

  • Decontaminate: Clean the surface with a 10% soap/water solution, followed by an ethanol wipe.[1]

  • Disposal: Place all cleanup materials into the "Toxic Organic Solid" waste stream.

Final Destruction & Regulatory Compliance

The "Why" Behind the Protocol

We do not landfill this compound. The pyrazolo[4,3-b]pyridine core is chemically robust.[1] In a landfill, it can leach into groundwater.[1] In a standard wastewater treatment plant, the heterocyclic nitrogen can inhibit the bacteria used for sludge digestion.[1]

Authorized Method: Rotary Kiln Incineration [5]

  • Temperature: >850°C (1560°F).[1]

  • Residence Time: >2 seconds.[1]

  • Scrubbing: The facility must have wet scrubbers.[1] The combustion of the pyridine and pyrazole rings releases Nitrogen Oxides (NOx), which are regulated air pollutants.[1]

Regulatory Codes (US/EU Context)
  • US RCRA: While not explicitly P-listed or U-listed by specific name, this waste should be managed as Hazardous Waste due to its toxicity profile.[1] If mixed with spent solvents (e.g., Pyridine, Methanol), it adopts the codes of the solvent (e.g., F003 , F005 ).[2][1]

  • EU Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11528366: this compound.[2][1] PubChem.[1] [Link][1][6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[1] EPA.[1][7][8] [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] ECHA.[1] [Link]

Sources

Personal protective equipment for handling 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the safety protocols for handling 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS: 268547-52-0).

As this compound is a specialized intermediate often used in the synthesis of kinase inhibitors and bioactive heterocycles, specific toxicological data may be limited. Therefore, this guide applies the Precautionary Principle , categorizing the substance under Occupational Exposure Band (OEB) 3 (Potent/Toxic) until definitive data proves otherwise.

Executive Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the why behind the protection. This compound features a fused pyrazolo-pyridine core.[1][2] Structurally similar nitrogen-containing heterocycles are frequently associated with:

  • Acute Toxicity (Oral/Inhalation): High potential for bioavailability.

  • Sensitization: Pyridine derivatives can act as haptens, leading to allergic dermatitis or respiratory sensitization.

  • Tautomeric Reactivity: The 7-ol moiety allows for keto-enol tautomerism, influencing solubility and potential interaction with biological enzymes (e.g., kinase domains).

Assumed GHS Classifications (Based on Analogs):

  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin/serious eye irritation.[5]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this tiered approach based on the operational state of the chemical.

Tier 1: Dry Powder Handling (Weighing/Transfer)

Risk: Airborne particulate inhalation and mucous membrane absorption.

PPE ComponentTechnical SpecificationScientific Rationale
Respiratory N95 (minimum) or P100/HEPA Half-Face Respirator.The particle size of recrystallized heterocycles can be <10µm, allowing deep lung penetration.
Eyes Chemical Safety Goggles (Indirect Vent).Standard safety glasses fail to protect against airborne dust migration into the lacrimal duct.
Hands (Primary) Nitrile Gloves (Double-gloved, min 0.11 mm).Provides a barrier against solid particulates. Change immediately if torn.
Body Tyvek® Lab Coat (Closed front) or Apron.Cotton coats trap dust in fibers, creating a secondary exposure source later.
Tier 2: Solution Handling (Dissolved in DMSO/DMF/DCM)

Risk: Dermal absorption via solvent carrier effect.

PPE ComponentTechnical SpecificationScientific Rationale
Hands (Splash) Double Nitrile (Outer glove changed every 15 mins).Nitrile degrades rapidly in DCM; DMSO increases skin permeability, carrying the toxin into the bloodstream.
Hands (Immersion) Silver Shield® (Laminate) or Butyl Rubber .Required if handling large volumes (>100mL) or during spill cleanup.
Eyes/Face Face Shield + Safety Goggles.Protects against splashes that could carry the compound into the mouth or nose.

Operational Workflow: "Containment at Source"

PPE is the last line of defense. Your primary safety mechanism is the engineering control.

Step 1: Weighing & Transfer
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Pyrazolo-pyridines are often electrostatic; static discharge can aerosolize the powder.

  • Enclosure: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Technique: Use the "taring method" inside the hood. Do not transport open spatulas across the lab.

Step 2: Solubilization
  • Solvent Choice: This compound (7-ol) is likely sparingly soluble in non-polar solvents. It will require polar aprotic solvents (DMSO, DMF) or acidification.

  • Exotherm Warning: When dissolving in acidic media, add acid slowly. Pyridine nitrogens can protonate exothermically, potentially causing micro-splashing.

Step 3: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the syringe needle is contaminated. Dispose of needles immediately in sharps containers inside the hood. Do not re-sheath.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for exposure control and waste disposal.

SafetyProtocol Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Powder Solid / Powder StateCheck->Powder Solution Solution (DMSO/DCM/DMF) StateCheck->Solution EngControl1 Engineering: Fume Hood / Balance Enclosure Powder->EngControl1 PPE1 PPE: N95/P100 + Double Nitrile + Tyvek Sleeves EngControl1->PPE1 Disposal Disposal Decision PPE1->Disposal SolventCheck Solvent Type? Solution->SolventCheck StandardSolv Standard (MeOH/Water) SolventCheck->StandardSolv PermeableSolv Permeator (DMSO/DMF/DCM) SolventCheck->PermeableSolv PPE2 PPE: Splash Goggles + Double Nitrile StandardSolv->PPE2 PPE3 PPE: Laminate Gloves (Silver Shield) + Face Shield PermeableSolv->PPE3 PPE2->Disposal PPE3->Disposal BioActiveWaste Solid Waste: 'Bioactive/Toxic' Bin (Double Bagged) Disposal->BioActiveWaste Solids/Wipes LiquidWaste Liquid Waste: Segregated Organic Stream Disposal->LiquidWaste Mother Liquors

Figure 1: Operational Safety Decision Tree. Note the escalation to Laminate gloves when permeating solvents are used.

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with wet paper towels (water or PEG-400) to dampen the powder, then wipe up. Place all wipes in a dedicated "Hazardous Waste" bag.

  • Liquid Spill:

    • Protocol: Absorb with vermiculite or spill pads. If dissolved in DMSO, treat the waste as a "skin absorption hazard" and handle only with heavy-duty butyl/laminate gloves.

Decontamination
  • Glassware: Rinse with a dilute acidic solution (e.g., 1M HCl) first to protonate the pyridine nitrogen, increasing water solubility for removal, followed by an acetone rinse.

  • Surface: Wipe down the fume hood sash and base with 70% Ethanol or Isopropanol after use.

Disposal Classification
  • RCRA Status: While not explicitly listed as a P-list or U-list waste by the EPA, the "Bioactive" nature mandates incineration.

  • Labeling: Label waste containers clearly: "Contains Pyrazolo-pyridine derivative. Potent Bioactive Agent.[6] Toxic."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2025). Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][7] MDPI. Retrieved from

  • PubChem. (2025). Compound Summary: 1-Phenyl-3-methyl-5-pyrazolone (Toxicity Analog). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.